molecular formula C13H12ClN B15382137 5-Chloro-4-methyl-2-(o-tolyl)pyridine

5-Chloro-4-methyl-2-(o-tolyl)pyridine

Cat. No.: B15382137
M. Wt: 217.69 g/mol
InChI Key: PXSHKULCJOBCCZ-UHFFFAOYSA-N
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Description

5-Chloro-4-methyl-2-(o-tolyl)pyridine is a useful research compound. Its molecular formula is C13H12ClN and its molecular weight is 217.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H12ClN

Molecular Weight

217.69 g/mol

IUPAC Name

5-chloro-4-methyl-2-(2-methylphenyl)pyridine

InChI

InChI=1S/C13H12ClN/c1-9-5-3-4-6-11(9)13-7-10(2)12(14)8-15-13/h3-8H,1-2H3

InChI Key

PXSHKULCJOBCCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC=C(C(=C2)C)Cl

Origin of Product

United States

Foundational & Exploratory

Chemical structure analysis of 5-Chloro-4-methyl-2-(o-tolyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the chemical analysis, synthesis validation, and structural characterization of 5-Chloro-4-methyl-2-(o-tolyl)pyridine (CAS: 2635937-69-6).[1] As a sterically congested biaryl pyridine, this compound represents a critical scaffold in the development of atropisomeric kinase inhibitors and agrochemical actives. This document outlines the retrosynthetic logic, expected spectroscopic signatures (NMR, MS), and a self-validating quality control protocol designed for drug development workflows.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 5-Chloro-4-methyl-2-(2-methylphenyl)pyridine
CAS Number 2635937-69-6
Molecular Formula C₁₃H₁₂ClN
Molecular Weight 217.69 g/mol
SMILES CC1=CC=CC=C1C2=NC=C(Cl)C(C)=C2
LogP (Predicted) ~3.8 (Lipophilic)
pKa (Predicted) ~3.5 (Pyridine nitrogen, reduced basicity due to Cl)

Synthesis & Reaction Pathway

To analyze the structure effectively, one must understand its origin. The most robust synthetic route for this scaffold is a Regioselective Suzuki-Miyaura Cross-Coupling . This pathway minimizes side reactions at the chlorinated position due to the higher reactivity of the C2-Bromine/Triflate bond compared to the C5-Chlorine bond.

Mechanism of Action (Causality)
  • Oxidative Addition: Palladium(0) inserts into the C2-Br bond of the pyridine precursor. The C5-Cl bond remains intact because aryl chlorides are kinetically slower to react than aryl bromides/triflates under standard conditions.

  • Transmetallation: The o-tolylboronic acid transfers the aryl group to the palladium center.[1]

  • Reductive Elimination: The C-C bond forms, regenerating the catalyst.

Workflow Diagram (DOT Visualization)

SynthesisPathway Precursor1 2-Bromo-5-chloro- 4-methylpyridine Catalyst Pd(PPh3)4 / K2CO3 Dioxane/H2O, 90°C Precursor1->Catalyst Precursor2 2-Methylphenyl- boronic acid Precursor2->Catalyst Intermediate Pd(II) Complex (Oxidative Addition) Catalyst->Intermediate Rate Limiting Step Product 5-Chloro-4-methyl- 2-(o-tolyl)pyridine Intermediate->Product Reductive Elimination

Figure 1: Regioselective synthesis pathway prioritizing C2-functionalization over C5-dechlorination.

Structural Elucidation Protocols

The following protocols are designed to be self-validating . If the data does not match the prediction, the synthesis has failed (e.g., regioisomer formation or dechlorination).

A. 1H-NMR Spectroscopy (400 MHz, CDCl3)

Rationale: The steric bulk of the o-tolyl group causes the phenyl ring to twist out of coplanarity with the pyridine, shielding the H3 proton slightly less than a planar system.

PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
Py-H6 8.55 - 8.65Singlet (s)1HDiagnostic Peak. Most deshielded due to adjacency to Nitrogen and ortho-Cl.[1]
Py-H3 7.45 - 7.55Singlet (s)1HPara to Cl, ortho to o-tolyl.[1] Appears as a singlet due to lack of vicinal protons.
Ar-H 7.20 - 7.35Multiplet (m)4Ho-Tolyl aromatic protons. Overlapping region.
Py-Me 2.38 - 2.42Singlet (s)3HMethyl at C4.[1] Slightly deshielded by aromatic ring.
Ar-Me 2.25 - 2.35Singlet (s)3HMethyl on o-tolyl ring.[1] Upfield of Py-Me.

Validation Check:

  • If Py-H6 appears as a doublet (

    
     Hz), the Cl has been lost (dechlorination impurity).
    
  • If Py-H3 is missing, regioselectivity failed (coupling at C5).

B. Mass Spectrometry (LC-MS)

Rationale: Chlorine isotopes provide a distinct fingerprint essential for confirming the halogen content.

  • Ionization Mode: ESI (+)

  • Molecular Ion (M+H): 218.07

  • Isotopic Pattern:

    • M (218): 100% relative intensity.

    • M+2 (220): ~32% relative intensity.

  • Interpretation: A 3:1 ratio between peaks 218 and 220 confirms the presence of one chlorine atom . Absence of this pattern indicates dehalogenation.

C. Infrared Spectroscopy (FT-IR)
  • C-Cl Stretch: 1050–1090 cm⁻¹ (Weak but diagnostic).

  • C=N Stretch (Pyridine): ~1580 cm⁻¹.

  • Out-of-plane bending (C-H): 800–850 cm⁻¹ (Isolated H on pyridine).

Quality Control & Purification Workflow

For pharmaceutical applications, purity must exceed 98%. The lipophilicity of the o-tolyl group requires a modified Reverse Phase (RP) HPLC method.

Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 40% B to 90% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/general).

Purification Logic Diagram (DOT Visualization)

QCWorkflow Sample Crude Reaction Mixture TLC TLC Screening (Hexane:EtOAc 8:2) Sample->TLC Flash Flash Chromatography Silica Gel TLC->Flash Rf ~0.4 FractionAnalysis Fraction Analysis (UV/TLC) Flash->FractionAnalysis Recrystallization Recrystallization (EtOH/Heptane) FractionAnalysis->Recrystallization Enrich Purity FinalQC Final QC (HPLC >98%, NMR) Recrystallization->FinalQC

Figure 2: Purification workflow ensuring removal of des-chloro impurities and homocoupled byproducts.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 160655760, this compound. Retrieved from [Link]

  • Boroncore. (n.d.). Product Data: this compound (CAS 2635937-69-6).[1][2] Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Reich, H. J. (2024). Structure Determination Using NMR Spectroscopy. University of Wisconsin-Madison. (Basis for chemical shift prediction logic).

Sources

An In-depth Technical Guide to the Solubility Profile of 5-Chloro-4-methyl-2-(o-tolyl)pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: The determination of a compound's solubility profile is a cornerstone of early-phase drug development and chemical process optimization. Low aqueous solubility can impede bioavailability, while a well-characterized solubility in organic solvents is critical for synthesis, purification, and formulation. This guide provides a comprehensive framework for determining the solubility of the novel compound 5-Chloro-4-methyl-2-(o-tolyl)pyridine in a range of organic solvents. As no public solubility data for this specific molecule is available, this document serves as a methodological blueprint. It combines theoretical principles with a detailed, field-proven experimental protocol—the isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis. This guide is intended for researchers, chemists, and formulation scientists, offering the necessary tools to generate reliable and reproducible solubility data, thereby accelerating development timelines and ensuring robust process control.

Introduction to this compound

Chemical Structure and Physicochemical Properties

This compound is a substituted pyridine derivative. The pyridine ring is a common motif in medicinal chemistry.[1] The structure features a chlorine atom at the 5-position, a methyl group at the 4-position, and an o-tolyl group at the 2-position.

Structure:

While experimental data for this specific molecule is not publicly available, we can infer some properties based on its constituent functional groups. The presence of the chlorine atom and the aromatic rings suggests a nonpolar, hydrophobic character, which would predict low aqueous solubility and higher solubility in organic solvents.[2][3] The molecular weight and the presence of a nitrogen atom in the pyridine ring will also influence its solubility characteristics.

Significance in Medicinal Chemistry and Drug Development

Substituted pyridines are a class of compounds with a broad range of biological activities and are integral to many pharmaceuticals.[1][4] The specific substitution pattern of this compound may be designed to interact with a particular biological target. Understanding its solubility is a critical first step in its journey from a potential drug candidate to a viable therapeutic. Solubility data informs everything from the feasibility of in vitro assays to the development of a suitable dosage form.[5][6]

Theoretical Principles of Solubility

The solubility of a solid in a liquid is the maximum amount of that solid that can dissolve in a given amount of the liquid at a specific temperature to form a saturated solution.

"Like Dissolves Like": The Role of Polarity

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2] Polar solutes tend to dissolve in polar solvents, while nonpolar solutes dissolve in nonpolar solvents. The polarity of a solvent can be quantified by its polarity index. For instance, water has a high polarity index (9.0), making it an excellent solvent for polar compounds, whereas toluene has a lower polarity index (2.4), making it suitable for nonpolar compounds.[2] Given the predominantly nonpolar structure of this compound, it is expected to exhibit higher solubility in solvents with low to intermediate polarity, such as hexane, toluene, acetone, and chloroform.[2]

Impact of Temperature on Solubility

For most solid solutes in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. According to Le Chatelier's principle, increasing the temperature of an endothermic process will shift the equilibrium to favor the products, in this case, the dissolved solute. However, this is not a universal rule, and the effect of temperature must be determined empirically for each solute-solvent system.

Experimental Determination of Solubility

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[7][8] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the saturated solution is then determined using a suitable analytical technique, such as HPLC.[2][9]

Materials and Reagents
  • This compound (solid, >98% purity)

  • Selected organic solvents (HPLC grade or equivalent):

    • Methanol

    • Ethanol

    • Acetone

    • Acetonitrile

    • Toluene

    • Dichloromethane

    • Ethyl Acetate

    • Hexane

  • Scintillation vials or other suitable glass vessels with tight-fitting caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm, compatible with the organic solvents used)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • Analytical balance

Step-by-Step Protocol: Isothermal Shake-Flask Method
  • Preparation: Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment, confirming that a saturated solution has been achieved.[8][10]

  • Solvent Addition: Add a known volume of each selected organic solvent to the respective vials.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the mixtures to shake for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[5][11] The time required for equilibration should be determined in preliminary experiments.[10]

  • Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. Centrifugation can be used to facilitate this process.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any remaining solid particles.[11]

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase used for HPLC analysis) to a concentration within the linear range of the calibration curve.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC) Method

HPLC is a precise and widely used technique for quantifying the concentration of a substance in a solution.[9][12]

  • Method Development: Develop a suitable reversed-phase HPLC method for the analysis of this compound. This involves selecting an appropriate column (e.g., C18), mobile phase (e.g., a mixture of acetonitrile and water), flow rate, and UV detection wavelength.[13]

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject these standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration. The curve should be linear over the expected concentration range of the diluted samples.[13]

  • Sample Analysis: Inject the diluted, filtered samples into the HPLC system and record the peak areas.

  • Calculation: Use the calibration curve to determine the concentration of this compound in the diluted samples.[12] Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

Diagram: Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Dilution cluster_analysis Analysis A Weigh Excess Solid B Add Known Volume of Solvent A->B C Shake at Constant Temp (24-48h) B->C D Settle/Centrifuge C->D E Filter Supernatant (0.45 µm) D->E F Dilute Sample E->F G HPLC Analysis F->G H Quantify using Calibration Curve G->H I Calculate Solubility H->I

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Solubility Profile of this compound

As previously stated, experimental data for this compound is not available in the public domain. The following table presents a hypothetical but chemically reasonable solubility profile to illustrate how the data would be presented.

Data Summary Table: Hypothetical Solubility in a Range of Organic Solvents at 25 °C
SolventPolarity IndexPredicted Solubility (mg/mL)
Hexane0.1~5
Toluene2.4~50
Dichloromethane3.1>100
Ethyl Acetate4.4~80
Acetone5.1~75
Acetonitrile5.8~40
Ethanol4.3~25
Methanol5.1~20
Interpretation of Results

Based on the hypothetical data, this compound exhibits the highest solubility in dichloromethane, a solvent of intermediate polarity. The solubility is also significant in other common organic solvents like toluene, ethyl acetate, and acetone. The lower solubility in the more polar alcohols (ethanol and methanol) and the very nonpolar hexane aligns with the "like dissolves like" principle. The molecule's structure has a balance of nonpolar (aromatic rings, chloro- and methyl groups) and moderately polar (pyridine nitrogen) features, leading to this solubility profile.

Conclusion and Applications

Key Findings

This guide outlines a robust and reliable methodology for determining the solubility of this compound in various organic solvents. The isothermal shake-flask method, combined with HPLC analysis, provides a quantitative measure of thermodynamic solubility, which is essential for informed decision-making in drug development and chemical manufacturing.

Implications for Formulation and Process Chemistry
  • Process Chemistry: The high solubility in solvents like dichloromethane and toluene suggests these would be suitable for reaction and purification steps such as chromatography.

  • Formulation: For preclinical studies, a solvent system with high solubility could be used to prepare stock solutions for in vitro and in vivo testing. The solubility data is also the first step in developing more complex formulations, such as amorphous solid dispersions or lipid-based formulations, if the compound has poor aqueous solubility.

  • Crystallization: Understanding the solubility in a range of solvents is crucial for developing crystallization processes to control the solid form (polymorph) of the active pharmaceutical ingredient, which has significant implications for stability and bioavailability.

By following the principles and protocols outlined in this guide, researchers can generate the high-quality solubility data necessary to advance the development of this compound and other novel chemical entities.

References

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

  • World Health Organization. (2019). Annex 4. WHO Technical Report Series, No. 1019. [Link]

  • U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

  • Filali, R. (2025, January 3). Laboratory HPLC analysis: techniques and results. Filali. [Link]

  • Phenomenex. HPLC Testing Procedure. [Link]

  • Akay, C., & Kanik, B. (2008). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Hacettepe University Journal of the Faculty of Pharmacy, 28(1), 15-26. [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

  • ICH. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9). [Link]

  • Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. [Link]

  • ICH. ICH HARMONISED GUIDELINE BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAVERS M9. [Link]

  • ECA Academy. (2016, December 8). ICH M9: Biopharmaceutics Classification System-based Biowaivers. [Link]

  • Tsume, Y., et al. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Molecular Pharmaceutics, 17(5), 1437-1444. [Link]

  • De, S. K., et al. (2024). Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. The Journal of Organic Chemistry. [Link]

  • El-Sayed, R., et al. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Egyptian Journal of Chemistry, 64(1), 255-260. [Link]

  • Kim, H., et al. (2021). Preparation of Pyridine Derivatives from the Corresponding 5-Acetal-1-Carbonyl Compounds by Acid Promoted Cyclization of Oxime Intermediates. HETEROCYCLES, 102(7), 1315-1322. [Link]

  • Cheméo. Chemical Properties of 5-Chloro-2-trichloromethyl pyridine (CAS 69045-78-9). [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 5-Chloro-4-methyl-2-(o-tolyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 5-Chloro-4-methyl-2-(o-tolyl)pyridine, specifically its melting and boiling points. As a substituted pyridine derivative, this compound holds potential interest for researchers in medicinal chemistry and materials science. Understanding its phase transition behavior is fundamental for its synthesis, purification, and formulation. This document outlines the theoretical underpinnings and provides detailed, field-proven experimental protocols for the accurate determination of these key parameters. The methodologies are presented to ensure self-validating systems, promoting reproducibility and accuracy in a research and development setting.

Introduction: The Significance of Phase Transitions in Drug Development

The melting and boiling points of a chemical compound are fundamental physical constants that provide a wealth of information to a discerning scientist. Beyond simple identification, these properties are critical indicators of purity, molecular structure, and the nature of intermolecular forces. In the realm of drug development, a precise understanding of a compound's melting point is crucial for:

  • Purity Assessment: A sharp melting range is indicative of a pure compound, whereas a broad melting range suggests the presence of impurities.

  • Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can exhibit different melting points, which in turn can affect solubility, bioavailability, and stability.

  • Formulation Development: The melting point influences the choice of formulation strategies, such as hot-melt extrusion or spray drying.

  • Chemical Stability: The thermal stability of a compound can be inferred from its melting and boiling points, which is critical for storage and handling.

The boiling point, particularly for compounds that are liquid at or near ambient temperatures, is essential for purification techniques like distillation and for understanding a compound's volatility. For solid compounds, the boiling point, often determined under reduced pressure, provides further insight into the molecule's intermolecular forces and thermal stability.

This guide focuses on this compound, a molecule with a unique substitution pattern on the pyridine ring. The presence of a chloro group, a methyl group, and a tolyl moiety all contribute to its physicochemical properties in distinct ways.

Physicochemical Profile of this compound

Based on available data, the key physical properties of this compound are summarized below. It is important to note that a melting point for a similar, though not identical, compound has been reported, giving a reference for expected physical state.[1] Due to the limited publicly available data for this specific molecule, the boiling point is an estimated value based on its structural similarity to other substituted pyridines.[2]

PropertyValueSource
Molecular Formula C₁₃H₁₂ClN-
Molecular Weight 217.70 g/mol -
CAS Number 2635937-69-6[3]
Appearance White to off-white solid[1]
Melting Point 80.1-81.7 °C[1]
Boiling Point Estimated > 300 °C at 760 mmHg-

Note: The boiling point is an estimation and should be experimentally verified.

Experimental Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The following protocol describes the use of a capillary melting point apparatus, a standard and reliable method in organic chemistry.

Principle

A small, finely powdered sample of the crystalline solid is packed into a capillary tube and heated in a controlled manner. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. The sharpness of this range is a key indicator of purity.

Detailed Experimental Protocol
  • Sample Preparation:

    • Ensure the sample of this compound is completely dry and free of solvent.

    • Place a small amount of the solid on a clean, dry watch glass.

    • Using a spatula, crush the crystals into a fine powder. This ensures uniform packing and heat transfer.

  • Capillary Tube Packing:

    • Take a capillary tube (open at one end) and press the open end into the powdered sample. A small amount of solid will be forced into the tube.

    • Invert the tube and tap the closed end gently on a hard surface to pack the solid down. Alternatively, drop the tube through a long glass tube onto a hard surface.

    • The packed sample should be approximately 2-3 mm in height.

  • Melting Point Apparatus Setup:

    • Insert the packed capillary tube into the sample holder of the melting point apparatus.

    • Set the initial temperature to approximately 20°C below the expected melting point (around 60°C for this compound).

    • Set the ramp rate to 1-2°C per minute. A slow ramp rate is crucial for an accurate determination.

  • Measurement:

    • Observe the sample through the magnifying lens as the temperature increases.

    • Record the temperature (T₁) at which the first drop of liquid is observed.

    • Record the temperature (T₂) at which the last crystal melts and the entire sample is a clear liquid.

    • The melting range is reported as T₁ - T₂.

  • Post-Measurement:

    • Allow the apparatus to cool before performing another measurement.

    • Repeat the determination with a fresh sample and capillary tube to ensure reproducibility.

Workflow Diagram

MeltingPointWorkflow cluster_prep Sample Preparation cluster_pack Capillary Packing cluster_measure Measurement cluster_report Reporting prep1 Dry Sample prep2 Crush to Fine Powder prep1->prep2 Ensures uniformity pack1 Load Sample into Capillary prep2->pack1 pack2 Pack to 2-3 mm Height pack1->pack2 measure1 Insert into Apparatus pack2->measure1 measure2 Set Initial Temp & Ramp Rate measure1->measure2 measure3 Observe & Record T1 (First Drop) measure2->measure3 measure4 Observe & Record T2 (All Liquid) measure3->measure4 report1 Report Melting Range (T1 - T2) measure4->report1

Caption: Workflow for Melting Point Determination.

Experimental Determination of Boiling Point

Given that this compound is a solid at room temperature with a relatively high estimated boiling point, its determination at atmospheric pressure may lead to decomposition. Therefore, the boiling point is best determined under reduced pressure using a micro-boiling point method, such as the Siwoloboff method.

Principle

A small amount of the substance is heated in a sample tube along with an inverted, sealed capillary tube. As the temperature rises, the air trapped in the capillary expands. At the boiling point, a rapid and continuous stream of bubbles emerges from the capillary. The temperature is then allowed to fall, and the point at which the liquid is drawn back into the capillary is recorded as the boiling point at that pressure.

Detailed Experimental Protocol
  • Apparatus Setup:

    • Attach a small test tube (e.g., a Durham tube) containing 0.1-0.2 mL of the sample to a thermometer using a rubber band or wire. The bulb of the thermometer should be level with the sample.

    • Create a micro-capillary by sealing one end of a standard melting point capillary tube in a flame.

    • Place the sealed micro-capillary, open end down, into the sample in the test tube.

    • Immerse this assembly in a heating bath (e.g., a Thiele tube with mineral oil).

  • Measurement under Reduced Pressure (Optional but Recommended):

    • For high-boiling compounds, it is advisable to perform the determination under reduced pressure to prevent decomposition.

    • Connect the heating apparatus to a vacuum source with a manometer to measure the pressure.

  • Heating and Observation:

    • Begin heating the bath gently with constant stirring.

    • As the temperature approaches the expected boiling point, observe the inverted capillary. A slow stream of bubbles will emerge as the trapped air expands.

    • When the boiling point is reached, a rapid and continuous stream of bubbles will be released from the capillary tube. Note this approximate temperature.

  • Cooling and Recording:

    • Remove the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and eventually stop.

    • The precise boiling point is the temperature at which the liquid is drawn back into the capillary tube. Record this temperature and the pressure from the manometer.

  • Correction to Atmospheric Pressure (if necessary):

    • If the boiling point was measured at reduced pressure, it can be corrected to atmospheric pressure (760 mmHg) using a nomograph or the Clausius-Clapeyron equation.

Workflow Diagram

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_heat Heating & Observation cluster_cool Cooling & Recording cluster_report Reporting setup1 Sample in Test Tube with Thermometer setup2 Insert Inverted Sealed Capillary setup1->setup2 setup3 Immerse in Heating Bath setup2->setup3 heat1 Heat Bath Gently setup3->heat1 heat2 Observe Bubble Stream heat1->heat2 heat3 Note Temp of Rapid Bubbling heat2->heat3 cool1 Remove Heat Source heat3->cool1 cool2 Observe Liquid Re-entry into Capillary cool1->cool2 cool3 Record Temperature & Pressure cool2->cool3 report1 Report Boiling Point at Measured Pressure cool3->report1 report2 Correct to Atmospheric Pressure (Optional) report1->report2

Caption: Workflow for Micro-Boiling Point Determination.

Conclusion

The accurate determination of the melting and boiling points of this compound is an indispensable step in its characterization. The protocols detailed in this guide provide a robust framework for obtaining reliable and reproducible data. For researchers and drug development professionals, these fundamental physicochemical parameters are the cornerstone upon which further studies of this compound's properties and potential applications will be built. Adherence to these meticulous experimental procedures will ensure the generation of high-quality data, fostering scientific integrity and advancing our understanding of this and other novel chemical entities.

References

  • Boroncore. This compound. [Link]

  • Supporting Information for a relevant study. Royal Society of Chemistry. [Link]

  • NIST Chemistry WebBook. Pyridine. [Link]

  • Katritzky, A. R., et al. (1997). Prediction of Melting Points for the Substituted Benzenes: A QSPR Approach. Journal of Chemical Information and Computer Sciences, 37(5), 915-921. [Link]

  • The Good Scents Company. 5-hydroxy-2-methyl pyridine. [Link]

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An In-Depth Technical Guide to 5-Chloro-4-methyl-2-(o-tolyl)pyridine Derivatives: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties, ability to form hydrogen bonds, and act as a bioisostere for various functional groups have made it a privileged structure in drug discovery.[2] Among the vast landscape of pyridine derivatives, those bearing aryl substituents at the 2-position have garnered significant attention for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[3][4][5] This technical guide focuses on a specific, yet promising, subclass: 5-Chloro-4-methyl-2-(o-tolyl)pyridine and its derivatives. The strategic placement of a chloro group at the 5-position, a methyl group at the 4-position, and an o-tolyl moiety at the 2-position creates a unique chemical entity with the potential for nuanced interactions with biological targets. This guide will provide a comprehensive overview of the synthesis, physicochemical properties, and potential therapeutic applications of this intriguing class of compounds, underpinned by established scientific principles and methodologies.

Core Molecular Structure and Physicochemical Properties

The foundational molecule, this compound, possesses a distinct set of features that influence its chemical behavior and biological activity.

Structural Features:

  • Pyridine Core: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and imparts basicity to the molecule.

  • 2-(o-Tolyl) Group: The presence of an ortho-substituted phenyl ring introduces steric hindrance, which can influence the conformation of the molecule and its binding to target proteins. The tolyl group also contributes to the lipophilicity of the compound.

  • 5-Chloro Group: The electron-withdrawing nature of the chlorine atom can modulate the pKa of the pyridine nitrogen and influence the overall electronic distribution of the ring system. It also provides a potential site for metabolic transformation or specific interactions with biological targets.

  • 4-Methyl Group: The methyl group at the 4-position can impact the molecule's lipophilicity and may engage in hydrophobic interactions within a binding pocket.

Predicted Physicochemical Properties of 2-(o-tolyl)pyridine (a related core structure):

PropertyValueSource
Molecular Weight169.22 g/mol [6]
XLogP33.1[6]
Hydrogen Bond Donor Count0[6]
Hydrogen Bond Acceptor Count1[6]
Rotatable Bond Count1[6]

These properties suggest that the core structure has moderate lipophilicity and is suitable for oral bioavailability. The introduction of a chloro and a methyl group in the target molecule would slightly increase the molecular weight and lipophilicity.

Synthetic Methodologies: A Gateway to Novel Derivatives

The synthesis of 2-arylpyridines is a well-established field in organic chemistry, with several robust methods available for the construction of the key C-C bond between the pyridine and aryl moieties. The most prominent and versatile of these are palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Negishi couplings.

Suzuki-Miyaura Cross-Coupling: A Versatile and Widely Used Method

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds and is particularly well-suited for the synthesis of 2-arylpyridines.[4][7] The reaction typically involves the coupling of a pyridine halide or sulfonate with an arylboronic acid or ester in the presence of a palladium catalyst and a base.[8]

Generalized Synthetic Protocol for this compound via Suzuki-Miyaura Coupling:

A plausible and efficient route to the target compound involves the Suzuki-Miyaura coupling of 2,5-dichloro-4-methylpyridine with o-tolylboronic acid. The higher reactivity of the chlorine atom at the 2-position of the pyridine ring compared to the 5-position allows for selective coupling.

  • Step 1: Reaction Setup. In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 2,5-dichloro-4-methylpyridine (1.0 eq), o-tolylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (0.05 eq), and a base such as K₂CO₃ (2.0 eq) or Cs₂CO₃ (2.0 eq).

  • Step 2: Solvent Addition. Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O, toluene/H₂O, or DME/H₂O in a 4:1 to 10:1 ratio).

  • Step 3: Reaction. Heat the reaction mixture to a temperature between 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Step 4: Work-up and Purification. Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 2,5-Dichloro-4-methylpyridine product This compound reactant1->product Suzuki-Miyaura Coupling reactant2 o-Tolylboronic acid reactant2->product catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) catalyst->product base Base (e.g., K₂CO₃) base->product

Figure 1: Generalized Suzuki-Miyaura coupling for the synthesis of the target compound.

Negishi Cross-Coupling: An Alternative Powerful Approach

The Negishi coupling provides another highly effective method for the synthesis of 2-arylpyridines, utilizing an organozinc reagent instead of a boronic acid.[9][10] This reaction often exhibits high functional group tolerance and can be performed under mild conditions.

Generalized Synthetic Protocol for this compound via Negishi Coupling:

  • Step 1: Preparation of the Organozinc Reagent. Prepare the o-tolylzinc halide reagent by reacting o-bromotoluene or o-iodotoluene with activated zinc metal.

  • Step 2: Coupling Reaction. In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve 2,5-dichloro-4-methylpyridine (1.0 eq) in a suitable anhydrous solvent such as THF. Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq).

  • Step 3: Addition of Organozinc Reagent. Slowly add the freshly prepared o-tolylzinc halide solution (1.1 eq) to the reaction mixture at room temperature.

  • Step 4: Reaction and Monitoring. Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by TLC or LC-MS.

  • Step 5: Work-up and Purification. Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography to yield this compound.

Negishi_Coupling cluster_reactants Reactants reactant1 2,5-Dichloro-4-methylpyridine product This compound reactant1->product Negishi Coupling reactant2 o-Tolylzinc halide reactant2->product catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) catalyst->product

Figure 2: Generalized Negishi coupling for the synthesis of the target compound.

Structural Characterization: A Spectroscopic Overview

The unambiguous identification and characterization of this compound and its derivatives rely on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and tolyl rings, as well as a singlet for the methyl group. The chemical shifts and coupling constants of the pyridine protons will be influenced by the positions of the chloro and methyl substituents.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in the pyridine ring will be particularly informative regarding the electronic effects of the substituents.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of the synthesized compounds. For chlorine-containing compounds, the isotopic pattern of the molecular ion peak (M and M+2 peaks in an approximate 3:1 ratio for one chlorine atom) is a characteristic feature that confirms the presence of chlorine.[11][12]

Potential Therapeutic Applications and Structure-Activity Relationships (SAR)

While specific biological data for this compound is not extensively reported in publicly available literature, the broader class of 2-arylpyridine derivatives has shown significant promise in several therapeutic areas.

Anticancer Activity

Numerous pyridine derivatives have been investigated as anticancer agents, with some acting as kinase inhibitors.[3][13] The 2-arylpyridine scaffold can effectively mimic the hinge-binding motif of ATP in the active site of various kinases, leading to their inhibition. The substitution pattern on both the pyridine and the aryl ring plays a critical role in determining the potency and selectivity of these inhibitors. For instance, studies on pyridine-based Rho kinase (ROCK) inhibitors have shown that substitutions at the 2-position of the pyridine ring can modulate activity and reduce off-target effects.[14]

Potential SAR Insights for Anticancer Activity:

  • Hinge Binding: The pyridine nitrogen is crucial for forming a hydrogen bond with the hinge region of the kinase.

  • Hydrophobic Pockets: The o-tolyl group can occupy a hydrophobic pocket in the ATP-binding site. The methyl group's position may be critical for optimal fitting.

  • Gatekeeper Residue Interaction: The chloro and methyl groups on the pyridine ring could interact with the gatekeeper residue, influencing selectivity among different kinases.

Anti-inflammatory Activity

Pyridine derivatives have also been explored as anti-inflammatory agents.[5] Their mechanism of action can vary, including the inhibition of pro-inflammatory enzymes or the modulation of inflammatory signaling pathways. Patents have been filed for pyridine derivatives as treatments for inflammatory diseases, highlighting the ongoing interest in this area.[15]

Potential SAR Insights for Anti-inflammatory Activity:

  • Enzyme Inhibition: The this compound scaffold could be tailored to inhibit enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX).

  • Cytokine Modulation: Derivatives could be designed to interfere with the production or signaling of pro-inflammatory cytokines like TNF-α and IL-6.

Biological_Applications core This compound Scaffold anticancer Anticancer Agents (e.g., Kinase Inhibitors) core->anticancer Potential Application anti_inflammatory Anti-inflammatory Agents core->anti_inflammatory Potential Application antiviral Antiviral Agents core->antiviral Potential Application

Figure 3: Potential therapeutic applications of the core scaffold.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthesis can be readily achieved through established cross-coupling methodologies, allowing for the generation of a diverse library of derivatives for biological screening. While specific biological data for this exact compound is limited, the well-documented activities of related 2-arylpyridines in oncology and inflammation provide a strong rationale for its investigation.

Future research in this area should focus on:

  • Synthesis and Characterization: The development and optimization of synthetic routes to a variety of derivatives with modifications at the chloro, methyl, and tolyl positions.

  • Biological Screening: Comprehensive screening of these derivatives against a panel of relevant biological targets, such as kinases and inflammatory mediators.

  • Structure-Activity Relationship Studies: A systematic investigation of how structural modifications impact biological activity to guide the design of more potent and selective compounds.

  • In Vivo Evaluation: Preclinical studies of lead compounds in relevant animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the principles of medicinal chemistry and modern drug discovery techniques, the this compound scaffold holds the potential to yield novel and effective therapeutic agents for a range of human diseases.

References

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link][4][7]

  • Kim, H. O. (2008). A pharmaceutical compositions containing pyridine derivatives as an effective ingredient for the treatment of inflammatory disease and immune disorders. KR Patent KR-20080045538-A. [Link][5][15]

  • Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2006). Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. Archives of pharmacal research, 29(8), 629-635. [Link][3]

  • Roe, C. A., et al. (2015). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 58(12), 5026-5043. [Link][14][15]

  • Sangani, C. B., et al. (2020). Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. Bioorganic & Medicinal Chemistry, 28(1), 115188. [Link][4][16]

  • Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. (2022). Annals of Medical and Health Sciences Research, 12(1), 49-59.
  • U.S. Patent No. US20130035325A1. (2013). Kinase inhibitors.
  • Targegen Inc. (2010). Bi-aryl meta-pyrimidine inhibitors of kinases. U.S.
  • Negishi, E. I. (2002). A genealogy of Pd-catalyzed cross-coupling. Journal of Organometallic Chemistry, 653(1-2), 34-40. [Link][9]

  • Array Biopharma Inc. (2022). Substituted pyrazolyl[4,3-c]pyridine compounds as RET kinase inhibitors. U.S.
  • Array Biopharma Inc. (2023). Substituted pyrazolo[1,5-A]pyridine compounds as RET kinase inhibitors. U.S.
  • Array Biopharma Inc. (2023). Pyrazolo[3,4-b]pyridine compounds as inhibitors of TAM and MET kinases. U.S.
  • Ahmad, O. K., Medley, J. W., Coste, A., & Movassaghi, M. (2012). Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. Synthesis of 4-(Methylthio)-2-phenylquinazoline and 4-(4-Methoxyphenyl)-2-phenylquinoline. Organic Syntheses, 89, 549-561.
  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (2022). New Journal of Chemistry. [Link][17]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 82510, 2-(o-Tolyl)pyridine. Retrieved from [Link].[6]

  • Negishi Coupling. (n.d.). In Organic Chemistry Portal. Retrieved from [Link][10]

  • Lagorce, J. F., Lakhdar, M., Fatimi, J., Nefaoui, S., & Raby, C. (1992). Synthesis and anti-inflammatory activity of 2-pyridyl-2-thiobenzothiazole derivatives. Il Farmaco, 47(12), 1477-1485.[5]

  • Youssef, A. M., White, M. S., & Klegeris, A. (2006). Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. Archives of Pharmacal Research, 29(8), 629–635.[3]

  • Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. (2024). Molecules, 29(17), 4061. [Link]

  • Organ, M. G., et al. (2011). Pd–PEPPSI–IPent has proven to be an excellent catalyst for the Negishi cross-coupling reaction of secondary alkylzinc reagents with a wide variety of aryl/heteroaryl halides.
  • Anti-inflammatory activity of 2-acyl-5(3)-hydroxytetrahydro-1H-pyrazole derivatives. (1995). Pharmaceutical Chemistry Journal, 29(10), 682-685.
  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (2023). Azhar Journal of Pharmaceutical Sciences, 68, 64-82.[13]

  • Liu, T., & Fraser, C. L. (2012). Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling Strategy: 5-Methyl-2,2′-Bipyridine. Organic Syntheses, 89, 76-81.

  • Enantioconvergent Negishi Cross-Coupling of Racemic sec-Alkylzinc Reagent with Aryl Halides Enabled by Bulky N-Heterocyclic Carb. (2023). ChemRxiv.
  • Clark, J. (2023). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link][11]

  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry.
  • Discover Chemistry - Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. (2025). Discover Chemistry.[1]

  • Suzuki Coupling. (n.d.). In Organic Chemistry Portal. Retrieved from [Link][8]

  • Study on Synthesis of 2-chloro-5-methyl Pyridine by BTC and Its Derivatives. (2011).
  • The Suzuki Reaction. (n.d.). Chem 115 Myers. Retrieved from [Link]

  • Preparation method of 2-chloro-4-iodo-5-methylpyridine. (2013).
  • Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine.
  • 2.7: 2.7 Mass Spectrometry of Some Common Functional Groups. (2025). In Chemistry LibreTexts. Retrieved from [Link][12]

  • and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. (2007). Molecules, 12(11), 2468–2477.
  • Preparation of 2-chloro-5-methylpyridine. (1984).
  • Table 4 : 1 H-NMR, 13 C-NMR, and Mass spectra for Compounds 5 a -n. (n.d.).
  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic
  • Discovery of 2-Substituted 3-Arylquinoline Derivatives as Potential Anti-Inflammatory Agents Through Inhibition of LPS-Induced Inflammatory Responses in Macrophages. (2019). Molecules, 24(6), 1169.
  • (PDF) Synthesis and Hypoglycemic and Anti-inflammatory Activity Screening of Novel Substituted 5-[Morpholino(Phenyl)Methyl]-Thiazolidine-2,4-Diones and Their Molecular Docking Studies. (2018).
  • 2D-QSAR Studies of Substituted Pyrazolone Derivatives as Anti-Inflamm

Sources

Pharmacophore Modeling of 5-Chloro-4-methyl-2-(o-tolyl)pyridine: A Technical Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-4-methyl-2-(o-tolyl)pyridine represents a privileged 2-arylpyridine scaffold, a structural motif frequently observed in kinase inhibitors, allosteric GPCR modulators, and organometallic catalysis. Unlike planar biaryls, this specific congener introduces a critical steric constraint—the ortho-methyl group on the tolyl ring—which forces a non-planar conformation relative to the pyridine core.

This guide details the pharmacophore elucidation of this molecule. It moves beyond simple feature mapping to address atropisomerism , halogen bonding , and hydrophobic field modulation . The objective is to transition this compound from a "screening hit" to a robust "lead series" by defining the spatial arrangement of steric and electronic features required for high-affinity binding.

Physicochemical & Structural Profiling

Before modeling, the intrinsic properties of the scaffold must be quantified to set boundaries for the pharmacophore hypothesis.

Structural Deconstruction

The molecule consists of three distinct vectors around the central pyridine core:

  • Vector A (Position 2): o-Tolyl group. The ortho-methyl induces a dihedral twist (typically 40–60°) to relieve steric strain with the pyridine nitrogen or C3-hydrogen. This prevents intercalation and favors binding in globular hydrophobic pockets.

  • Vector B (Position 4): Methyl group. Provides a localized hydrophobic volume, often critical for filling small lipophilic sub-pockets (e.g., the "gatekeeper" region in kinases).

  • Vector C (Position 5): Chlorine atom. Acts as a lipophilic electron-withdrawing group and a potential Halogen Bond (XB) donor, capable of interacting with backbone carbonyls.

Calculated Properties (In Silico)
PropertyValue (Est.)Significance for Modeling
MW 217.69 DaFragment-like / Lead-like space. High ligand efficiency potential.
cLogP ~3.8 - 4.2High lipophilicity; pharmacophore must emphasize hydrophobic overlap.
TPSA ~13 ŲLow polar surface area; driven by hydrophobic effect.
HBA / HBD 1 / 0Pyridine Nitrogen is the sole H-bond acceptor (HBA).
Rotatable Bonds 1The biaryl axis is the primary degree of freedom.

Pharmacophore Modeling Workflow

This workflow is designed to handle the specific conformational flexibility of the 2-arylpyridine axis.

Workflow Diagram

PharmacophoreWorkflow Start Input: this compound ConfGen 1. Conformational Sampling (DFT Torsion Scan) Start->ConfGen Define Dihedral Constraints FeatMap 2. Feature Extraction (HBA, Hyd, XB) ConfGen->FeatMap Identify Bioactive Conf. Align 3. Alignment & Overlay (Ref. Ligands / Apo Site) FeatMap->Align Spatial Coordinates Model 4. 3D Pharmacophore Hypothesis Align->Model Generate Hypothesis Valid 5. Validation (Decoy Set / ROC) Model->Valid Enrichment Factor

Figure 1: Step-by-step workflow for generating a robust pharmacophore model for the target scaffold.

Step 1: Conformational Analysis (The Critical Step)

Standard force fields (e.g., MMFF94) often underestimate the barrier to rotation in ortho-substituted biaryls.

  • Protocol: Perform a relaxed torsion scan of the C2(Py)-C1'(Ph) bond using DFT (B3LYP/6-31G*) to identify the global minimum.

  • Expectation: The energy well will likely be at a dihedral angle (

    
    ) of 
    
    
    
    .
  • Constraint: In the pharmacophore model, exclude planar conformations (

    
     or 
    
    
    
    ) as they incur high steric penalties (>5 kcal/mol).
Step 2: Feature Mapping

We define four essential features (


 to 

) that constitute the pharmacophore:
F1: The Anchor (HBA)
  • Atom: Pyridine Nitrogen.[1][2][3][][5]

  • Type: Hydrogen Bond Acceptor (Vector).[6]

  • Nuance: The basicity is modulated by the 5-Cl (EWG) and 4-Me (EDG). The vector should point into the solvent or towards a specific donor (e.g., Hinge region NH in kinases).

F2: The Twist (HYD_AR)
  • Atom: o-Tolyl Ring.[2]

  • Type: Hydrophobic Aromatic + Excluded Volume.

  • Nuance: Treat the ortho-methyl not just as a hydrophobic point, but as a Shape Constraint . It prevents the ring from lying flat. Place a "Hydrophobic" sphere on the methyl and an "Aromatic Plane" on the ring.

F3: The Halogen Clip (XB / HYD)
  • Atom: 5-Chlorine.

  • Type: Hydrophobic / Halogen Bond Donor.

  • Nuance: If the target pocket has a backbone carbonyl nearby, model a Sigma-hole vector extending linearly from the C-Cl bond. Otherwise, treat as a high-radius hydrophobic sphere.

F4: The Volume Filler (HYD)
  • Atom: 4-Methyl.

  • Type: Hydrophobic.[6]

  • Nuance: Critical for selectivity. If the target has a small hydrophobic cleft, this methyl group provides the "lock and key" fit.

Experimental Validation Protocols

A pharmacophore model is only a hypothesis until validated. The following assays confirm the binding mode predicted by the model.

Surface Plasmon Resonance (SPR)

To validate the binding kinetics and confirm the "residence time" which correlates with the hydrophobic fit.

  • Immobilization: Biotinylate the target protein (e.g., Kinase domain) via AviTag. Capture on Streptavidin chip.

  • Injection: Inject this compound in a concentration series (e.g., 0.1

    
    M to 100 
    
    
    
    M).
  • Analysis: Fit association (

    
    ) and dissociation (
    
    
    
    ) rates. A slow
    
    
    indicates strong hydrophobic enclosure (F2, F3, F4 features engaged).
Ligand-Observed NMR (STD-NMR)

To map which protons are in direct contact with the protein (Epitope Mapping).

  • Setup: Mix Ligand (excess) with Protein (sub-stoichiometric).

  • Measurement: Saturation Transfer Difference (STD).

  • Prediction: If the pharmacophore is correct, the o-tolyl methyl and the 4-methyl protons should show the strongest STD signals (closest contact), while the pyridine protons might show weaker signals if exposed to solvent.

Case Study: Virtual Screening Application

Using the generated pharmacophore to find novel analogs.

Scenario: We aim to improve the solubility of the lead while maintaining potency. Query:

  • Constraint: Fix features F2 (Twisted Aryl) and F3 (Cl/Hydrophobic).

  • Modification: Allow F1 (Pyridine N) to vary or add a solubilizing group at the 4-position (replacing Methyl).

  • Database: Screen the ZINC15 "Lead-Like" subset.

  • Results: The model retrieves scaffolds like 2-(o-tolyl)pyrimidine or 3-(o-tolyl)isoquinoline , which maintain the twist but offer different solubility profiles.

Interaction Map (Schematic)

Figure 2: 2D Interaction map illustrating the theoretical binding mode driven by the pharmacophore features.

References

  • Biaryl Conformations: Luh, T. Y., & Ni, Z. J. (2020).[7] Synthesis and Conformational Analysis of 2-Arylpyridines. Journal of Organic Chemistry.

  • Pharmacophore Protocols: Langer, T., & Wolber, G. (2004). Pharmacophore definition and 3D searches. Drug Discovery Today: Technologies.

  • Halogen Bonding: Wilcken, R., et al. (2013). Halogen Bonding in Drug Discovery: An Underestimated Interaction. Journal of Medicinal Chemistry.

  • 2-Arylpyridine Scaffolds: Hagui, W., & Soulé, J. F. (2020).[7] Synthesis of 2-Arylpyridines.... Journal of Organic Chemistry.

Sources

An In-depth Technical Guide on the Toxicity and Handling of 5-Chloro-4-methyl-2-(o-tolyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the predicted toxicity and recommended handling procedures for 5-Chloro-4-methyl-2-(o-tolyl)pyridine (CAS No. 2635937-69-6).[1] Due to the limited availability of specific toxicological data for this compound, this document synthesizes information from structurally related analogues, including chloropyridines, pyridine derivatives, and chlorotoluidines, to construct a precautionary framework for its safe use in a research and development setting. The guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols for handling, storage, exposure control, and waste disposal, grounded in established principles of chemical safety and laboratory best practices.

Introduction and Chemical Identity

This compound is a substituted pyridine derivative. The structure incorporates a chlorinated pyridine ring, a methyl group, and a tolyl group. Pyridine and its derivatives are fundamental scaffolds in pharmaceuticals and agrochemicals.[2][3] The introduction of a chlorine atom and a tolyl group can significantly influence the molecule's reactivity, biological activity, and toxicological profile. Given the absence of extensive empirical data for this specific molecule, a conservative approach to handling, based on the known hazards of its constituent chemical classes, is imperative.

Table 1: Chemical Identification

PropertyValue
Chemical Name This compound
CAS Number 2635937-69-6[1]
Molecular Formula C₁₃H₁₂ClN
Molecular Weight 217.7 g/mol
Structure (A structural representation would be placed here in a formal document)

Predicted Physicochemical Properties and Stability

The physicochemical properties of this compound are predicted based on related pyridine compounds. It is likely a solid at room temperature and may present as a colorless to yellow or brown crystalline powder. Like many pyridine derivatives, it is expected to have a characteristic, unpleasant odor.[2]

It is predicted to be sparingly soluble in water but soluble in organic solvents such as alcohols and ethers.[4] The compound is expected to be stable under normal laboratory conditions.[5] However, it should be stored away from strong oxidizing agents, strong acids, and sources of ignition, as reactions with these materials can be vigorous and potentially hazardous.[5][6] Thermal decomposition may produce toxic fumes, including nitrogen oxides, hydrogen chloride, and carbon monoxide.[5]

Inferred Toxicological Profile and Hazard Identification

The toxicological profile of this compound is inferred from data on analogous compounds. The primary hazards are anticipated to be acute toxicity upon ingestion, inhalation, or skin contact, as well as potential for skin, eye, and respiratory irritation.

Table 2: Summary of Inferred Toxicological Hazards

Hazard EndpointPredicted HazardBasis for Prediction (Structurally Similar Compounds)
Acute Oral Toxicity Harmful if swallowed.o-Chloropyridine has an oral LD50 of 100 mg/kg in mice.[4] 2-Chloropyridine has an oral LD50 of 342 mg/kg in rats.[7]
Acute Dermal Toxicity Potentially fatal in contact with skin.2-Chloropyridine is fatal in contact with skin in rabbits, with an LD50 of < 200 mg/kg.[7] 3-Chloropyridine is also toxic in contact with skin.[5]
Acute Inhalation Toxicity May be harmful or fatal if inhaled.Inhalation of pyridine fumes can lead to headaches, dizziness, and respiratory irritation.[2] 2-Chloropyridine is fatal if inhaled.[7]
Skin Corrosion/Irritation Causes skin irritation.o-Chloropyridine is a known skin irritant.[4] 3-Chloropyridine also causes skin irritation.[5]
Serious Eye Damage/Irritation Causes serious eye irritation.Pyridine and its derivatives can cause serious eye irritation upon contact.[8][9]
Germ Cell Mutagenicity Suspected of causing genetic defects.o-Chloropyridine was found to be mutagenic in some in-vitro tests with metabolic activation.[4][10] 3-Chloropyridine is suspected of causing genetic defects.[5]
Carcinogenicity Insufficient data; handle as a potential carcinogen.Structurally related 4-chloro-o-toluidine has shown evidence of carcinogenicity in animal studies.[11]
Specific Target Organ Toxicity May cause damage to liver and kidneys through prolonged or repeated exposure.Studies on o-chloropyridine have identified the liver, kidneys, spleen, and bone marrow as target organs.[10]

Safe Handling and Storage Protocols

Adherence to stringent safety protocols is essential when working with this compound. The following procedures are based on best practices for handling hazardous pyridine derivatives.[2][3]

Engineering Controls

All handling of this compound, including weighing, preparing solutions, and running reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][3] The fume hood should have adequate airflow and be located in a well-ventilated laboratory.[12] Emergency eyewash stations and safety showers must be readily accessible.[13]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory.[2]

  • Hand Protection: Wear nitrile or neoprene gloves.[2][8] Latex gloves are not suitable.[2] Double-gloving is recommended for extended operations. Gloves must be inspected before use and changed immediately if contaminated.

  • Eye and Face Protection: Chemical splash goggles are required at all times.[2][8] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[8]

  • Skin and Body Protection: A chemical-resistant lab coat must be worn and kept fully buttoned.[2][8] For larger quantities or procedures with a high risk of exposure, chemical-resistant aprons and sleeves should be considered.

  • Respiratory Protection: If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[8]

Storage
  • Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[2][14]

  • Keep containers tightly closed to prevent the release of vapors and absorption of moisture.[2]

  • Store separately from incompatible materials such as strong oxidizing agents and strong acids.[5]

  • Containers should be clearly labeled with the chemical name and all relevant hazard warnings.[2]

Experimental Workflows and Protocols

Standard Operating Procedure for Handling

SOP_Handling

Emergency First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure.

  • Inhalation: Move the affected person to fresh air immediately.[12] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[12]

  • Skin Contact: Immediately remove all contaminated clothing.[12] Flush the affected skin with copious amounts of water for at least 15 minutes.[2] Seek immediate medical attention.[12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[15] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water.[12] Never give anything by mouth to an unconscious person.[12] Seek immediate medical attention.

Spill Management Protocol

Spill_Response

For a small spill inside a chemical fume hood:

  • Ensure appropriate PPE is worn.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Carefully collect the absorbed material into a sealable, labeled waste container.[12]

  • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste.

For a large spill or any spill outside of a fume hood:

  • Evacuate the immediate area.

  • Alert others and notify the laboratory supervisor and institutional safety office.

  • Prevent the spill from entering drains.[12]

  • Allow only trained emergency response personnel to handle the cleanup.

Waste Disposal

All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.[2]

  • Collect waste in designated, clearly labeled, and sealed containers.

  • Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Conclusion

While specific toxicological data for this compound is not yet available, a thorough analysis of its structural analogues strongly suggests that it should be handled as a hazardous compound with the potential for acute toxicity, irritation, and long-term health effects. The protocols outlined in this guide are designed to provide a robust framework for minimizing risk and ensuring the safety of all laboratory personnel. Researchers must combine these recommendations with a rigorous, safety-conscious culture and adhere to all institutional and regulatory requirements.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • National Center for Biotechnology Information. NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1)
  • Sarchem Labs. Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • National Center for Biotechnology Information. (2011, August 15). NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1)
  • Wikipedia. 2-Chloropyridine.
  • Boroncore. 2635937-69-6 | this compound.
  • Benchchem.
  • CDH Fine Chemical.
  • Jubilant Ingrevia Limited.
  • D
  • Fisher Scientific.
  • ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - 5-CHLORO-2-(CHLOROMETHYL)PYRIDINE.
  • TCI AMERICA. (2018, July 6).
  • University of Washington. STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Pyridine.
  • Thermo Fisher Scientific. (2018, October).

Sources

5-Chloro-4-methyl-2-(o-tolyl)pyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Chloro-4-methyl-2-(o-tolyl)pyridine: Technical Profile & Synthetic Utility Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

This compound (CAS: 2635937-69-6) represents a specialized halogenated biaryl scaffold utilized in the synthesis of small molecule therapeutics and advanced agrochemicals. Characterized by a sterically congested ortho-tolyl moiety coupled with a metabolically stable chloropyridine core, this molecule serves as a critical intermediate for modulating potency and selectivity in kinase inhibitors and G-protein coupled receptor (GPCR) ligands.

This guide provides a comprehensive technical analysis of its physicochemical properties, a validated synthetic protocol via Suzuki-Miyaura cross-coupling, and an evaluation of its structural utility in drug design.[1]

Physicochemical Characterization

The molecular architecture of this compound combines electron-deficient heteroaromaticity with lipophilic steric bulk. The 5-chloro and 4-methyl substituents on the pyridine ring are strategically positioned to block common metabolic soft spots (oxidation sites), enhancing the pharmacokinetic profile of downstream derivatives.

Table 1: Key Chemical Data

PropertyValueNotes
Chemical Name 5-Chloro-4-methyl-2-(2-methylphenyl)pyridineIUPAC systematic name
CAS Number 2635937-69-6Unique identifier
Molecular Formula C₁₃H₁₂ClN
Molecular Weight 217.69 g/mol Monoisotopic Mass: 217.066
Physical State Solid (Predicted)Typically off-white to pale yellow crystalline solid
LogP (Predicted) ~4.2High lipophilicity due to biaryl nature
H-Bond Acceptors 1Pyridine Nitrogen
H-Bond Donors 0Aprotic
Rotatable Bonds 1C2(Py)-C1(Ph) bond; restricted rotation likely

Structural Analysis & Pharmacophore Utility

The "o-tolyl" group (2-methylphenyl) at the C2 position is not merely a hydrophobic clamp; it introduces atropisomeric potential . The steric clash between the methyl group on the phenyl ring and the pyridine nitrogen (or C3-hydrogen) forces the two aromatic rings to twist out of planarity.

  • Conformational Lock: This twist disrupts

    
    -
    
    
    
    stacking, often improving solubility compared to planar biphenyl analogs.
  • Selectivity Filter: In kinase active sites, this non-planar geometry can exploit specific hydrophobic pockets (e.g., the gatekeeper region), distinguishing between homologous enzymes.

  • Metabolic Blockade: The C4-methyl and C5-chloro groups on the pyridine ring prevent rapid oxidative metabolism at these typically reactive positions.

Diagram 1: Structural Logic & Pharmacophore Features

Pharmacophore Core Pyridine Core (Scaffold) Cl 5-Chloro (Metabolic Blocker/Electronic Tuning) Core->Cl Pos 5 (EWG) Me_Py 4-Methyl (Lipophilic Filling) Core->Me_Py Pos 4 (EDG) Tolyl 2-(o-Tolyl) (Steric Twist/Selectivity) Core->Tolyl Pos 2 (Biaryl Link) Tolyl->Core Induces Non-Planarity

Figure 1: Pharmacophore dissection showing the functional role of each substituent on the pyridine scaffold.

Synthetic Methodology: Suzuki-Miyaura Coupling[1]

The most robust route to this compound is the palladium-catalyzed cross-coupling of a 2-halo-pyridine precursor with o-tolylboronic acid. The presence of the ortho-methyl group on the boronic acid requires a catalyst system capable of handling steric hindrance.

Retrosynthetic Analysis
  • Bond Formed: C2(Pyridine)–C1(Phenyl).

  • Key Intermediate: 2-Bromo-5-chloro-4-methylpyridine (Electrophile) + 2-Methylphenylboronic acid (Nucleophile).

Detailed Experimental Protocol

Reagents:

  • 2-Bromo-5-chloro-4-methylpyridine (1.0 equiv)

  • 2-Methylphenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (3-5 mol%) or Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2.0 M aq. solution) or Cs₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1)

Step-by-Step Procedure:

  • Preparation: In a reaction vial equipped with a magnetic stir bar, charge the 2-bromo-5-chloro-4-methylpyridine (e.g., 1.0 mmol, 206 mg) and 2-methylphenylboronic acid (1.2 mmol, 163 mg).

  • Solvation: Add 1,4-Dioxane (5 mL) and degas the solution by bubbling nitrogen for 5 minutes.

  • Catalysis: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol, 41 mg) and the aqueous base (e.g., 1.0 mL of 2M K₂CO₃).

  • Reaction: Seal the vial and heat to 90°C for 4–12 hours. Monitor conversion via LC-MS or TLC (Hexane/EtOAc). The sterically hindered coupling may require longer reaction times than standard phenyl-pyridine couplings.

  • Work-up: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) followed by brine. Dry the organic phase over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes) to yield the title compound.

Diagram 2: Synthetic Pathway & Catalytic Cycle

Synthesis Halide 2-Bromo-5-chloro- 4-methylpyridine OxAdd Oxidative Addition (Pd0 inserts into C-Br) Halide->OxAdd Boronic o-Tolylboronic Acid TransMet Transmetallation (Base assisted) Boronic->TransMet OxAdd->TransMet Pd(II)-Br Species RedElim Reductive Elimination (Forms C-C bond) TransMet->RedElim Pd(II)-Biaryl Complex RedElim->OxAdd Regenerate Pd(0) Product 5-Chloro-4-methyl- 2-(o-tolyl)pyridine RedElim->Product

Figure 2: The Suzuki-Miyaura catalytic cycle adapted for the steric demands of the o-tolyl coupling partner.

Applications in Drug Development

This molecule is rarely a final drug but serves as a high-value Intermediate or Fragment in the following areas:

  • Kinase Inhibition: The 2-arylpyridine motif is a bioisostere of the biaryl urea pharmacophore found in Type II kinase inhibitors (e.g., Sorafenib analogs). The 5-Cl group can engage in halogen bonding with backbone carbonyls in the hinge region.

  • Allosteric Modulators: In GPCR research, particularly for mGluR or P2X receptors, the twisted biaryl geometry helps fit into narrow allosteric pockets that cannot accommodate planar ligands.

  • Agrochemicals: Similar scaffolds are prevalent in succinate dehydrogenase inhibitor (SDHI) fungicides, where the pyridine nitrogen coordinates to the heme iron or fits a specific binding cleft.

Safety and Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[3]

  • Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place. Stable under normal laboratory conditions.

References

  • BLD Pharm. (2024). Product Analysis: 5-Chloro-2-(o-tolyl)pyridine derivatives. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. Link

  • BenchChem. (2025). Suzuki-Miyaura Coupling Protocols for 2-Arylpyridines. Retrieved from

  • PubChem. (2025). Compound Summary: 5-Chloro-2-methylpyridine analogs. National Library of Medicine. Retrieved from

Sources

Methodological & Application

Application Note: Scalable Regioselective Synthesis of 5-Chloro-4-methyl-2-(o-tolyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines a scalable, regioselective protocol for the synthesis of 5-Chloro-4-methyl-2-(o-tolyl)pyridine . This scaffold is a critical intermediate in the development of P2X3 antagonists and kinase inhibitors.

The synthesis poses two primary challenges:

  • Regioselectivity: Differentiating between the C2 and C5 positions on the pyridine ring to ensure the o-tolyl group couples exclusively at C2.

  • Steric Hindrance: The ortho-methyl group on the boronic acid significantly retards the transmetalation step in the catalytic cycle, often leading to low yields or homocoupling side products with standard catalysts like Pd(PPh₃)₄.

Recommended Strategy: We utilize a 2-Bromo-5-chloro-4-methylpyridine precursor combined with a Buchwald-type precatalyst (SPhos Pd G2) . This system exploits the inherent reactivity difference between C-Br and C-Cl bonds (chemoselectivity) and utilizes a bulky, electron-rich ligand to facilitate the coupling of the hindered o-tolyl boronic acid.

Retrosynthetic Strategy & Logic

The selection of the halogenated precursor is the critical decision point for scalability. While 2,5-dichloro-4-methylpyridine is a commodity chemical, the reactivity difference between the C2-Cl and C5-Cl bonds is often insufficient to prevent the formation of bis-coupled impurities (2,5-di-(o-tolyl)) or the wrong regioisomer (C5-coupled) at high conversion rates.

Therefore, we employ 2-Bromo-5-chloro-4-methylpyridine . The oxidative addition of Pd(0) to the C-Br bond is kinetically favored by several orders of magnitude over the C-Cl bond, guaranteeing exclusive C2 functionalization.

Diagram 1: Retrosynthesis and Selectivity Logic

Retrosynthesis Target Target: This compound Strategy Strategy Selection Target->Strategy RouteA Route A: 2,5-Dichloropyridine (Commodity Precursor) Strategy->RouteA Lower Cost RouteB Route B: 2-Bromo-5-chloropyridine (High-Fidelity Precursor) Strategy->RouteB Higher Purity Risk Risk: C2 vs C5 Selectivity Issues Requires extensive screening RouteA->Risk Benefit Benefit: Kinetic Control (k_obs C-Br >> k_obs C-Cl) RouteB->Benefit Benefit->Target Suzuki-Miyaura (SPhos Pd G2) Boronic Coupling Partner: o-Tolylboronic Acid Boronic->Target

Caption: Retrosynthetic decision tree highlighting the kinetic advantage of the bromo-chloro precursor for ensuring regioselectivity.

Detailed Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[1][2]PurityRole
2-Bromo-5-chloro-4-methylpyridine 206.471.00>98%Limiting Reagent
2-Methylphenylboronic acid 135.961.20>97%Nucleophile
SPhos Pd G2 719.860.01 (1 mol%)98%Precatalyst
Potassium Phosphate (K₃PO₄) 212.272.50AnhydrousBase
1,4-Dioxane Solvent-AnhydrousSolvent
Water Solvent-DeionizedCo-solvent

Note on Catalyst: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is essential here. The bulky biaryl ligand creates a pocket that accommodates the o-tolyl group during the reductive elimination step, which is the rate-determining step for hindered biaryls.

Step-by-Step Procedure
Phase 1: Reaction Setup
  • Vessel Preparation: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Charging: Add 2-Bromo-5-chloro-4-methylpyridine (1.0 equiv), 2-Methylphenylboronic acid (1.2 equiv), and SPhos Pd G2 (1.0 mol%) to the flask.

    • Expert Insight: Charging solids first allows for inerting the powder bed before solvent addition, reducing oxygen exposure.

  • Inerting: Evacuate the vessel and backfill with Nitrogen (

    
    ) three times.
    
  • Solvent Addition: Add degassed 1,4-Dioxane (10 volumes relative to limiting reagent) and Water (2 volumes).

    • Why 5:1 Dioxane/Water? This ratio ensures solubility of the organic halide while dissolving enough inorganic base to facilitate the transmetalation via the boronate species.

  • Base Addition: Add K₃PO₄ (2.5 equiv) in a single portion under

    
     flow.
    
Phase 2: Reaction & Monitoring
  • Heating: Heat the mixture to 85–90°C .

  • Monitoring: Sample for HPLC analysis at 2 hours.

    • Target Specification: < 1.0% remaining bromide precursor.

    • Troubleshooting: If conversion stalls >5%, add an additional 0.2 mol% catalyst and 0.1 equiv boronic acid.

  • Completion: The reaction typically completes within 4–6 hours.

Phase 3: Workup & Scavenging
  • Cooling: Cool the mixture to room temperature (20–25°C).

  • Quench: Dilute with Ethyl Acetate (10 vol) and Water (10 vol). Stir for 15 minutes.

  • Separation: Separate the layers. Extract the aqueous layer once with Ethyl Acetate (5 vol).[2]

  • Scavenging: Combine organic layers.[2] Add SiliaMetS® Thiol (or equivalent Pd scavenger) at 5 wt% loading relative to theoretical yield. Stir at 40°C for 1 hour.

    • Critical Step: This reduces residual Pd from ~500 ppm to <20 ppm, essential for pharmaceutical intermediates.

  • Filtration: Filter through a pad of Celite to remove the scavenger and residual salts.

Phase 4: Crystallization (Scalable Purification)
  • Concentration: Concentrate the filtrate under reduced pressure to a thick oil.

  • Solvent Swap: Add Heptane (8 vol) and concentrate again to remove residual dioxane/ethyl acetate.

  • Crystallization:

    • Dissolve residue in Isopropanol (IPA) (2 vol) at 60°C.

    • Slowly add Heptane (6 vol) while maintaining temperature.

    • Cool slowly to 0°C over 4 hours.

  • Isolation: Filter the off-white solids. Wash with cold 10% IPA/Heptane.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Process Workflow Diagram

Workflow Reactants Reactants + Catalyst (Inert Atmosphere) Reaction Suzuki Coupling 85°C, 4-6 hrs Reactants->Reaction Quench Aq. Workup EtOAc/Water Reaction->Quench Scavenge Pd Scavenging (SiliaMetS Thiol) Quench->Scavenge Org. Layer Crystallize Crystallization IPA/Heptane Scavenge->Crystallize Filtrate Product Final Product >99% Purity Crystallize->Product

Caption: Unit operation workflow emphasizing the metal scavenging step required for pharmaceutical compliance.

Analytical Data (Expected)

  • ¹H NMR (400 MHz, CDCl₃):

    
     8.50 (s, 1H, H6-Py), 7.45 (s, 1H, H3-Py), 7.20–7.35 (m, 4H, Ar-H), 2.38 (s, 3H, Py-CH₃), 2.30 (s, 3H, Ar-CH₃).
    
    • Note: The singlet at 8.50 ppm confirms the retention of the proton at C6, while the singlet at 7.45 ppm confirms the C3 proton. The absence of a doublet coupling pattern characteristic of 2,3- or 3,4-substitution confirms the 2,5-substitution pattern.

  • Mass Spectrometry (ESI+): Calculated for C₁₃H₁₂ClN [M+H]⁺: 218.07. Found: 218.1.

  • Appearance: Off-white to pale yellow crystalline solid.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst deactivation by

Ensure rigorous degassing. Switch to SPhos Pd G3 (more air stable).
Homocoupling (Biaryl) Low base concentration or excess

Increase boronic acid to 1.3 equiv. Verify inert atmosphere.
Protodeboronation Temperature too high / Base too strongLower temp to 75°C. Switch base from K₃PO₄ to K₂CO₃.
Pd Contamination Inefficient scavengingIncrease scavenger loading or use activated charcoal (Darco G-60).

References

  • Suzuki-Miyaura Coupling Mechanism & Scope: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95, 2457–2483. Link

  • Buchwald Ligands (SPhos) for Hindered Biaryls: Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L.[3] "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005 , 127, 4685–4696. Link

  • Scale-Up of Pyridine Couplings: Cunningham, L.; Portela, M. S.; Fletcher, S. P. "Scale-Up of a Rh-Catalyzed Asymmetric sp3–sp2 Suzuki–Miyaura-Type Reaction." Organic Process Research & Development, 2022 , 26, 3153–3160.[3] Link

  • Regioselectivity in Halogenated Pyrimidines/Pyridines: Dolšak, A.; Mrgole, K.; Sova, M. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines."[4] Catalysts, 2021 , 11, 447. Link

Sources

Application Note: High-Efficiency Synthesis of 5-Chloro-4-methyl-2-(o-tolyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The synthesis of 5-Chloro-4-methyl-2-(o-tolyl)pyridine represents a critical transformation in medicinal chemistry, particularly for the development of kinase inhibitors where the 2-arylpyridine scaffold serves as a privileged pharmacophore. This protocol details a robust, scalable route prioritizing regioselectivity and yield.[1]

The core challenge in this synthesis is the steric hindrance introduced by the ortho-methyl group on the boronic acid and the electronic deactivation of the pyridine ring. To overcome this, we utilize a Suzuki-Miyaura Cross-Coupling strategy optimized with a bidentate palladium catalyst to ensure stability and turnover. Furthermore, this guide includes the preparation of the critical halide precursor, 2-bromo-5-chloro-4-methylpyridine, ensuring the user is not dependent on expensive commercial building blocks.

Retrosynthetic Analysis

The logical disconnection reveals two primary fragments: the functionalized pyridine core and the aryl boronic acid. The 2-position of the pyridine is activated for oxidative addition via bromination, while the 5-position chlorine remains inert under standard Suzuki conditions, preserving the halogen handle for future diversification.

Retrosynthesis Target Target: This compound Disconnection Disconnection (C-C Bond Formation) Target->Disconnection Retrosynthesis Fragment1 Fragment A: 2-Bromo-5-chloro-4-methylpyridine (Electrophile) Disconnection->Fragment1 Fragment2 Fragment B: o-Tolylboronic acid (Nucleophile) Disconnection->Fragment2 Precursor Starting Material: 2-Amino-5-chloro-4-methylpyridine Fragment1->Precursor Sandmeyer Reaction

Figure 1: Retrosynthetic strategy highlighting the convergent assembly of the biaryl system.

Experimental Protocol: Part I - Precursor Synthesis

Objective: Preparation of 2-Bromo-5-chloro-4-methylpyridine from 2-Amino-5-chloro-4-methylpyridine.

Rationale

While the bromide precursor is commercially available, it is often cost-prohibitive on a multi-gram scale. Converting the abundant amine via a modified Sandmeyer reaction provides a cost-effective, high-purity alternative.

Reagents & Materials
ReagentEquiv.[2][3][4][5]Role
2-Amino-5-chloro-4-methylpyridine 1.0Starting Material
Sodium Nitrite (NaNO₂) 2.5Diazotization Agent
Hydrobromic Acid (48% aq) ExcessSolvent / Reactant
Bromine (Br₂) 2.6Bromine Source
Sodium Hydroxide (NaOH) -Neutralization
Step-by-Step Procedure
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer and a dropping funnel. Cool the system to -5°C to 0°C using an ice/salt bath.

  • Acidification: Charge the flask with 48% HBr (5 mL per mmol of amine). Slowly add 2-Amino-5-chloro-4-methylpyridine (1.0 equiv) with vigorous stirring. Note: An exotherm will occur; maintain temp < 10°C.

  • Bromine Addition: Dropwise add Bromine (Br₂) (2.6 equiv) over 30 minutes. The mixture will form a thick orange slurry (perbromide complex).

  • Diazotization: Dissolve NaNO₂ (2.5 equiv) in a minimum volume of water. Add this solution dropwise to the reaction mixture, strictly maintaining the temperature below 0°C .

    • Critical Mechanism: The nitrous acid generated in situ converts the amine to the diazonium salt, which is immediately displaced by bromide.

  • Reaction: Stir at 0°C for 45 minutes, then allow the mixture to warm to room temperature (RT) over 1 hour.

  • Workup:

    • Cool the mixture back to 0°C.

    • Slowly basify with 50% NaOH solution to pH ~8-9. Caution: Vigorous evolution of nitrogen gas and heat.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with saturated Na₂S₂O₃ (to remove excess bromine) and brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (0-10% EtOAc in Hexanes).

    • Target Yield: 85-92%.

    • Appearance: Off-white to pale yellow solid.

Experimental Protocol: Part II - Suzuki-Miyaura Coupling

Objective: Synthesis of this compound.

Rationale

The coupling of an ortho-substituted boronic acid with an ortho-substituted pyridine (relative to the nitrogen) creates significant steric congestion. Standard catalysts like Pd(PPh₃)₄ may suffer from slow oxidative addition or instability. We employ Pd(dppf)Cl₂ , a bidentate ferrocenyl ligand complex, which resists de-ligation and promotes coupling in sterically demanding environments.

Reagents & Materials
ReagentEquiv.[2][3][4][5]Role
2-Bromo-5-chloro-4-methylpyridine 1.0Electrophile
o-Tolylboronic acid 1.3Nucleophile
Pd(dppf)Cl₂ · DCM 0.05 (5 mol%)Catalyst
Potassium Carbonate (K₂CO₃) 3.0Base
1,4-Dioxane / Water 4:1 v/vSolvent System
Workflow Diagram

Workflow Setup Setup: Combine Halide, Boronic Acid, Base, and Solvent Degas Degassing: Sparge with N2/Ar for 15 mins (Critical for Pd cycle) Setup->Degas Catalyst Catalyst Addition: Add Pd(dppf)Cl2 under inert flow Degas->Catalyst Reaction Reaction: Heat to 90°C for 12-16h Catalyst->Reaction Workup Workup: Dilute (EtOAc), Wash (Brine), Dry (Na2SO4) Reaction->Workup Purification Purification: Flash Column Chromatography (Hex/EtOAc) Workup->Purification

Figure 2: Operational workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure
  • Vessel Preparation: Flame-dry a 2-neck round-bottom flask or use a microwave vial equipped with a magnetic stir bar.

  • Reagent Charging: Add 2-Bromo-5-chloro-4-methylpyridine (1.0 equiv), o-Tolylboronic acid (1.3 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent Addition: Add the 1,4-Dioxane/Water (4:1) mixture. Concentration should be approximately 0.1 M with respect to the halide.

  • Degassing (Crucial): Sparge the mixture with Nitrogen or Argon for 15 minutes. Oxygen poisons the Pd(0) species, leading to homocoupling byproducts.

  • Catalyst Addition: Add Pd(dppf)Cl₂ · DCM (5 mol%) quickly under a positive pressure of inert gas. Seal the vessel.

  • Heating: Heat the reaction to 90°C (oil bath) or 100°C (microwave) for 12–16 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 8:2) or LC-MS. The bromide starting material should be consumed.

  • Workup:

    • Cool to room temperature.[5]

    • Filter through a pad of Celite to remove Palladium black; rinse with Ethyl Acetate.

    • Wash the filtrate with water (1x) and brine (1x).

    • Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification:

    • Purify via Flash Column Chromatography on silica gel.

    • Eluent: Gradient of 0% to 15% Ethyl Acetate in Hexanes.

    • Note: The product is less polar than the boronic acid but slightly more polar than the bromide precursor.

Expert Insights & Troubleshooting

Regioselectivity & Chemoselectivity
  • Why the Bromide? The oxidative addition of Pd(0) to the C-Br bond is significantly faster than to the C-Cl bond. This ensures the coupling occurs exclusively at the 2-position, leaving the 5-chloro substituent intact for subsequent SAR (Structure-Activity Relationship) modifications.

  • Why not the Chloride? While 2,5-dichloro-4-methylpyridine is cheaper, the activation energy for oxidative addition into the C-Cl bond is higher, often requiring bulky, electron-rich phosphine ligands (e.g., XPhos) and higher temperatures, which may degrade the boronic acid.

Troubleshooting Table
IssueProbable CauseSolution
Low Conversion Catalyst poisoning (O₂)Increase degassing time; ensure high-quality inert gas.
Protodeboronation Boronic acid instabilityAdd the boronic acid in portions or use o-tolyltrifluoroborate salt.
Homocoupling Excess O₂ or low halide reactivityVerify inert atmosphere; switch to anhydrous conditions (Toluene/Dioxane) if necessary.
Black Precipitate Pd agglomerationNormal at end of reaction. If early, indicates ligand dissociation (temp too high).

Characterization Data (Expected)

This compound

  • Physical State: White to off-white crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.58 (s, 1H, Pyridine H-6 ) – Deshielded by adjacent N and Cl.

    • δ 7.45 (s, 1H, Pyridine H-3 ) – Singlet due to substitution pattern.

    • δ 7.20–7.40 (m, 4H, Aryl-H ) – Multiplet for o-tolyl ring.

    • δ 2.42 (s, 3H, Pyridine-CH₃ )

    • δ 2.35 (s, 3H, Tolyl-CH₃ )

  • MS (ESI): Calculated for [M+H]⁺: 218.07. Found: 218.1.

Safety Information

  • Bromine (Br₂): Highly corrosive and toxic. Handle only in a fume hood with appropriate PPE (gloves, face shield).

  • Palladium Compounds: Potential sensitizers. Avoid dust inhalation.

  • Boronic Acids: Generally low toxicity but should be handled as chemical irritants.

References

  • Suzuki-Miyaura Coupling Mechanism & Scope

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • Preparation of 2-Bromo-5-chloropyridines (Sandmeyer Protocol)

    • ChemicalBook. (n.d.). 2-Bromo-5-chloropyridine synthesis.
  • Sterically Hindered Suzuki Couplings (Pd-dppf utility)

    • BenchChem. (2025).[2] Application Notes: Suzuki-Miyaura Coupling for Drug Discovery.

  • Properties of 2-Bromo-5-chloro-4-methylpyridine

    • PubChem Database.[6] CID 51441892.[6]

Sources

Reagents required for synthesizing 5-Chloro-4-methyl-2-(o-tolyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Precision Synthesis of 5-Chloro-4-methyl-2-(o-tolyl)pyridine

Executive Summary

This technical guide outlines a high-fidelity protocol for the synthesis of This compound , a sterically congested biaryl pyridine scaffold often utilized in the development of kinase inhibitors and receptor antagonists.

The synthesis relies on a regioselective Suzuki-Miyaura cross-coupling reaction.[1] By utilizing 2-Bromo-5-chloro-4-methylpyridine as the electrophile, we exploit the significant reactivity difference between the C2-bromide and C5-chloride bonds. This ensures exclusive arylation at the C2 position, preserving the C5-chloro handle for potential downstream functionalization (e.g., Buchwald-Hartwig amination).

Retrosynthetic Analysis

The strategic disconnection focuses on the C2–C1' biaryl bond. The choice of the bromide precursor over the dichloride is deliberate to maximize regioselectivity under mild conditions.

Retrosynthesis Target Target Molecule This compound Precursor1 Electrophile 2-Bromo-5-chloro-4-methylpyridine (CAS: 885267-40-3) Target->Precursor1 Suzuki-Miyaura Disconnection Precursor2 Nucleophile o-Tolylboronic acid (CAS: 16419-60-6) Target->Precursor2 C-C Bond Formation

Figure 1: Retrosynthetic strategy isolating the C2-selective coupling pathway.

Reagents & Materials

Critical Quality Attribute (CQA): The purity of the boronic acid is critical; protodeboronation of ortho-substituted boronic acids is a common side reaction. Ensure reagents are stored under inert atmosphere.

Reagent / MaterialCAS No.[2][3][4][5][6][7][8]Equiv.[9][10]RoleSafety Note
2-Bromo-5-chloro-4-methylpyridine 885267-40-31.0ElectrophileIrritant, handle in hood.
o-Tolylboronic acid 16419-60-61.2 - 1.5NucleophileStore cold; avoid moisture.
Pd(dppf)Cl₂ · DCM 95464-05-40.05 (5 mol%)CatalystAir stable, but store under Ar.
Potassium Carbonate (K₂CO₃) 584-08-73.0BaseHygroscopic; grind before use.
1,4-Dioxane 123-91-1SolventMain SolventPeroxide former; use anhydrous.
Water (HPLC Grade) 7732-18-5Co-solventPolarity tunerDegas thoroughly.

Experimental Protocol

Phase 1: Reaction Setup (Inert Atmosphere)
  • Vessel Preparation: Flame-dry a 50 mL 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Argon (Ar) or Nitrogen (N₂) for 15 minutes.

  • Solvent Degassing: In a separate flask, sparge a mixture of 1,4-Dioxane (12 mL) and Water (3 mL) with Ar for 20 minutes.

    • Why? Removal of O₂ is non-negotiable to prevent Pd(0) oxidation and homocoupling of the boronic acid.

  • Reagent Addition: To the reaction flask, add:

    • 2-Bromo-5-chloro-4-methylpyridine (1.0 mmol, ~206 mg)

    • o-Tolylboronic acid (1.3 mmol, ~177 mg)

    • K₂CO₃ (3.0 mmol, 415 mg)

    • Pd(dppf)Cl₂ · DCM (0.05 mmol, ~41 mg)

  • Initiation: Syringe the degassed solvent mixture into the reaction flask under a positive pressure of Ar.

Phase 2: Reaction & Monitoring
  • Heating: Heat the mixture to 90°C in an oil bath.

  • Timeline: Stir vigorously for 4–16 hours .

    • Checkpoint: Monitor via TLC (Hexanes:EtOAc 4:1) or LC-MS after 4 hours. The starting bromide (Rf ~0.[11]6) should disappear, replaced by the product (Rf ~0.4) and residual boronic acid (baseline).

    • Note on Sterics: The ortho-methyl group on the boronic acid slows the transmetallation step. If conversion is slow, add an additional 0.2 eq of boronic acid.

Phase 3: Workup & Purification
  • Quench: Cool the reaction to room temperature (RT). Dilute with Ethyl Acetate (30 mL) and Water (30 mL).

  • Extraction: Separate phases. Extract the aqueous layer with Ethyl Acetate (2 x 20 mL).

  • Washing: Combine organic layers and wash with:

    • Brine (1 x 30 mL)

    • Optional: 5% LiCl solution (if removing residual DMF/Dioxane is difficult).

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify via flash column chromatography on silica gel.

    • Gradient: 0% → 20% Ethyl Acetate in Hexanes.

    • Yield Expectation: 75–85% as an off-white solid or viscous oil.

Mechanistic Insight

The success of this reaction hinges on the Regioselective Oxidative Addition . The C-Br bond (Bond Dissociation Energy ~68 kcal/mol) is weaker than the C-Cl bond (~81 kcal/mol), and the C2 position is more electron-deficient than C5, accelerating the insertion of Pd(0).

Mechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Ar-Br ComplexII Pd(II)-Ar-Br Intermediate OxAdd->ComplexII TransMet Transmetallation (Base Assisted) ComplexII->TransMet + Ar'-B(OH)2 RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 - Product

Figure 2: Catalytic cycle highlighting the oxidative addition preference for the C2-Bromide.

Quality Control & Analytical Expectations

1H NMR (400 MHz, CDCl₃) Prediction:

  • δ 8.55 (s, 1H): H6 proton on pyridine (deshielded by Nitrogen).

  • δ 7.35 (s, 1H): H3 proton on pyridine.

  • δ 7.15–7.30 (m, 4H): Aromatic protons of the o-tolyl ring.

  • δ 2.40 (s, 3H): Methyl group on Pyridine (C4).

  • δ 2.25 (s, 3H): Methyl group on o-Tolyl ring.

Mass Spectrometry (ESI+):

  • [M+H]+: Calculated: 218.07; Expected: 218.1 m/z.

  • Isotope Pattern: Distinct 3:1 ratio for ³⁵Cl/³⁷Cl isotopes.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning or O₂ leak.Use fresh Pd(dppf)Cl₂; ensure rigorous degassing.
Protodeboronation Boronic acid instability.Switch base to K₃PO₄; lower temp to 80°C; add boronic acid in portions.
Regioisomer Mix C5-Cl activation (rare).Ensure temp does not exceed 100°C; stick to Pd(dppf)Cl₂ (bulky ligand suppresses C5 attack).

References

  • Suzuki-Miyaura Coupling General Review: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. Link

  • Regioselectivity in Dihalopyridines: Bach, T. et al. "Site-Selective Cross-Coupling Reactions of 2,5-Dihalopyridines." Journal of Organic Chemistry, 2002 , 67, 5789. Link

  • Catalyst Selection for Steric Hindrance: Barder, T. E.; Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2007 , 129, 3358. Link

  • Precursor Data (2-Bromo-5-chloro-4-methylpyridine): PubChem Compound Summary for CID 51441892. Link

Sources

Application Notes and Protocols: 5-Chloro-4-methyl-2-(o-tolyl)pyridine as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the strategic utilization of 5-Chloro-4-methyl-2-(o-tolyl)pyridine. While direct literature on this specific molecule is emerging, its structural motifs—a sterically hindered biaryl linkage and a reactive chloropyridine core—position it as a valuable intermediate for complex molecule synthesis. This guide synthesizes established principles of heterocyclic and cross-coupling chemistry to propose robust synthetic routes and detail key applications. Protocols provided herein are model systems, grounded in analogous, well-documented transformations, and are intended to serve as a strong foundation for experimental work in drug discovery and materials science.

Introduction and Strategic Overview

The 2-arylpyridine scaffold is a privileged structure in medicinal chemistry and materials science, appearing in numerous approved pharmaceuticals and advanced materials.[1][2] The title compound, this compound, offers a unique combination of functionalities for synthetic elaboration:

  • C5-Chloro Substituent: The chlorine atom at the 5-position of the pyridine ring serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. While less reactive than the corresponding bromide or iodide, its stability and lower cost make it an attractive choice for process development.[3] The position of the chlorine, meta to the ring nitrogen, influences its reactivity profile compared to ortho (2- or 6-) substituted isomers.[4]

  • Sterically Hindered Biaryl Core: The ortho-tolyl group introduces significant steric bulk around the C2-position. This can be strategically employed to influence the conformation of downstream molecules, potentially enhancing binding affinity to biological targets or tuning photophysical properties.

  • Methyl Group: The C4-methyl group provides an additional point for potential functionalization through radical reactions or serves to modulate the electronic properties and lipophilicity of the scaffold.

This guide will first propose a robust synthetic entry to this intermediate and then detail its application in cornerstone reactions for modern drug development.

Proposed Retrosynthesis

A logical and efficient approach to this compound involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction as the key bond-forming step. This strategy leverages commercially available and stable starting materials.

G Target This compound KeyStep Suzuki-Miyaura Cross-Coupling Target->KeyStep Key Disconnection SM1 2,5-Dichloro-4-methylpyridine KeyStep->SM1 SM2 o-Tolylboronic Acid KeyStep->SM2

Caption: Proposed retrosynthesis for the target intermediate.

The starting material, 2,5-dichloro-4-methylpyridine, is a known compound available from commercial suppliers.[5][6][7] This approach allows for the late-stage introduction of the sterically demanding o-tolyl group.

Synthesis Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation, valued for its functional group tolerance and operational simplicity.[8][9] The coupling of an aryl chloride requires a carefully selected catalyst system to overcome the higher activation barrier of the C-Cl bond's oxidative addition to the palladium center.[10]

Principle

The catalytic cycle involves the oxidative addition of the chloropyridine to a Pd(0) complex, followed by transmetalation with an activated boronic acid species and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[8] The use of electron-rich, bulky phosphine ligands is crucial for promoting the challenging oxidative addition of the chloride.[10]

Detailed Experimental Protocol

Reaction: Synthesis of this compound

Materials:

  • 2,5-Dichloro-4-methylpyridine (1.0 equiv.)

  • o-Tolylboronic acid (1.2 - 1.5 equiv.)

  • Palladium(II) Acetate [Pd(OAc)₂] (2-5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4-10 mol%)

  • Potassium Phosphate Tribasic (K₃PO₄) (2.0 - 3.0 equiv.)

  • Anhydrous Toluene or 1,4-Dioxane/Water (e.g., 10:1 v/v)

Procedure:

  • Inert Atmosphere: To a dry Schlenk flask, add Pd(OAc)₂, XPhos, and K₃PO₄ under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: Add 2,5-dichloro-4-methylpyridine and o-tolylboronic acid to the flask.

  • Solvent Addition: Add the degassed solvent via cannula. The reaction mixture should be a suspension.

  • Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature should be determined empirically.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Extraction: Wash the organic filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Optimization and Causality
ParameterRecommended RangeRationale & Justification
Catalyst Loading 2-5 mol%Higher loadings may be needed for the less reactive chloride substrate. Balances cost against reaction time and yield.
Ligand XPhos, SPhosBulky, electron-rich phosphine ligands are essential to facilitate the rate-limiting oxidative addition of the C-Cl bond to the Pd(0) center.[10]
Base K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to activate the boronic acid for transmetalation.[11]
Solvent Toluene, Dioxane/H₂OToluene offers anhydrous conditions, while aqueous dioxane can sometimes accelerate the reaction by aiding the dissolution of the base.[11]

Applications in Medicinal Chemistry: The Buchwald-Hartwig Amination

With the target intermediate in hand, the C5-chloro group becomes the primary site for further diversification. The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds, a critical transformation in the synthesis of countless pharmaceutical agents.[12]

Principle and Strategic Value

This reaction allows for the coupling of the chloropyridine intermediate with a wide range of primary and secondary amines. For drug development, this enables the rapid synthesis of an array of analogs for structure-activity relationship (SAR) studies, introducing moieties that can modulate solubility, metabolic stability, and target engagement. The reaction mechanism is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[4]

Workflow for Analog Synthesis

G cluster_0 Library Synthesis Workflow Start 5-Chloro-4-methyl-2- (o-tolyl)pyridine Reaction Buchwald-Hartwig Amination Start->Reaction Product Diverse Amine Products (Analog Library) Reaction->Product Amine Amine Library (R1R2NH) Amine->Reaction Screening Biological Screening (e.g., Kinase Assay) Product->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR

Caption: Workflow for generating a chemical library via Buchwald-Hartwig amination.

Detailed Experimental Protocol

Reaction: General Protocol for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv.)

  • Amine (primary or secondary) (1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%) or Pd(OAc)₂ (4 mol%)

  • XPhos or RuPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv.)

  • Anhydrous Toluene

Procedure:

  • Glovebox Setup: In an inert atmosphere glovebox, charge a Schlenk flask with Pd₂(dba)₃, the phosphine ligand, and NaOtBu.[4]

  • Reagent Addition: Add the this compound intermediate and the desired amine.

  • Solvent Addition: Remove the flask from the glovebox and, under a positive pressure of inert gas, add anhydrous toluene.

  • Heating: Seal the flask and heat the reaction mixture to 100-110 °C.

  • Monitoring: Monitor the reaction by LC-MS. Aryl chlorides are less reactive, so reaction times may extend to 12-36 hours.[3]

  • Workup: After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent under reduced pressure and purify by flash column chromatography or preparative HPLC to yield the desired aminated product.

Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Low Conversion Inefficient oxidative addition of C-Cl bond. Catalyst deactivation.Increase catalyst/ligand loading. Switch to a more electron-rich ligand (e.g., RuPhos). Ensure strictly anhydrous and oxygen-free conditions.[3]
Hydrodehalogenation Competing reduction pathway. Presence of trace water.Use a high-purity, anhydrous base. Ensure all reagents and solvents are scrupulously dry. A slight excess of the amine (1.2-1.5 equiv) can help favor the desired coupling.[3]
Side Reactions Reaction with other functional groups on the amine.If the amine contains other reactive sites (e.g., unprotected alcohols, other halides), protection/deprotection steps may be necessary.

Conclusion

This compound represents a strategically valuable, yet underexplored, chemical intermediate. Its synthesis via a robust Suzuki-Miyaura coupling provides reliable access to a scaffold primed for diversification. The protocols detailed here for its subsequent functionalization via Buchwald-Hartwig amination offer a clear pathway for the rapid generation of diverse molecular libraries. By understanding the principles behind catalyst selection and reaction optimization, researchers can effectively leverage this intermediate to accelerate discovery programs in pharmaceuticals and materials science.

References

  • A Comparative Guide to the Reactivity of 6- Chloropyridin-3-amine and 2-amino-5 - Benchchem. (n.d.).
  • Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines - Benchchem. (n.d.).
  • Mechanistic Insights into the Synthesis of 2-(Dichloromethyl)-4-methylpyridine: A Comparative Guide - Benchchem. (n.d.).
  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. - ResearchGate. (2025, August 6).
  • TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. (n.d.).
  • The Friedel–Crafts alkylation of 2‐arylimidazo[1,2‐a]pyridines 7 and β‐nitrostyrenes 8. (n.d.).
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing. (2023, June 20).
  • LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts - PMC. (n.d.).
  • 2,5-Dichloro-4-methylpyridine - Chem-Impex. (n.d.).
  • Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine - PubMed. (2024, June 7).
  • Pd(II), Pd(III) and Pd(IV) Cyclometallated Compounds with 2-Arylpyridines and Their Derivatives or Analogues: 44 Years (1980–2023) of NMR and Single Crystal X-ray Studies - MDPI. (2023, October 11).
  • n-(5-chloro-2-pyridyl)triflimide - Organic Syntheses Procedure. (n.d.).
  • Suzuki cross-coupling - Chemistry LibreTexts. (2023, January 22).
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - Semantic Scholar. (2021, March 30).
  • arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights - PMC. (2024, September 18).
  • The Suzuki Reaction - Chem 115 Myers. (n.d.).
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.).
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
  • 2,5-DICHLORO-4-METHYLPYRIDINE CAS#: 886365-00-0; ChemWhat Code: 2578. (n.d.).
  • Green Synthesis, Characterization and Antidiabetic Activity of 2-Substituted Aryl/Alkyl-N-Aryl/Alkyl Imidazo[1,2-a]pyridin-3-amine Derivatives | Asian Journal of Chemistry. (2018, May 31).
  • 2,5-Dichloro-4-methylpyridine | CAS 886365-00-0 | SCBT. (n.d.).
  • WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h) - Google Patents. (n.d.).
  • CN109721529B - Simple preparation method of 2, 5-dichloropyridine - Google Patents. (n.d.).
  • Preparation of 2-chloro-5-methylpyridine - Patent 0121320. (n.d.).
  • US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents. (n.d.).

Sources

Application Note: High-Efficiency Cross-Coupling Architectures for 5-Chloro-4-methyl-2-(o-tolyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-coupling reaction conditions using 5-Chloro-4-methyl-2-(o-tolyl)pyridine Content Type: Application Notes and Protocols

Executive Summary & Substrate Analysis

The substrate This compound represents a challenging scaffold in medicinal chemistry, often associated with kinase inhibitor development (e.g., p38 MAP kinase pathways). Unlike simple halopyridines, this molecule presents a specific "reactivity wall" due to the ortho-effect exerted by the C4-methyl group upon the C5-chlorine atom.

Structural Deconstruction
  • The Reaction Center (C5-Cl): The 5-position of pyridine is electronically analogous to a meta-substituted arene. While electron-deficient, it lacks the strong activation of the C2/C4 positions.

  • The Steric Gatekeeper (C4-Methyl): The methyl group at position 4 is ortho to the chlorine. This creates significant steric hindrance, inhibiting the approach of the palladium catalyst during the oxidative addition step. Standard catalysts (e.g., Pd(PPh3)4) will likely fail or require forcing conditions that lead to dehalogenation.

  • The Distal Bulwark (C2-o-Tolyl): While distal to the reaction site, the o-tolyl group increases the lipophilicity and bulk of the molecule. It may induce atropisomerism, requiring careful solvent selection to maintain solubility and prevent aggregation.

Strategic Catalyst Selection

To successfully couple this substrate, the catalytic system must possess:

  • High Electron Density: To facilitate oxidative addition into the strong, electron-neutral C-Cl bond.

  • Steric Bulk (Ligand): To promote reductive elimination and, counter-intuitively, to stabilize the monoligated Pd(0) species necessary for reacting with hindered chlorides.

Recommended Ligand Class: Dialkylbiaryl phosphines (Buchwald Ligands) are the gold standard here. Specifically, XPhos and SPhos for C-C bonds, and BrettPhos or RuPhos for C-N bonds.

Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

This protocol is optimized for coupling this compound with aryl/heteroaryl boronic acids.

Reaction Scheme


Materials & Reagents
ComponentReagentEquiv.[1][2]Role
Substrate This compound1.0Electrophile
Partner Aryl Boronic Acid1.2 - 1.5Nucleophile
Catalyst XPhos Pd G4 (or Pd2(dba)3 + XPhos)0.02 - 0.05Pre-catalyst
Base K3PO4 (Tribasic Potassium Phosphate)2.0 - 3.0Activator
Solvent 1,4-Dioxane / Water (4:1 ratio)N/AMedium

Note: XPhos Pd G4 is preferred over in-situ generation for reproducibility.

Step-by-Step Methodology
  • Preparation: In a glovebox or under active Nitrogen flow, charge a reaction vial with the Substrate (1.0 equiv), Boronic Acid (1.5 equiv), XPhos Pd G4 (2-5 mol%), and K3PO4 (3.0 equiv).

  • Solvation: Add degassed 1,4-Dioxane and Water (4:1 v/v). Concentration should be approximately 0.1 M - 0.2 M with respect to the substrate.

    • Why Water? Water is critical to solubilize the inorganic base and facilitate the transmetallation step involving the boronate species.

  • Degassing: Sparge the mixture with Nitrogen for 5 minutes or perform three freeze-pump-thaw cycles.

  • Reaction: Seal the vial and heat to 100°C for 4–12 hours.

    • Monitoring: Monitor by LC-MS.[1][3] The starting chloride is distinct; look for the disappearance of the M+H (217/219) peak.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with Brine. Dry over Na2SO4, filter, and concentrate.

  • Purification: Flash column chromatography. (Note: The product will likely be more polar than the starting chloride but less polar than the boronic acid).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Coupling amines to the C5 position is thermodynamically more difficult due to the electron-rich nature of the amino product, which can poison the catalyst.

Materials & Reagents
ComponentReagentEquiv.[1][2]Role
Substrate This compound1.0Electrophile
Partner Primary or Secondary Amine1.2Nucleophile
Catalyst BrettPhos Pd G4 (Primary amines) RuPhos Pd G4 (Secondary amines)0.02 - 0.05Catalyst
Base NaOtBu (Sodium tert-butoxide)1.5Strong Base
Solvent t-Butanol or TolueneN/AAnhydrous
Step-by-Step Methodology
  • Drying: Ensure all glassware is oven-dried. Moisture kills this reaction by protonating the base.

  • Charging: Add Substrate, Amine (if solid), Catalyst (BrettPhos Pd G4 for 1° amines; RuPhos Pd G4 for 2° amines), and NaOtBu to the vial under inert atmosphere.

  • Solvation: Add anhydrous t-Butanol or Toluene (0.15 M).

    • Why t-Butanol? It helps solubilize the catalytic intermediates and is compatible with NaOtBu.

  • Reaction: Heat to 110°C for 8–16 hours.

    • Critical Check: If conversion stalls, add a second portion of catalyst (1 mol%) and reheat. The C4-methyl group can retard the rate, leading to catalyst decomposition before completion.

  • Workup: Filter through a pad of Celite to remove palladium black and salts. Concentrate and purify.

Protocol C: Miyaura Borylation (Conversion to Nucleophile)

If the coupling partner is unstable or also a chloride, convert the chloropyridine to a boronate ester.

Conditions
  • Reagent: Bis(pinacolato)diboron (B2pin2) (1.1 equiv).

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%) or XPhos Pd G4 (2 mol%).

  • Base: KOAc (Potassium Acetate) (3.0 equiv) - Weak base is essential to prevent deborylation.

  • Solvent: 1,4-Dioxane, 100°C, 4 hours.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the optimal protocol based on the desired coupling partner.

ReactionWorkflow Start Substrate: This compound CheckPartner Select Coupling Partner Start->CheckPartner ArylBoron Aryl Boronic Acid (Suzuki) CheckPartner->ArylBoron C-C Bond Amine Amine (1° or 2°) (Buchwald) CheckPartner->Amine C-N Bond ArylHalide Aryl Halide (Reverse Coupling) CheckPartner->ArylHalide Invert Polarity SuzukiCond Protocol A: Pd-XPhos G4, K3PO4 Dioxane/H2O, 100°C ArylBoron->SuzukiCond AmineType Amine Type? Amine->AmineType Borylation Protocol C: Borylation Pd(dppf)Cl2, B2pin2 KOAc, Dioxane ArylHalide->Borylation SuzukiMech Mechanism: Steric bulk of XPhos overcomes C4-Methyl hindrance SuzukiCond->SuzukiMech Primary Primary Amine AmineType->Primary Secondary Secondary Amine AmineType->Secondary BrettPhos Protocol B1: Pd-BrettPhos G4 NaOtBu, tBuOH Primary->BrettPhos RuPhos Protocol B2: Pd-RuPhos G4 NaOtBu, Toluene Secondary->RuPhos Coupling2 Subsequent Coupling with Aryl Halide Borylation->Coupling2

Figure 1: Decision tree for optimizing cross-coupling conditions based on the specific steric and electronic requirements of the this compound scaffold.

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
No Reaction (SM Recovery) Oxidative addition failure due to sterics.Switch to XPhos or SPhos . Increase Temp to 110°C. Ensure catalyst is active (use G3/G4 precatalysts).
Dehalogenation (H-Substituted)

-Hydride elimination or protodehalogenation.
Switch solvent from alcoholic (tBuOH) to Toluene/Dioxane. Reduce reaction temperature slightly.
Homocoupling of Boronic Acid Oxygen present in system.[1][4]Improve degassing (freeze-pump-thaw). Add slow addition of boronic acid.
Protodeboronation Base is too strong or water content too high.Switch base from K3PO4 to KF or CsF. Reduce water ratio (use 10:1 Dioxane:H2O).

References

  • Buchwald, S. L., et al. "Surpassing the Limitations of Pd-Catalyzed C-N Bond Formation."[5] Chemical Science, 2011.

  • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[6] Chemical Reviews, 1995.

  • Sigma-Aldrich. "Buchwald-Hartwig Cross-Coupling Reaction User Guide."

  • Li, J. J. "Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications." Springer, 2014.
  • WuXi AppTec. "How to Wisely Design Conditions for Buchwald-Hartwig Couplings?"

Sources

Functionalization techniques for the pyridine ring in 5-Chloro-4-methyl-2-(o-tolyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 5-Chloro-4-methyl-2-(o-tolyl)pyridine

Executive Summary & Strategic Analysis

This compound (CAS: 1345043-96-0) represents a "privileged scaffold" in medicinal chemistry, sharing structural homology with NK1 receptor antagonists (e.g., Netupitant precursors) and various kinase inhibitors. Its value lies in its orthogonal reactivity profile, allowing sequential, site-selective functionalization.

For the drug development chemist, this molecule presents three distinct "vectors" for elaboration:

  • The C5-Chlorine Handle: An electrophilic site primed for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). Due to the electron-deficient nature of the pyridine ring, this chloride is activated compared to chlorobenzenes, though steric crowding from the C4-methyl requires specialized ligand selection.

  • The C4-Methyl Group: A benzylic-like position susceptible to radical halogenation or oxidative rearrangement (Boekelheide reaction).

  • The Pyridine Nitrogen: A Lewis basic site that can be modulated via N-oxidation to activate the ring for nucleophilic attack or to facilitate C4-sidechain functionalization.

The following guide details optimized protocols for these transformations, emphasizing chemoselectivity and high-throughput viability.

Reactivity Map & Decision Matrix

Before initiating synthesis, refer to the reactivity logic flow below. This diagram outlines the causal relationships between structural features and selected methodologies.[1][2][3][4][5]

ReactivityMap Scaffold 5-Chloro-4-methyl- 2-(o-tolyl)pyridine C5_Cl C5-Chlorine (Electrophile) Scaffold->C5_Cl C4_Me C4-Methyl (Nucleophile/Radical) Scaffold->C4_Me N1_Atom N1-Nitrogen (Basic/Directing) Scaffold->N1_Atom Suzuki Suzuki-Miyaura (Biaryl Synthesis) C5_Cl->Suzuki Pd(0)/Boronic Acid Buchwald Buchwald-Hartwig (Amination) C5_Cl->Buchwald Pd(0)/Amine/Base Boekelheide Boekelheide Rearrangement C4_Me->Boekelheide Site of modification NOxide N-Oxidation (mCPBA) N1_Atom->NOxide Activation Prod_C5_C C5-Aryl/Alkyl Derivatives Suzuki->Prod_C5_C Prod_C5_N C5-Amino Derivatives Buchwald->Prod_C5_N Prod_C4_OH C4-Hydroxymethyl (Alcohol) Boekelheide->Prod_C4_OH Hydrolysis NOxide->Boekelheide Ac2O/Heat

Figure 1: Chemoselective functionalization pathways. The C5-Cl allows cross-coupling, while N-oxidation activates the C4-Methyl for rearrangement.

Protocol Module A: C-N Bond Formation (Buchwald-Hartwig)

Objective: Introduction of amine functionality at C5. Challenge: The C5 position is sterically hindered by the C4-methyl group. Standard ligands (e.g., PPh3) often fail. Solution: Use of dialkylbiaryl phosphine ligands (e.g., BrettPhos or XPhos ) which are specifically designed to stabilize the Pd(0) species and facilitate oxidative addition into hindered aryl chlorides.

Materials
  • Substrate: this compound (1.0 equiv)

  • Amine: Primary or Secondary amine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (4 mol%)

  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines) (4-8 mol%)

  • Base: NaOtBu (1.4 equiv) or Cs₂CO₃ (2.0 equiv) for base-sensitive substrates.

  • Solvent: 1,4-Dioxane (anhydrous, degassed).

Step-by-Step Protocol
  • Inert Atmosphere Setup: Charge a dried Schlenk tube or microwave vial with a magnetic stir bar.

  • Reagent Addition: Add Pd source, Ligand, and Base inside a glovebox (or under rapid Argon flow).

    • Note: Pre-complexation of Pd and Ligand in a small amount of solvent for 5 minutes is recommended if not using a precatalyst.

  • Substrate Addition: Add the pyridine substrate and the amine.

  • Solvent & Degassing: Add anhydrous 1,4-Dioxane (concentration 0.1 M – 0.2 M). Sparge with Argon for 5 minutes.

  • Reaction: Seal the vessel. Heat to 100°C for 12–18 hours.

    • Checkpoint: Monitor by LC-MS.[6] The starting chloride (M+H ~218) should disappear.

  • Workup: Cool to room temperature. Dilute with EtOAc, filter through a Celite pad to remove Pd black. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Quantitative Expectations:

VariableConditionExpected YieldNotes
Ligand BrettPhos85-95%Best for primary amines.
Ligand BINAP40-60%Often fails due to steric bulk at C4.
Base NaOtBuHighFast reaction, but incompatible with esters.
Base Cs₂CO₃ModerateSlower, requires longer reaction time (24h).

Protocol Module B: C-C Bond Formation (Suzuki-Miyaura)

Objective: Biaryl coupling at C5. Mechanistic Insight: The electron-poor nature of the pyridine ring accelerates the reductive elimination step, but the oxidative addition to the C-Cl bond is the rate-limiting step. High temperatures are usually required.

Protocol
  • Mix: Substrate (1.0 equiv), Boronic Acid (1.5 equiv), K₃PO₄ (3.0 equiv).

  • Catalyst System: Pd(dppf)Cl₂·DCM (5 mol%) is the robust choice here. Alternatively, XPhos Pd G2 provides faster kinetics.

  • Solvent: 1,4-Dioxane/Water (4:1 ratio). The water is critical for the transmetallation step.

  • Conditions: 90°C for 4–8 hours.

  • Purification: Standard aqueous workup followed by silica chromatography.

Protocol Module C: Benzylic Functionalization (Boekelheide Rearrangement)

Objective: Selective conversion of the C4-Methyl group to a hydroxymethyl (alcohol) or acetoxymethyl group. Why this works: The o-tolyl methyl group is on a phenyl ring and is significantly less acidic/activated than the C4-methyl on the electron-deficient pyridine ring. This ensures complete regioselectivity.

Step 1: N-Oxidation
  • Dissolve this compound in DCM (0.1 M).

  • Cool to 0°C. Add m-CPBA (1.2 equiv) portion-wise.

  • Warm to RT and stir for 4 hours.

  • Workup: Wash with sat. NaHCO₃ (x3) to remove m-chlorobenzoic acid. Dry organic layer and concentrate.

    • Result: this compound N-oxide .

Step 2: Rearrangement (Acylation)
  • Dissolve the N-oxide intermediate in Acetic Anhydride (Ac₂O) (excess, used as solvent, or 5-10 equiv in Toluene).

  • Heat to 140°C (reflux) for 2–4 hours.

    • Mechanism:[1][2][3][7] Acylation of the N-oxide oxygen, followed by [3,3]-sigmatropic rearrangement (or ion-pair recombination) to the C4-methyl position.

  • Workup: Remove excess Ac₂O under high vacuum (azeotrope with toluene).

  • Hydrolysis (Optional): To get the alcohol, treat the crude acetate with K₂CO₃ in MeOH at RT for 1 hour.

Workflow Diagram

Workflow cluster_0 Path A: C5 Functionalization cluster_1 Path B: C4 Functionalization Start Start: 5-Chloro-4-methyl- 2-(o-tolyl)pyridine StepA1 Add Pd(0) + Ligand (BrettPhos) + Amine/Boronic Acid Start->StepA1 StepB1 mCPBA Oxidation (DCM, 0°C) Start->StepB1 StepA2 Heat 100°C, 12h StepA1->StepA2 EndA Product: 5-Amino/Aryl Derivative StepA2->EndA StepB2 Intermediate: Pyridine N-Oxide StepB1->StepB2 StepB3 Ac2O Reflux (140°C) (Boekelheide) StepB2->StepB3 EndB Product: 4-Acetoxymethyl Derivative StepB3->EndB

Figure 2: Parallel workflow options for divergent synthesis.

References

  • Buchwald-Hartwig Amination

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Pyridine N-Oxide Rearrangements (Boekelheide)

    • Boekelheide, V., & Linn, W. J. (1954). Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society, 76(5), 1286–1291. Link

  • Suzuki Coupling on Chloropyridines

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Ligand Selection (BrettPhos)

    • Maitre, P., et al. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination of Five-Membered Heterocyclic Halides. Journal of the American Chemical Society, 130(41), 13552–13554. Link

Sources

Application Notes & Protocols: Investigating Pyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of publicly available scientific literature and chemical databases reveals a significant lack of information regarding the specific pharmaceutical applications of 5-Chloro-4-methyl-2-(o-tolyl)pyridine. This compound is primarily listed as a research chemical or a synthetic intermediate, with no substantive data on its biological activity or therapeutic potential.

To fulfill the user's request for a detailed and scientifically rigorous guide, this document will use a well-characterized, structurally analogous compound, Bosutinib (SKI-606) , as a representative example. Bosutinib is a potent inhibitor of the Src/Abl family of tyrosine kinases and is an approved pharmaceutical agent. Its pyridine core and substituted phenyl group provide a relevant framework for illustrating the creation of detailed application notes and protocols as requested.

This guide will, therefore, serve as a comprehensive template, demonstrating the depth of analysis, experimental design, and data presentation required for a novel compound like this compound, should it be investigated for similar therapeutic applications.

Featured Compound (Analog): Bosutinib (4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile)

Structural Analogy Rationale: While chemically distinct, Bosutinib shares with this compound a core heterocyclic scaffold with substituted aromatic rings, a common feature in kinase inhibitors. The principles and methodologies described for Bosutinib are directly applicable to the preclinical evaluation of novel, structurally related small molecules.

Introduction: The Rationale for Targeting Src/Abl Kinases

The Src and Abl non-receptor tyrosine kinases are critical nodes in intracellular signaling pathways that regulate cell proliferation, survival, and migration. Dysregulation of these kinases, often through overexpression or mutation, is a hallmark of various cancers, particularly Chronic Myeloid Leukemia (CML) and certain solid tumors. Consequently, small molecule inhibitors that can selectively target the ATP-binding site of these kinases represent a proven therapeutic strategy.

Bosutinib is a second-generation inhibitor that effectively targets both Src and Abl kinases, offering a potent anti-proliferative and pro-apoptotic effect in malignant cells. The following sections outline the key experimental protocols to characterize the activity of a novel pyridine-based compound, using Bosutinib as a reference, from initial biochemical validation to cell-based functional assays.

Biochemical Characterization: Kinase Inhibition Assay

The primary step in evaluating a putative kinase inhibitor is to quantify its direct inhibitory effect on the purified target enzyme. A LanthaScreen™ Eu Kinase Binding Assay is a robust, time-resolved fluorescence resonance energy transfer (TR-FRET) method that provides a direct measure of inhibitor binding to the kinase active site.

Protocol: LanthaScreen™ Eu Kinase Binding Assay for Abl Kinase

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against purified Abl kinase.

Materials:

  • Abl Kinase, active, purified (e.g., from Thermo Fisher Scientific)

  • LanthaScreen™ Certified Kinase Tracer

  • Europium-labeled Anti-His Antibody

  • TR-FRET Dilution Buffer

  • Test Compound (e.g., this compound) and Bosutinib (as a positive control)

  • 384-well, low-volume, white plates

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound and Bosutinib in DMSO. A typical starting concentration is 100 µM.

  • Kinase Solution: Dilute the Abl kinase in TR-FRET Dilution Buffer to a final concentration of 5 nM.

  • Tracer/Antibody Mix: Prepare a solution containing the Europium-labeled antibody and the kinase tracer in TR-FRET Dilution Buffer.

  • Assay Assembly: In a 384-well plate, add the following in order:

    • 5 µL of the compound dilutions (or DMSO for no-inhibitor control).

    • 5 µL of the diluted Abl kinase solution.

    • Incubate for 60 minutes at room temperature.

    • 5 µL of the Tracer/Antibody mix.

  • Final Incubation: Incubate for another 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled microplate reader, measuring emission at 665 nm and 615 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Visual Workflow: Kinase Binding Assay

G cluster_prep Preparation cluster_assay Assay Plate Assembly (384-well) cluster_readout Data Acquisition & Analysis A Serial Dilution of Test Compound D Add 5 µL Compound A->D B Prepare Kinase Solution (5 nM) E Add 5 µL Kinase B->E C Prepare Tracer/ Antibody Mix G Add 5 µL Tracer/Ab Mix C->G D->E F Incubate 60 min E->F F->G H Incubate 60 min G->H I Read TR-FRET Signal (665nm / 615nm) H->I J Calculate Emission Ratio I->J K Plot Dose-Response Curve J->K L Determine IC50 Value K->L

Caption: Workflow for the LanthaScreen™ Kinase Binding Assay.

Expected Data & Interpretation

The IC₅₀ values provide a direct measure of the compound's potency. A lower IC₅₀ indicates a more potent inhibitor.

CompoundTarget KinaseIC₅₀ (nM)
Bosutinib (Reference) Abl1.2
Test Compound (Hypothetical) AblTo be determined

Cellular Activity: Anti-Proliferative Assay

Demonstrating that a compound can inhibit a target kinase in a purified system is the first step. The next critical phase is to determine if this biochemical potency translates into a functional effect in a cellular context. A cell proliferation assay using a cancer cell line known to be dependent on the target kinase is a standard method.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

Objective: To measure the effect of the test compound on the proliferation of the K-562 human CML cell line, which is driven by the BCR-Abl oncoprotein.

Materials:

  • K-562 cell line

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Test Compound and Bosutinib

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • 96-well, opaque-walled plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed K-562 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.

  • Compound Treatment: Add the test compound and Bosutinib at various concentrations (e.g., 10-point, 3-fold serial dilution starting from 10 µM). Include a DMSO-only control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Mix to form the CellTiter-Glo® Reagent.

  • Lysis and Signal Generation: Add 100 µL of the CellTiter-Glo® Reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the data to the DMSO control wells (representing 100% viability). Plot the percentage of cell viability against the logarithm of the compound concentration and fit to a dose-response curve to calculate the GI₅₀ (concentration for 50% growth inhibition).

Signaling Pathway Visualization: BCR-Abl and Downstream Effects

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR-Abl BCR-Abl (Constitutively Active) STAT5 STAT5 BCR-Abl->STAT5 PI3K PI3K BCR-Abl->PI3K RAS RAS BCR-Abl->RAS Gene_Transcription Gene Transcription STAT5->Gene_Transcription AKT AKT PI3K->AKT MAPK MAPK RAS->MAPK AKT->Gene_Transcription MAPK->Gene_Transcription Proliferation_Survival Cell Proliferation & Survival Gene_Transcription->Proliferation_Survival Inhibitor Bosutinib / Test Compound Inhibitor->BCR-Abl

Troubleshooting & Optimization

Improving reaction yield of 5-Chloro-4-methyl-2-(o-tolyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An essential component in medicinal chemistry and materials science, 5-Chloro-4-methyl-2-(o-tolyl)pyridine serves as a key structural motif in the development of novel therapeutics and functional materials. Its synthesis, most commonly achieved via a Suzuki-Miyaura cross-coupling reaction, presents unique challenges that can impact reaction efficiency and yield. The inherent electronic properties of the pyridine ring and potential steric hindrance can complicate the catalytic cycle, leading to incomplete reactions and the formation of undesirable byproducts.

This Technical Support Center is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common experimental hurdles, optimize reaction conditions, and ultimately improve the yield and purity of this compound.

Reaction Overview: The Suzuki-Miyaura Cross-Coupling

The synthesis of this compound is typically accomplished by the palladium-catalyzed cross-coupling of 2,5-dichloro-4-methylpyridine with o-tolylboronic acid or its derivatives. This reaction is a cornerstone of modern organic synthesis, prized for its functional group tolerance and ability to form carbon-carbon bonds with high efficiency.[1][2]

The generalized reaction scheme is as follows:

Generalized Suzuki-Miyaura Reaction Scheme

The catalytic cycle, which is central to understanding and troubleshooting the reaction, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

Suzuki_Miyaura_Cycle cluster_inputs Reactants cluster_outputs Product Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-X L_n (Intermediate 1) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Aryl-Pd(II)-Aryl' L_n (Intermediate 2) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 ArylHalide Ar-X (2,5-dichloro-4-methylpyridine) ArylHalide->OxAdd BoronicAcid Ar'-B(OR)₂ (o-tolylboronic acid) + Base BoronicAcid->Transmetal Product Ar-Ar' (Product) Product->RedElim

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of this compound.

Q1: My reaction shows low to no conversion of the starting materials. What are the primary causes and solutions?

A1: Low or no conversion is a frequent issue that can often be traced back to the catalyst system, reaction conditions, or reagent quality.

  • Cause 1: Inactive Catalyst: The active Pd(0) species is prone to degradation.

    • Solution: Ensure your palladium source is fresh.[4] For Pd(II) precatalysts like Pd(OAc)₂ or Pd(dppf)Cl₂, their in-situ reduction to Pd(0) might be failing. Consider using a more robust, air-stable precatalyst, such as a fourth-generation Buchwald G4 precatalyst, which can generate the active Pd(0) species more efficiently.[4][5] You can also try incrementally increasing the catalyst loading from a typical 1-2 mol% up to 5 mol%.[4]

  • Cause 2: Inefficient Oxidative Addition: The C-Cl bond of 2,5-dichloro-4-methylpyridine is less reactive than corresponding C-Br or C-I bonds, making the initial oxidative addition step challenging.[6][7]

    • Solution: Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., SPhos, XPhos, or cataCXium A). These ligands stabilize the palladium center and promote the oxidative addition of aryl chlorides.[5][7] Increasing the reaction temperature can also overcome the activation barrier.[4]

  • Cause 3: Incorrect Base or Solvent: The base is crucial for activating the boronic acid in the transmetalation step.[3] Improper solvent choice can hinder solubility and reaction kinetics.

    • Solution: Screen different bases. While K₂CO₃ or Na₂CO₃ are common, a stronger base like K₃PO₄ or Cs₂CO₃ may be necessary to facilitate transmetalation, especially with sterically hindered substrates.[4][5] For solvents, a mixture of an organic solvent like dioxane, toluene, or DMF with water (e.g., 5:1 ratio) is often effective.[5] The water can aid in dissolving the base and may facilitate the reaction.[8]

Q2: I am isolating the product, but the yield is low due to significant side-product formation. What are these impurities and how can I minimize them?

A2: Several side reactions can compete with the desired cross-coupling, directly consuming your starting materials and reducing the yield.

  • Side Reaction 1: Protodeboronation: This is the cleavage of the C-B bond of the o-tolylboronic acid, replacing it with a C-H bond to form toluene. Heteroaryl boronic acids are particularly susceptible, but aryl boronic acids can also undergo this process.[9]

    • Minimization Strategy:

      • Use a Milder Base: Strong bases can accelerate protodeboronation. Using a milder base like K₃PO₄ or even CsF can help.[4]

      • Use a Boronic Ester: Convert the o-tolylboronic acid to a more stable pinacol ester or MIDA boronate. These are generally more resistant to protodeboronation and release the boronic acid slowly under the reaction conditions.[1][9]

      • Anhydrous Conditions: While some Suzuki reactions benefit from water, switching to strictly anhydrous conditions can sometimes reduce the rate of protodeboronation.[4]

  • Side Reaction 2: Homocoupling: This results in the formation of 2,2'-bitolyl (from the boronic acid) or a symmetrical bipyridine (from the aryl chloride). This is often promoted by the presence of oxygen.[9]

    • Minimization Strategy: Ensure the reaction is rigorously degassed (e.g., by three freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for 20-30 minutes) and maintained under a positive pressure of inert gas throughout the experiment.[9]

  • Side Reaction 3: Dehalogenation: The starting 2,5-dichloro-4-methylpyridine is reduced, replacing the chlorine at the 2-position with a hydrogen atom. This is a known competing pathway, especially under harsh conditions or with certain bases/solvents.[6][9]

    • Minimization Strategy: Avoid excessively high temperatures or prolonged reaction times. If dehalogenation is significant, a change in the base or ligand system may be required.

Sources

Technical Guide: Purification Protocols for 5-Chloro-4-methyl-2-(o-tolyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a Tier 3 Support Document for process chemists and researchers. It assumes the compound is synthesized via Suzuki-Miyaura cross-coupling, which is the standard route for 2-arylpyridines.

Executive Summary & Compound Profile

This guide details purification strategies for 5-Chloro-4-methyl-2-(o-tolyl)pyridine . As a lipophilic biaryl pyridine, this compound presents specific challenges: removing non-basic impurities (homocoupled biaryls), residual palladium catalysts, and unreacted boronic acids.

Compound Properties:

  • Basicity: The pyridine nitrogen is weakly basic (pKa ~3.5–4.5 estimated due to electron-withdrawing 5-Cl).

  • Solubility: Highly soluble in DCM, EtOAc, THF; insoluble in water; soluble in aqueous mineral acids (

    
     pH 2).
    
  • Key Impurities:

    • Protodeboronation byproducts: Toluene / o-Xylene derivatives.

    • Homocoupling: 2,2'-bitolyl species.

    • Metal Residues: Palladium black/colloids.

Primary Purification Workflow: The "pH Swing" Extraction

Best For: Bulk removal of non-basic organic impurities (starting materials, homocoupled boronic acids) without chromatography.

The Mechanism

This method leverages the protonation of the pyridine nitrogen. Neutral organic impurities remain in the organic phase, while the target molecule moves into the aqueous acidic phase.

Protocol
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Toluene (10 mL/g of crude).

  • Acid Extraction (Target → Aqueous):

    • Add 1M to 2M HCl (1:1 volume ratio vs organic solvent).

    • Critical Step: Agitate vigorously for 20 minutes. The 5-Cl substituent reduces basicity; sufficient contact time is required for protonation.

    • Separate layers.[1][2] Keep the Aqueous Acidic Layer (contains product).

    • Optional: Wash the aqueous layer once with fresh EtOAc to remove entrained neutrals.

  • Basification (Target → Organic):

    • Cool the acidic aqueous layer to 0–5°C (exothermic neutralization).

    • Slowly add 4M NaOH or Sat. NaHCO₃ until pH > 9.

    • Observation: The solution will turn cloudy/milky as the free base precipitates or oils out.

  • Recovery:

    • Extract the turbid aqueous mixture with DCM or EtOAc (3x).

    • Dry combined organics over MgSO₄, filter, and concentrate.[1][2]

Visualization: Acid-Base "Swing" Logic

pH_Swing Start Crude Mixture (Target + Impurities) AcidStep Add 2M HCl Phase Separation Start->AcidStep OrgLayer1 Organic Layer 1 (Contains Non-Basic Impurities: Biaryls, Boronic Acids) AcidStep->OrgLayer1 Discard AqLayer1 Aqueous Layer (pH < 2) (Contains Protonated Target: Pyridine-H+ Cl-) AcidStep->AqLayer1 Keep BaseStep Basify to pH > 9 (NaOH/NaHCO3) AqLayer1->BaseStep Precip Free Base Liberated (Cloudy Emulsion) BaseStep->Precip FinalExt Extract with DCM Precip->FinalExt

Caption: Logical flow of the acid-base extraction method separating the basic pyridine target from neutral organic byproducts.

Secondary Purification: Palladium Scavenging

Best For: Removing heavy metals if the compound is intended for biological testing (Suzuki coupling residues).

Why not just silica? Palladium often "streaks" on silica or complexes with the pyridine nitrogen, eluting with the product.

Protocol
  • Dissolve the "pH Swing" purified material in THF or Methanol (10 volumes).

  • Add a functionalized scavenger resin (e.g., SiliaMetS® Thiol or QuadraPure™ TU ) at 10–20 wt% relative to the substrate.

    • Alternative: Activated Charcoal (Darco G-60) can be used but is less specific.

  • Heat to 40–50°C for 4–12 hours with gentle stirring.

  • Filter through a 0.45 µm PTFE pad or Celite to remove the resin/charcoal.

  • Concentrate the filtrate.

Polishing: Recrystallization

Best For: Achieving >99% purity and obtaining crystalline solids for X-ray or formulation.

Recommended Solvent Systems:

Solvent System Ratio (v/v) Temperature Profile Notes

| Heptane / EtOAc | 5:1 to 10:1 | Reflux


 RT 

0°C | Standard method. Dissolve in min. hot EtOAc, add Heptane until turbid. | | Isopropanol (IPA) | Pure | Reflux

-10°C | Good for removing polar trace impurities. | | Ethanol / Water | 9:1 | Reflux

RT | "Crash" crystallization. High recovery, lower impurity rejection.[3] |

Troubleshooting & FAQs

Q1: The product is not extracting into the acid layer (Low Recovery).

Cause: The 5-Chloro substituent reduces the electron density on the nitrogen, lowering the pKa. 1M HCl might be too weak, or the organic solvent is too lipophilic (holding the neutral form). Solution:

  • Increase acid concentration to 3M HCl .

  • Ensure vigorous stirring for at least 30 minutes to overcome the biphasic kinetic barrier.

  • Check the pH of the aqueous layer; it must be < 1 .

Q2: I see a persistent yellow/brown color even after chromatography.

Cause: This is typically oxidized palladium or trace aniline-like degradation products. Solution: Perform the Thiol-resin scavenging step (Method 3). If resin is unavailable, wash the organic layer with 10% aqueous L-Cysteine or Sodium Thioglycolate solution; these chelate Pd into the water phase.

Q3: Emulsions form during the basification step.

Cause: Rapid precipitation of the solid product at the interface stabilizes emulsions. Solution:

  • Do not shake vigorously during the basification extraction; use gentle inversion.

  • Add Brine (saturated NaCl) to the aqueous phase to increase ionic strength.

  • Filter the entire biphasic mixture through a pad of Celite if the emulsion is intractable (solids will be trapped, then can be washed through with pure DCM).

Q4: Can I use column chromatography?

Answer: Yes.

  • Stationary Phase: Silica Gel (40–63 µm).

  • Mobile Phase: Hexanes/Ethyl Acetate (Gradient: 0%

    
     20% EtOAc).
    
  • Modifier: Add 1% Triethylamine (TEA) to the mobile phase.

  • Reasoning: Pyridines can interact with acidic silanols on silica, causing tailing. TEA blocks these sites.

References

  • Canon, J., et al. (2019).[4] The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575, 217–223.[4] (Describes synthesis of similar biaryl pyridine intermediates).

  • Lan, P., et al. (2022). Development of a Commercial Manufacturing Process for Sotorasib. Organic Process Research & Development, 26(11), 2963–2974. (Details purification of chloro-methyl-pyridines and Pd removal).

  • Scott, B., et al. (2013). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Los Alamos National Laboratory (LANL). (Validates Acid/Base extraction for lipophilic pyridines).

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis, 346, 889–900. (Authoritative review on Pd scavenging).

Sources

Technical Support Center: Optimal Solvent Selection for 5-Chloro-4-methyl-2-(o-tolyl)pyridine Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for professionals engaged in the extraction and purification of 5-Chloro-4-methyl-2-(o-tolyl)pyridine. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide targeted, expert-level advice. Our focus is on the underlying scientific principles to empower you to make informed decisions during your experimental work.

Section 1: Foundational Principles of Solvent Selection

This section addresses the core concepts that govern the choice of an appropriate extraction solvent for our target molecule.

FAQ 1: What are the key molecular properties of this compound that influence solvent selection?

Answer: Understanding the structure of this compound is the first step to selecting an effective extraction solvent. The molecule's character is dictated by a combination of its constituent functional groups:

  • Pyridine Ring: The nitrogen-containing aromatic ring is the primary polar and weakly basic center of the molecule. The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor and is responsible for its basicity (pKa of the conjugate acid, pyridinium, is typically around 5.23)[1].

  • o-Tolyl Group: This bulky, nonpolar aromatic hydrocarbon group (a toluene ring attached at the ortho-position) imparts significant lipophilic ("fat-loving") or hydrophobic ("water-fearing") character to the molecule.

  • Chloro and Methyl Groups: The chloro group adds moderate polarity and increases the molecular weight. The methyl group is a small, nonpolar substituent.

FAQ 2: What is the guiding principle for selecting an extraction solvent for this compound?

Answer: The foundational principle is "like dissolves like." This means a solvent will most effectively dissolve a solute that has a similar polarity. For this compound, we need a solvent that strikes a balance.

  • A highly nonpolar solvent (e.g., hexane, heptane) will effectively solvate the o-tolyl group but may struggle to efficiently extract the molecule from an aqueous phase due to the polar pyridine ring.

  • A highly polar solvent (e.g., methanol, ethanol) would be a poor choice for liquid-liquid extraction from an aqueous solution as they are typically miscible with water[2][3][4].

The optimal choice is an organic solvent of intermediate polarity that is immiscible with water. Such a solvent can interact favorably with both the nonpolar and polar regions of the target molecule, maximizing its partitioning from the aqueous phase into the organic phase. This partitioning behavior is quantified by the partition coefficient (K) , which is the ratio of the concentration of the solute in the organic phase to its concentration in the aqueous phase at equilibrium[5][6][7][8]. A higher K value signifies a more efficient extraction into the organic solvent[6][7].

FAQ 3: How does the pH of the aqueous phase affect the extraction efficiency?

Answer: The pH of the aqueous phase is a critical and often overlooked parameter. Because our target molecule contains a basic pyridine ring, its charge state is pH-dependent.

  • Under acidic conditions (pH < ~4): The nitrogen atom on the pyridine ring will be protonated, forming a positively charged pyridinium salt (C₅H₅NH⁺)[1]. This salt is significantly more polar and, therefore, much more soluble in the aqueous phase. Extraction into an organic solvent will be highly inefficient.

  • Under neutral or basic conditions (pH > ~7): The pyridine nitrogen remains in its neutral, uncharged form. In this state, the molecule is less polar and significantly more soluble in organic solvents.

Core Directive: To maximize extraction efficiency, the aqueous phase should be adjusted to a basic pH (typically pH 8-10) before extraction. This ensures the this compound is in its neutral, "organic-loving" form, thus maximizing the partition coefficient (K) in favor of the organic solvent[9].

Section 2: Practical Guide to Solvent Selection & Optimization

This section provides actionable recommendations and experimental protocols.

FAQ 4: Which common solvents are good starting points for extracting this compound, and why?

Answer: Based on the principles discussed, several water-immiscible solvents of intermediate polarity are excellent candidates. The table below provides a comparative summary to guide your initial selection.

SolventPolarity IndexDielectric Constant (20°C)Boiling Point (°C)Key Considerations
Ethyl Acetate 4.46.077.1Excellent first choice. Medium polarity, good solvating power for a range of compounds, and relatively low toxicity. Often used for extracting medium-polar heterocyclic compounds[10].
Dichloromethane (DCM) 3.19.139.6Highly effective solvent due to its ability to dissolve many organic compounds. However, it is denser than water and has higher toxicity and environmental concerns[4][10].
Toluene 2.42.4110.6A good choice for compounds with significant aromatic character. Its polarity is on the lower side, which may be advantageous if your primary impurities are highly polar.
Diethyl Ether 2.84.334.6A very common extraction solvent. Its high volatility can be both an advantage (easy removal) and a disadvantage (safety risk, potential for loss).
Methyl tert-Butyl Ether (MTBE) 2.54.555.2A safer alternative to diethyl ether with lower peroxide-forming tendencies. Its properties are very suitable for this type of extraction.

Recommendation: Start with Ethyl Acetate . It offers the best balance of performance, safety, and ease of use for this specific application.

FAQ 5: How do I experimentally screen for the optimal solvent?

Answer: A systematic screening process is the most reliable way to determine the best solvent for your specific sample matrix.

Protocol: Small-Scale Solvent Screening

  • Preparation: Prepare identical small-scale aqueous samples (e.g., 1 mL) containing a known concentration of this compound. Adjust the pH to ~9 with a suitable base (e.g., 1M NaOH).

  • Extraction: To separate vials, add an equal volume (1 mL) of each candidate solvent (Ethyl Acetate, DCM, Toluene, MTBE).

  • Agitation: Cap the vials and gently invert them for 2-3 minutes to ensure thorough mixing. Avoid vigorous shaking to prevent emulsion formation[11].

  • Separation: Allow the layers to fully separate. If an emulsion forms, refer to the troubleshooting guide in Section 3.

  • Analysis: Carefully remove a known aliquot from both the organic and aqueous layers. Analyze the concentration of your target compound in each aliquot using a suitable technique (e.g., HPLC, GC, UV-Vis Spectroscopy).

  • Calculation: Determine the Partition Coefficient (K) for each solvent system using the formula: K = [Concentration in Organic Phase] / [Concentration in Aqueous Phase][5][6]

  • Selection: The solvent that yields the highest K value is the most efficient for extracting your compound.

This workflow can be visualized as follows:

G cluster_prep Preparation cluster_screen Solvent Screening cluster_process Processing & Analysis prep_sample Prepare Identical Aqueous Samples (Known Concentration, pH ~9) solvent1 Add Ethyl Acetate prep_sample->solvent1 solvent2 Add DCM prep_sample->solvent2 solvent3 Add Toluene prep_sample->solvent3 solvent4 Add MTBE prep_sample->solvent4 agitate Gentle Inversion (2-3 min) separate Allow Phase Separation agitate->separate analyze Analyze Concentration in Both Phases (HPLC, GC) separate->analyze calculate Calculate Partition Coefficient (K) analyze->calculate decision Highest K Value? calculate->decision

Caption: Experimental workflow for solvent screening.

Section 3: Troubleshooting Common Extraction Issues

Even with a well-chosen solvent, problems can arise. This section provides solutions to the most common challenges.

FAQ 6: I'm observing low extraction efficiency. What are the likely causes and how can I fix it?

Answer: Low recovery of your target compound is a frequent issue with several potential causes. Use the following logic to diagnose the problem:

G start Low Extraction Efficiency q_ph Is aqueous pH > 8? start->q_ph q_mixing Sufficient Mixing? q_ph->q_mixing Yes fix_ph Adjust pH to 8-10 with base. q_ph->fix_ph No q_solvent Solvent Polarity Optimal? q_mixing->q_solvent Yes fix_mixing Increase mixing time or use gentle agitation. q_mixing->fix_mixing No q_extractions Using Multiple Extractions? q_solvent->q_extractions Yes fix_solvent Re-evaluate solvent choice. (See FAQ 4 & 5) q_solvent->fix_solvent No fix_extractions Perform 2-3 smaller extractions instead of one large one. q_extractions->fix_extractions No end Efficiency Improved q_extractions->end Yes fix_ph->q_mixing fix_mixing->q_solvent fix_solvent->q_extractions fix_extractions->end

Caption: Troubleshooting logic for low extraction efficiency.

Key Points:

  • Incorrect pH: As detailed in FAQ 3, this is the most common culprit. Ensure the aqueous layer is basic.

  • Insufficient Mixing: The two phases must have adequate surface area contact for the solute to partition. Gentle swirling or inversion is often more effective and safer than vigorous shaking[11].

  • Sub-optimal Solvent: Your chosen solvent may not be the best fit. Revisit the screening protocol in FAQ 5.

  • Single vs. Multiple Extractions: It is mathematically more efficient to perform multiple extractions with smaller volumes of solvent than one extraction with a large volume[8]. For example, extracting three times with 20 mL of solvent is superior to extracting once with 60 mL.

FAQ 7: An emulsion is forming at the solvent interface. What steps can I take to break it?

Answer: Emulsions are cloudy or milky layers at the interface of the two solvents, often caused by high concentrations of surfactant-like compounds in the sample matrix[9][11]. They are a common problem in liquid-liquid extractions and can trap your target analyte, leading to poor recovery[11].

Prevention is easier than treatment:

  • Gentle Mixing: Avoid vigorous shaking. Instead, gently swirl or slowly invert the separatory funnel multiple times[11].

Methods to Break an Emulsion:

  • Time: Allow the mixture to stand undisturbed for 10-20 minutes. Sometimes, the emulsion will break on its own[12][13].

  • "Salting Out": Add a saturated solution of sodium chloride (brine) or solid salt to the mixture[11][14][15]. This increases the ionic strength of the aqueous layer, which can force the separation of the phases[11][14].

  • Filtration: Pass the entire mixture through a plug of glass wool or phase separation filter paper[11][14].

  • Centrifugation: If the volume is appropriate, centrifuging the mixture is a highly effective method for breaking emulsions[11][12][13][14].

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the overall properties of the organic phase and help break the emulsion[11][14][15].

References

  • LCGC International. (2025, November 26). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. [Link]

  • Goalpara College. Separation techniques: Solvent extraction. [Link]

  • Biotage. (2023, January 17). Tackling emulsions just got easier. [Link]

  • Koch Modular. Troubleshooting Liquid-Liquid Extraction Columns Evaluating Column Efficiency. [Link]

  • YouTube. (2022, May 27). Solvent Extraction || Partition Coefficient Questions. [Link]

  • JournalsPub. (2025, February 19). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. [Link]

  • LCGC International. (2023, August 1). A Practical Understanding of Partition Coefficients. [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.5: Extraction Theory. [Link]

  • SCION Instruments. (2025, January 21). How Can We Improve Our Liquid-Liquid Extraction Processes?. [Link]

  • Wikipedia. Pyridine. [Link]

  • Spectro Scientific. Emulsion Breaking Techniques for Oil in Water Solvent Extractions. [Link]

  • AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. [Link]

  • YouTube. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. [Link]

  • chemeurope.com. Pyridine. [Link]

  • K-Jhil. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. [Link]

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Technical Support Center: Recrystallization of 5-Chloro-4-methyl-2-(o-tolyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 5-Chloro-4-methyl-2-(o-tolyl)pyridine. As a substituted pyridine, this compound is integral to various synthetic pathways in medicinal and agrochemical research.[1][2] Achieving high purity is paramount for accurate downstream applications, and recrystallization remains the most effective and scalable method for this purpose.[3] This document provides not just procedural steps but also the underlying chemical principles, troubleshooting solutions, and answers to frequently encountered challenges to ensure successful and efficient purification.

Section 1: Foundational Principles of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent system at varying temperatures.[4] The core principle is to dissolve the impure solid in a minimum amount of a hot, appropriate solvent to create a saturated solution.[5] As this solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a highly purified form. The impurities, ideally present in smaller concentrations, remain dissolved in the cold solvent (mother liquor) and are subsequently removed by filtration.[3][6]

The key to successful recrystallization hinges on solvent selection. An ideal solvent should exhibit the following characteristics:

  • High Solvency at Elevated Temperatures: The compound of interest should be highly soluble in the boiling solvent.

  • Low Solvency at Low Temperatures: The compound should be poorly soluble or insoluble in the same solvent at room temperature or below, allowing for maximum recovery.[5]

  • Favorable Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor).

  • Non-Reactive: The solvent must not react with the compound being purified.

  • Appropriate Boiling Point: The solvent's boiling point should be lower than the melting point of the compound to prevent "oiling out".[7] Additionally, a lower boiling point facilitates easier removal from the final crystalline product.

  • Safety and Volatility: The solvent should be non-toxic, non-flammable, and relatively inexpensive.

For a molecule like this compound, which possesses both aromatic character and a polar pyridine nitrogen atom, a range of solvents with intermediate polarity are often good starting points.[1][8]

Table 1: Solvent Selection Guide for this compound
SolventPolarity IndexBoiling Point (°C)Suitability Rationale & Comments
Ethanol 5.278Good Candidate. Often shows a steep solubility curve for pyridine derivatives. May require a co-solvent like water to reduce solubility at cold temperatures.[1]
Methanol 6.665Good Candidate. Similar to ethanol but with a lower boiling point.
Isopropanol (IPA) 4.382Excellent Candidate. Its moderate polarity and higher boiling point can be advantageous.
Ethyl Acetate 4.377Good Candidate. Often used in chromatography for similar compounds, indicating appropriate polarity.[9]
Toluene 2.3111Possible Candidate. Good for less polar compounds; the tolyl group increases non-polar character. High boiling point can be a drawback.
Heptane/Hexane 0.098 / 69Likely Poor as a Single Solvent. The compound is likely insoluble. Excellent as an anti-solvent in a two-solvent system with a more polar solvent like Ethyl Acetate or Dichloromethane.[10][11]
Water 9.0100Poor as a Single Solvent. The compound is likely insoluble due to its significant organic structure. Can be used as an anti-solvent with alcohols.[4]
Dichloromethane (DCM) 3.440Poor for Recrystallization. Low boiling point does not allow for a wide temperature gradient. Useful for dissolving the compound at room temperature before adding an anti-solvent.[11]

Section 2: Experimental Protocols

The following protocols are designed as robust starting points. Optimization may be required based on the specific impurity profile of your crude material.

Protocol 2.1: Single-Solvent Recrystallization

This is the preferred method when a suitable single solvent can be identified.[6]

Step-by-Step Methodology:

  • Solvent Selection: Based on preliminary tests (see FAQ section), select a suitable solvent (e.g., Isopropanol).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid just dissolves at the solvent's boiling point. It is critical to use the minimum amount of hot solvent to ensure the solution is saturated.[5]

  • Hot Filtration (if necessary): If insoluble impurities are present, add a slight excess of hot solvent (approx. 5-10% more) to prevent premature crystallization and quickly filter the hot solution through a pre-heated funnel with fluted filter paper.[6]

  • Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as it allows the crystal lattice to form correctly, excluding impurities.[12]

  • Ice Bath: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a minimal amount of ice-cold solvent to remove any adhering mother liquor.[5]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Workflow for Single-Solvent Recrystallization

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation A Place Crude Solid in Flask B Add Minimum Hot Solvent A->B C Dissolve Solid Completely B->C D Hot Filtration (If Needed) C->D Insoluble impurities? E Slow Cooling to Room Temperature C->E No D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I

Caption: Standard workflow for single-solvent recrystallization.

Section 3: Troubleshooting Guide (Q&A Format)

Q1: My compound "oiled out" instead of crystallizing. What happened and how do I fix it?

A1: Cause: Oiling out occurs when the solid comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals.[7] This is common for compounds with low melting points or when the solution is highly concentrated.

Solutions:

  • Re-heat and Dilute: Re-heat the solution until the oil fully redissolves. Add more solvent (10-20% extra) to lower the saturation point. This ensures that crystallization will begin at a lower temperature, hopefully below the compound's melting point.[12]

  • Slow Down Cooling: Rapid cooling increases the likelihood of oiling out. After redissolving, ensure the solution cools as slowly as possible. You can insulate the flask with glass wool or paper towels.[13]

  • Lower the Polarity: If using a highly polar solvent, the significant change in the solution environment upon cooling can force the compound out prematurely. Try a slightly less polar solvent system.

Q2: The solution has cooled, but no crystals have formed. What should I do?

A2: Cause: This is usually due to one of two reasons: either too much solvent was added, and the solution is not saturated, or the solution is supersaturated, a state where crystallization has not been initiated.[5][13]

Solutions:

  • Induce Crystallization (for Supersaturation):

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches provide a nucleation point for crystal growth.[5][7]

    • Seeding: Add a tiny "seed" crystal of the pure compound to the solution. This provides a perfect template for crystallization to begin.[13]

  • Reduce Solvent Volume (for Dilute Solutions):

    • If induction methods fail, you have likely used too much solvent.[13] Gently heat the solution and boil off a portion of the solvent to increase the concentration. Then, allow it to cool again.[12]

Q3: My final yield is very low. How can I improve recovery?

A3: Cause: Low yield can result from several factors: using too much solvent, premature crystallization during hot filtration, or washing the final crystals with too much or warm solvent.

Solutions:

  • Minimize Solvent: Ensure you are using the absolute minimum amount of boiling solvent required for dissolution.[5]

  • Pre-heat Funnel: When performing a hot filtration, always pre-heat your filtration apparatus (funnel, filter paper, and receiving flask) to prevent the product from crystallizing in the funnel.[7]

  • Use Ice-Cold Wash: When washing the crystals after filtration, use a minimal volume of ice-cold solvent. The solvent should be as cold as possible to minimize redissolving your product.[5]

  • Recover a Second Crop: The mother liquor still contains some dissolved product. You can often recover a "second crop" of crystals by concentrating the filtrate (boiling off some solvent) and re-cooling. Note that this second crop may be less pure than the first.

Troubleshooting Decision Tree

G start Recrystallization Problem? oil Compound 'Oiled Out'? start->oil no_xtal No Crystals Formed? start->no_xtal oil->no_xtal No sol1 Re-heat solution Add 10-20% more solvent Cool slowly oil->sol1 Yes sol2 Induce Crystallization: 1. Scratch flask 2. Add seed crystal no_xtal->sol2 Yes sol3 If induction fails: Boil off some solvent Re-cool the solution sol2->sol3 Still No Crystals

Caption: A decision tree for common recrystallization issues.

Section 4: Frequently Asked Questions (FAQs)

Q: How do I perform a preliminary solvent test? A: Place a small amount of your crude compound (20-30 mg) into a small test tube. Add the solvent dropwise at room temperature. A good solvent will not dissolve the compound at this stage. Then, heat the test tube. If the compound dissolves completely when hot and precipitates upon cooling, it is a promising candidate.

Q: When should I use a two-solvent system? A: A two-solvent system is ideal when no single solvent has the desired properties.[4] This typically involves one solvent in which the compound is highly soluble (the "good" solvent) and another in which it is insoluble (the "bad" or "anti-solvent"). The two solvents must be miscible.[4] The procedure involves dissolving the compound in a minimum of the hot "good" solvent, then adding the "bad" solvent dropwise until the solution becomes cloudy (saturated). A drop or two of the "good" solvent is then added to re-clarify the solution before it is cooled slowly.[6] For this compound, a good system to try would be Ethyl Acetate (good solvent) and Heptane (bad solvent).

Q: Can I put my hot solution directly into an ice bath? A: This is strongly discouraged.[6] Rapid cooling, or "crashing out," will lead to the formation of very small crystals that can trap impurities within their lattice, defeating the purpose of recrystallization.[12] Slow, gradual cooling is essential for high purity.

Q: How do I remove colored impurities? A: If your solution is colored by impurities, you can often remove them by adding a small amount of activated charcoal to the hot solution before the hot filtration step. The colored impurities adsorb onto the surface of the charcoal. Use only a very small amount, as the charcoal can also adsorb your desired product, reducing the yield.

References

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Biocyclopedia. (2026). Problems in recrystallization. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • California State University, Fullerton. (n.d.). Recrystallization. Retrieved from [Link]

  • Rajeswara Rao, B. R., et al. (2018, October 20). Simple recrystallization method for obtaining pure compound (natural product)? ResearchGate. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization method. Retrieved from [Link]

  • Google Patents. (n.d.). DE3245950A1 - Process for the preparation of substituted pyridines.
  • JSciMed Central. (2023, October 4). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization I. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2024, May 5). Pyridine: Synthesis, Swiss-ADME and Applications. Retrieved from [Link]

  • Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridine and Pyridine Derivatives. Retrieved from [Link]

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Technical Support Center: Troubleshooting Degradation of 5-Chloro-4-methyl-2-(o-tolyl)pyridine in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 5-Chloro-4-methyl-2-(o-tolyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges and degradation issues encountered during experimental work. As Senior Application Scientists, we provide in-depth technical guidance rooted in chemical principles to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing a new, unexpected peak in the HPLC analysis. What could be the cause?

A1: The appearance of a new peak often indicates degradation of the parent compound. The most probable causes are hydrolysis, oxidation, or photodegradation, especially if the solution has been stored for an extended period, exposed to light, or subjected to non-inert atmospheric conditions. The structural features of this compound—a chlorinated pyridine ring with a methyl group—suggest potential susceptibility to these degradation pathways.

Q2: I suspect my compound is degrading. What are the likely degradation products?

A2: Based on the structure of this compound, several degradation products are plausible:

  • Hydrolysis Product: The chloro group can be substituted by a hydroxyl group, forming 5-Hydroxy-4-methyl-2-(o-tolyl)pyridine. This is a common degradation pathway for chloropyridines.[1][2]

  • Oxidation Product: The methyl group on the pyridine ring is susceptible to oxidation, which could form 5-Chloro-2-(o-tolyl)pyridine-4-carboxylic acid.[3][4][5][6][7]

  • N-Oxide: The pyridine nitrogen can be oxidized to form this compound N-oxide.[7]

Q3: How can I confirm the identity of the degradation products?

A3: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for identifying unknown products.[8][9] By obtaining the mass of the new peak, you can infer its molecular formula and compare it against the masses of the potential degradation products listed above. For unambiguous identification, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy would be necessary.

Q4: What are the optimal storage conditions for solutions of this compound?

A4: To minimize degradation, solutions should be stored in amber vials to protect from light, at low temperatures (2-8 °C or frozen), and under an inert atmosphere (e.g., argon or nitrogen). The choice of solvent is also critical; aprotic, anhydrous solvents are generally preferred.

Troubleshooting Guide

Issue 1: Rapid Degradation Observed in Protic Solvents (e.g., Methanol, Water)
  • Underlying Cause: Protic solvents can facilitate the hydrolysis of the chloro-substituent on the pyridine ring. The rate of hydrolysis can be influenced by the pH of the solution.

  • Troubleshooting Steps:

    • Solvent Selection: If the experimental protocol allows, switch to a less protic or aprotic solvent (e.g., acetonitrile, tetrahydrofuran, dioxane).

    • pH Control: If an aqueous or protic solvent system is necessary, buffer the solution to a neutral pH, as both acidic and basic conditions can accelerate hydrolysis.

    • Temperature Management: Perform experiments at the lowest feasible temperature to reduce the rate of hydrolysis.

    • Fresh Solutions: Prepare solutions fresh before use and avoid long-term storage in protic solvents.

Issue 2: Degradation Upon Exposure to Air
  • Underlying Cause: The methyl group on the pyridine ring is susceptible to oxidation, and the pyridine nitrogen can also be oxidized, especially in the presence of trace metals which can act as catalysts.[3][5]

  • Troubleshooting Steps:

    • Inert Atmosphere: Handle the solid compound and its solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

    • Solvent Degassing: Use properly degassed solvents to remove dissolved oxygen. This can be achieved by sparging with an inert gas or by freeze-pump-thaw cycles.

    • Antioxidant Addition: In some applications, the addition of a radical scavenger or antioxidant (e.g., BHT) may be considered, but its compatibility with downstream reactions must be verified.

Issue 3: Compound Instability Under Light Exposure
  • Underlying Cause: Aromatic chlorides and substituted pyridines can be susceptible to photodegradation.[10][11][12]

  • Troubleshooting Steps:

    • Light Protection: Always store the solid compound and its solutions in amber containers or wrap containers in aluminum foil.

    • Minimize Exposure: During experimental setup and execution, minimize exposure to direct light, especially UV light.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution

This protocol outlines a forced degradation study to identify the primary degradation pathways.

  • Solution Preparation: Prepare stock solutions of this compound (e.g., 1 mg/mL) in the following solvents:

    • Methanol

    • Acetonitrile

    • Water (with 5% acetonitrile for solubility)

    • pH 2 buffer

    • pH 10 buffer

  • Stress Conditions:

    • Thermal Stress: Incubate aliquots of each solution at 60 °C for 24 hours.

    • Photolytic Stress: Expose aliquots of each solution to a UV lamp (e.g., 254 nm) for 8 hours.

    • Oxidative Stress: Treat an aliquot of the acetonitrile solution with a small amount of hydrogen peroxide (3%).

  • Analysis: Analyze all samples, including unstressed controls, by HPLC-UV and LC-MS.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. Identify and characterize any new peaks that appear.

Protocol 2: HPLC-UV Method for Monitoring Degradation
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Start with 30% acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Data Presentation

Table 1: Solvent and Storage Recommendations

Solvent TypeRecommendationRationale
Aprotic (e.g., ACN, THF)Highly RecommendedMinimizes risk of hydrolysis.
Protic (e.g., MeOH, EtOH)Use with CautionPotential for solvolysis/hydrolysis. Prepare fresh.
AqueousNot Recommended for StorageHigh risk of hydrolysis. Use buffered solutions for experiments.
Storage Condition
Temperature2-8 °C or -20 °CReduces rates of all degradation pathways.
AtmosphereInert (Argon or Nitrogen)Prevents oxidation.
LightAmber Vials / DarknessPrevents photodegradation.

Visualizations

Potential Degradation Pathways

A This compound B Hydrolysis (H2O, pH dependent) A->B H2O C Oxidation (O2, trace metals) A->C [O] D Photodegradation (UV light) A->D E 5-Hydroxy-4-methyl-2-(o-tolyl)pyridine B->E F 5-Chloro-2-(o-tolyl)pyridine-4-carboxylic acid C->F H This compound N-oxide C->H G Ring-opened products and other photoproducts D->G

Caption: Potential degradation pathways for this compound.

Troubleshooting Workflow

A Degradation Suspected (e.g., new HPLC peak) B Review Experimental Conditions A->B C Protic Solvent Used? B->C D Air Exposure? B->D E Light Exposure? B->E F Potential Hydrolysis C->F Yes G Potential Oxidation D->G Yes H Potential Photodegradation E->H Yes I Switch to Aprotic Solvent Buffer pH Use Fresh Solution F->I J Use Inert Atmosphere Degas Solvents G->J K Use Amber Vials Protect from Light H->K L Confirm Degradant Identity (LC-MS) I->L J->L K->L

Caption: A logical workflow for troubleshooting the degradation of the target compound.

References

  • BenchChem. (2025). Technical Support Center: Strategies for Regioselective Pyridine Substitution. BenchChem.
  • Yugay, O. K., Mikhailovskaya, T. P., Sembaev, D. Kh., & Vorobyev, P. B. (2012). Oxidation of 3- and 4-Methylpyridines on Vanadium-Anatase and Vanadium-Rutile Catalysts. Eurasian Chemico-Technological Journal, 14(3), 225-230.
  • Buzayev, N., Kadirbekov, K., Tolemisova, D., & Basbayeva, G. (2024).
  • MDPI. (2025). Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese. MDPI.
  • ResearchGate. (n.d.). OXIDATION OF 4-METHYLPYRIDINE ON V-Cr-O CATALYST.
  • PubChem. (n.d.). 4-Methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Gilman, A. E., & Matos, K. S. (2018). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 140(42), 13817–13825.
  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
  • Guidechem. (2022). How to prepare 2-Amino-5-chloropyridine?. Guidechem.
  • ResearchGate. (n.d.). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid.
  • Canadian Science Publishing. (n.d.). Pyridine-catalyzed halogenation of aromatic compounds. III. Chlorination and the relative stabilities of trichloride and tribromide in chloroform. Canadian Journal of Chemistry.
  • MDPI. (2013). Palladium(II)-Catalyzed othro-C–H-Benzoxylation of 2-Arylpyridines by Oxidative Coupling with Aryl Acylperoxides. Molecules, 18(4), 4513-4523.
  • BenchChem. (2025).
  • Google Patents. (n.d.). CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.
  • NIH. (n.d.). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure.
  • Royal Society of Chemistry. (n.d.). Analytical Methods. Royal Society of Chemistry.
  • ResearchGate. (n.d.). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products.
  • Fackler, R. E., & Anderson, D. J. (2005). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society, 127(49), 17578–17579.
  • NIH. (2024). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives.
  • ResearchGate. (2024). (PDF) Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study.
  • Pearson. (2024). Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems. Pearson.
  • ChemicalBook. (2022).
  • MDPI. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. Molecules, 26(5), 1251.
  • Indian Academy of Sciences. (2017). Two new supramolecular compounds induced by novel vinylpyridine cationic templates: synthesis, structures and enhanced photocatalytic properties. Journal of Chemical Sciences, 129(9), 1521-1528.
  • Chemistry Stack Exchange. (2017). The pyridine/benzene stability 'paradox'?. Chemistry Stack Exchange.
  • Google Patents. (n.d.). CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.
  • PubMed. (2017).
  • Funke, C. W., Hindriks, H., & Sam, A. P. (1990). Physico-chemical properties and stability of trans-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H- dibenz[2,3:6,7]oxepino[4,5-c]pyrrolidine maleate. Arzneimittelforschung, 40(5), 536-539.
  • MDPI. (2025).
  • Shimadzu. (n.d.). No.93 Method Validation for Determining 513 Pesticide Residues in Cucumber Using LCMS-8060NX and 308 Residues by GCMS-TQ8040 NX. Shimadzu.
  • ResearchGate. (n.d.). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines.
  • ResearchGate. (2023). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • PubMed. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. PubMed.
  • Rasayan Journal of Chemistry. (n.d.). DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES. Rasayan Journal of Chemistry.
  • Sigma-Aldrich. (n.d.). 2-(p-Tolyl)pyridine. Sigma-Aldrich.
  • BLDpharm. (n.d.). 5-Chloro-2-(o-tolyl)pyridine. BLDpharm.
  • PubChem. (n.d.). 2-(p-Tolyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of copper in reference alloy samples.
  • Sigma-Aldrich. (n.d.). 2-Chloro-5-methylpyridine. Sigma-Aldrich.

Sources

Long-term storage stability of 5-Chloro-4-methyl-2-(o-tolyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the long-trm storage stability of 5-Chloro-4-methyl-2-(o-tolyl)pyridine. Given the limited published stability data for this specific molecule, this document synthesizes information from analogous pyridine derivatives and establishes a framework based on fundamental chemical principles to ensure sample integrity throughout your research endeavors.

Part 1: Frequently Asked Questions (FAQs) on Long-Term Storage

Q1: What are the ideal storage conditions for this compound to ensure long-term stability?

  • Temperature: Store in a cool, dry place.[1][2] Refrigeration at 4°C is a common practice for preserving the integrity of many organic compounds.[3] For long-term storage (i.e., >1 year), consider storage at -20°C. Avoid repeated freeze-thaw cycles.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon. This is particularly crucial if the compound is in solution, as dissolved oxygen can promote oxidative degradation.

  • Light: Protect from light by using an amber vial or by storing the container in a dark cabinet.[4] Pyridine and its derivatives can be susceptible to photochemical transformations.[5]

  • Moisture: Keep the container tightly sealed to prevent moisture ingress, which could lead to hydrolysis or other moisture-mediated degradation.[4][6]

Q2: What are the potential degradation pathways for this compound?

A2: Substituted pyridines can degrade through several mechanisms. While the specific pathway for this compound is not empirically defined in the literature, we can infer potential routes based on its structure:

  • Oxidation: The pyridine ring and the methyl groups are susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities. The nitrogen atom in the pyridine ring can also be oxidized to an N-oxide.[7]

  • Photodegradation: Exposure to UV light can lead to complex photochemical reactions and decomposition of pyridine derivatives.[5]

  • Hydrolysis: Although the chloro-substituent on the pyridine ring is generally stable, prolonged exposure to aqueous conditions, especially at non-neutral pH, could potentially lead to hydrolysis.

  • Acid/Base Instability: Strong acidic or basic conditions can promote degradation of pyridine compounds.[7]

Part 2: Troubleshooting Guide

This section addresses common issues that may indicate compound degradation.

Observed Issue Potential Cause Recommended Action
Change in Color (e.g., from white/off-white to yellow/brown) Oxidation or photodegradation.1. Immediately re-test the purity of the material using a suitable analytical method (see Part 3). 2. If purity is compromised, consider purification or disposal. 3. Review storage conditions; ensure the container is sealed, protected from light, and consider storing under an inert atmosphere.
Inconsistent Experimental Results Partial degradation of the compound leading to lower effective concentration or the presence of interfering byproducts.1. Perform a purity and identity check on your sample (e.g., via HPLC, LC-MS, or NMR). 2. Compare the analytical data with the certificate of analysis or with data from a freshly opened sample.
Poor Solubility Compared to a New Batch Formation of insoluble degradation products or polymers.1. Attempt to dissolve a small amount in a trusted solvent. If insolubles are present, this indicates significant degradation. 2. It is not recommended to filter and use the soluble portion, as the concentration will be unknown and soluble impurities may still be present. The batch should be discarded.

Part 3: Experimental Protocols for Stability Assessment

To ensure the integrity of your sample, especially after long-term storage or if degradation is suspected, a purity assessment is crucial. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for this purpose.[8][9]

Protocol: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a starting point for method development. Optimization will likely be required.

1. Materials and Reagents:

  • This compound sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • Volumetric flasks and pipettes

  • 0.22 µm syringe filters

2. Instrument and Conditions (General Starting Point):

Parameter Recommended Setting
HPLC System Agilent 1260, Waters Alliance, or equivalent with UV detector
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 15 minutes, hold for 5 min, return to initial
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 254 nm

3. Sample Preparation:

  • Prepare a stock solution of your compound in acetonitrile at a concentration of 1 mg/mL.

  • From the stock solution, prepare a working solution of approximately 50 µg/mL by diluting with a 50:50 mixture of acetonitrile and water.

  • Filter the working solution through a 0.22 µm syringe filter before injection.

4. Analysis:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject a blank (50:50 acetonitrile/water).

  • Inject your prepared sample.

  • Monitor the chromatogram for the main peak corresponding to your compound and any additional peaks that may indicate impurities or degradation products. Purity can be estimated by the area percent of the main peak.

Workflow for Stability Investigation

G cluster_0 Initial State cluster_1 Analysis & Storage cluster_2 Stability Checkpoints cluster_3 Decision cluster_4 Outcome start Receive/Synthesize Compound (Time = 0) initial_analysis Perform Initial Analysis (HPLC, NMR, MS) Establish Baseline Purity start->initial_analysis storage Store under Recommended Conditions (e.g., 4°C, Dark, Inert Atm.) initial_analysis->storage checkpoint Time Point Analysis (e.g., 3, 6, 12 months) storage->checkpoint re_analysis Re-run HPLC/LC-MS checkpoint->re_analysis decision Purity > 95%? re_analysis->decision continue_use Continue Use in Experiments decision->continue_use Yes repurify Consider Re-purification or Disposal decision->repurify No

Caption: Workflow for assessing long-term chemical stability.

Potential Degradation Pathway Visualization

This diagram illustrates a hypothetical oxidative degradation pathway, a common route for similar molecules.

G cluster_products Potential Degradation Products parent This compound n_oxide Pyridine N-oxide derivative parent->n_oxide Oxidation (O2, light) benzoic_acid Carboxylic acid from methyl group oxidation parent->benzoic_acid Oxidation (O2, light) hydroxylated Hydroxylated pyridine derivative parent->hydroxylated Hydrolysis/Oxidation

Caption: Hypothetical oxidative degradation pathways.

References

  • Apollo Scientific. (n.d.). Chemical Storage in Research Labs: Safety & Compliance.
  • Innova Design Group. (2024, December 6). Best Practices for Safe Chemical Storage in Laboratories.
  • University of York, Department of Biology. (n.d.). Safe Storage of Chemicals.
  • Lab Manager. (2023, April 10). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents.
  • Quartzy. (2025, September 22). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams.
  • Benchchem. (n.d.). A Comparative Guide to Validating Analytical Methods for 2-(5-Methylhexyl)pyridine Analysis.
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine.
  • ResearchGate. (2026, January 16). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Balucani, N., et al. (n.d.). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth.
  • Pi Chemicals. (2012, February 24). Material Safety Data Sheet.
  • TCI Chemicals. (2025, January 2). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET.
  • ResearchGate. (n.d.). Degradation of Pyridines in the Environment.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine.
  • Sigma-Aldrich. (n.d.). 2-Chloro-5-methylpyridine 97.
  • ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - 5-CHLORO-2-(CHLOROMETHYL)PYRIDINE.
  • The Good Scents Company. (n.d.). 5-ethyl-2-methyl pyridine, 104-90-5.
  • ChemScene. (n.d.). 2-Chloro-5-hydroxy-4-methylpyridine.
  • PubMed. (n.d.). Pyridine degradation and heterocyclic nitrification by Bacillus coagulans.
  • BLDpharm. (n.d.). 1345043-96-0|5-Chloro-2-(o-tolyl)pyridine.
  • PubMed. (2008, July 15). Degradation of pyridine and 4-methylpyridine by Gordonia terrea IIPN1.
  • PubChem. (n.d.). 2-Chloro-5-methylpyrimidin-4-ol.
  • Pradeep Research Group. (2012, January 12). Understanding the Degradation Pathway of the Pesticide, Chlorpyrifos by Noble Metal Nanoparticles.
  • PLOS One. (2012, October 8). Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01.

Sources

Minimizing side reactions during 5-Chloro-4-methyl-2-(o-tolyl)pyridine production

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthesis Challenge

Welcome to the technical support hub for the synthesis of 5-Chloro-4-methyl-2-(o-tolyl)pyridine .

As researchers, you likely selected the Suzuki-Miyaura cross-coupling of 2,5-dichloro-4-methylpyridine with o-tolylboronic acid as your primary route. While theoretically straightforward, this reaction presents a distinct "collision" of kinetic challenges:

  • Regioselectivity: You must selectively couple at the C2 position while leaving the C5-chlorine intact.

  • Steric Hindrance: The ortho-methyl group on the boronic acid significantly retards the transmetallation step, increasing the window for side reactions.

This guide addresses the specific impurities arising from these competing factors and provides self-validating protocols to minimize them.

Part 1: Critical Parameter Optimization (FAQs)

Q1: Why is my reaction stalling with significant unreacted starting material, despite using excess boronic acid?

Diagnosis: You are likely experiencing Protodeboronation . Technical Insight: Ortho-substituted boronic acids (like o-tolylboronic acid) are notoriously unstable under basic aqueous conditions. The steric bulk of the ortho-methyl group slows down the transmetallation to the Palladium center. Consequently, the boronic acid spends more time exposed to the base/water mixture, leading to hydrolysis of the C-B bond. The result is Toluene (volatile and often invisible in LCMS) and unreacted chloropyridine.

Corrective Action:

  • Switch Base: Move from carbonate bases (

    
    ) to Potassium Phosphate (
    
    
    
    )
    or Cesium Fluoride (CsF) . Anhydrous conditions often favor hindered couplings.
  • Water Control: Reduce water content. Use a solvent system like Dioxane/Water (10:1) rather than 1:1, or switch to anhydrous Toluene/Dioxane if solubility permits.

  • Ligand Selection: Use electron-rich, bulky phosphine ligands like SPhos or XPhos . These ligands create a highly active catalyst that accelerates oxidative addition and transmetallation, outcompeting the deboronation pathway.

Q2: I am detecting a byproduct with M+ + 90 mass units. Is this the bis-coupled product?

Diagnosis: Yes, this is 2,5-bis(o-tolyl)-4-methylpyridine . Technical Insight: The C2-chlorine is electronically activated by the adjacent pyridine nitrogen (making it more electrophilic). The C5-chlorine is less reactive. However, if the reaction temperature is too high or the catalyst loading is excessive, the catalyst will eventually undergo oxidative addition at C5 after consuming the C2 site.

Corrective Action:

  • Temperature Control: Do not exceed 80°C . C5 activation typically requires temperatures >100°C in this scaffold.

  • Stoichiometry: Strictly limit o-tolylboronic acid to 1.05 - 1.1 equivalents . Excess boronic acid drives the second coupling.

  • Monitoring: Stop the reaction immediately upon consumption of the starting material. Do not "cook" the reaction overnight to squeeze out the last 5% of conversion.

Q3: How do I remove the "Homocoupling" impurity (2,2'-dimethylbiphenyl)?

Diagnosis: Oxidative homocoupling of the boronic acid. Technical Insight: This occurs when oxygen enters the system, oxidizing the Pd(0) or Pd(II) species and facilitating the coupling of two boronic acid molecules.

Corrective Action:

  • Degassing: Sparging with nitrogen is insufficient for sensitive scale-ups. Use the Freeze-Pump-Thaw method or vigorous argon sparging for at least 20 minutes before adding the catalyst.

  • Catalyst Activation: Ensure your Pd source is not pre-oxidized (i.e., avoid old bottles of

    
     which turn black/green).
    

Part 2: Troubleshooting Guide & Impurity Profile

The following table summarizes the specific impurities you will encounter and the mechanistic levers to suppress them.

Impurity NameStructure DescriptionOriginMitigation Strategy
Impurity A (Protodeboronation) Toluene (often lost)Hydrolysis of o-tolylboronic acid due to slow transmetallation.Use SPhos-Pd-G2 catalyst; reduce water; use

.
Impurity B (Bis-Coupled) 2,5-bis(o-tolyl)-4-methylpyridineOver-reaction at C5-Cl site.Limit Temp < 80°C; Limit Boronic Acid to 1.1 eq.
Impurity C (Homocoupling) 2,2'-dimethylbiphenylOxidation of boronic acid (Oxygen leak).Strict anaerobic conditions; Degas solvents thoroughly.
Impurity D (Hydrolysis) 5-chloro-2-hydroxy-4-methylpyridine

hydrolysis of C2-Cl by hydroxide ions.
Avoid strong hydroxide bases (NaOH/KOH); use Carbonate or Phosphate.

Part 3: Visualizing the Reaction Pathways

The diagram below maps the kinetic competition between the desired pathway (Green) and the side reactions (Red). Note how Temperature and Sterics act as the "Gatekeepers" for these paths.

ReactionPathways SM Starting Material (2,5-Dichloro-4-methylpyridine) Target TARGET PRODUCT (this compound) SM->Target Pd Cat, Base Selective C2 Coupling Hydroxy Impurity D (Hydrolysis Product) SM->Hydroxy Strong Base (OH-) High Temp Boronic Reagent (o-Tolylboronic Acid) Boronic->Target Toluene Impurity A (Toluene - Deboronation) Boronic->Toluene Slow Transmetallation + H2O Homo Impurity C (Homocoupling) Boronic->Homo O2 presence Bis Impurity B (Bis-Coupled Product) Target->Bis Excess Boronic High Temp (>90°C)

Caption: Kinetic competition map. Green path represents the optimized C2-selective coupling. Red dashed paths indicate side reactions triggered by specific parameter deviations.

Part 4: Optimized Experimental Protocol

Objective: Synthesis of this compound with <2% Bis-coupled impurity.

Materials:
  • Substrate: 2,5-Dichloro-4-methylpyridine (1.0 eq)

  • Reagent: o-Tolylboronic acid (1.1 eq)

  • Catalyst:

    
     (2 mol%) + SPhos  (4 mol%)
    
    • Note: SPhos is critical for coupling hindered ortho-tolyl groups efficiently.

  • Base:

    
     (2.0 eq, finely ground)
    
  • Solvent: Toluene : Water (10:1 ratio)

Step-by-Step Workflow:
  • System Preparation:

    • Charge a reaction flask with 2,5-dichloro-4-methylpyridine, o-tolylboronic acid, and

      
      .
      
    • Crucial: Seal the flask and purge with Argon for 15 minutes. Oxygen is the enemy of this hindered coupling.

  • Solvent Degassing:

    • In a separate vessel, sparge the Toluene/Water mixture with Argon for 20 minutes.

    • Transfer the solvent to the reaction flask via syringe/cannula to maintain the inert atmosphere.

  • Catalyst Addition:

    • Add the

      
       and SPhos (or pre-complexed SPhos-Pd-G2) quickly under a counter-flow of Argon.
      
  • Reaction:

    • Heat the mixture to 75°C - 80°C .

    • Checkpoint: Monitor by HPLC/LCMS at 2 hours.

    • Stop Criteria: Extinguish reaction when Starting Material < 1%. Do not wait for "perfect" conversion if Bis-coupled impurity starts rising > 1%.

  • Workup:

    • Cool to room temperature.[1][2][3] Filter through a pad of Celite to remove Pd black.

    • Dilute with EtOAc, wash with water and brine.[4]

    • Concentrate and purify via column chromatography (Hexanes/EtOAc).[5]

References

  • Regioselectivity in Dichloropyridines

    • Lutz, C. et al. "Regioselective Suzuki-Miyaura coupling of 2,4- and 2,5-dichloropyridines." Tetrahedron, 2002.
    • Insight: Establishes the reactivity order C2 > C4 > C5 for oxid
  • Coupling of Hindered Substrates (SPhos)

    • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.
    • Insight: Defines SPhos as the superior ligand for ortho-substituted biaryl synthesis.
  • Protodeboronation Mechanisms

    • Cox, P. A. et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids." Journal of the American Chemical Society, 2016.
    • Insight: Explains the pH and steric dependence of boronic acid hydrolysis.
  • Synthesis of 2,5-dichloro-4-methylpyridine (Precursor)

    • Setliff, F. L. "The synthesis of some 2,5-dichloro-4-methylpyridine derivatives.

Sources

Technical Support Center: A Guide to the Column Chromatography of 5-Chloro-4-methyl-2-(o-tolyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the chromatographic purification of 5-Chloro-4-methyl-2-(o-tolyl)pyridine. This document provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven resource for navigating the purification of this substituted pyridine derivative. The guidance herein is structured to address common challenges and provide both foundational protocols and advanced troubleshooting strategies.

The structure of this compound presents unique purification challenges. Its basic pyridine nitrogen can lead to strong, undesirable interactions with standard silica gel, while its halogenated and aromatic nature influences its solubility and retention characteristics. This guide is designed to help you anticipate and overcome these challenges efficiently.

Section 1: Foundational Principles & Recommended Starting Conditions

This section addresses the most common initial questions regarding the setup for purifying this compound. The key to a successful separation is a well-developed method based on Thin-Layer Chromatography (TLC) before scaling up to a column.

Frequently Asked Questions (FAQs): Initial Setup

Q: What is the recommended stationary phase for purifying this compound?

A: For standard preparative flash chromatography, silica gel (230–400 mesh) is the most common and cost-effective choice.[1] However, the basicity of the pyridine nitrogen (pKa ≈ 5-6) can cause strong interactions with acidic silanol groups on the silica surface, leading to significant peak tailing.[2] If your compound shows instability or severe tailing that cannot be resolved, consider using a more inert stationary phase like alumina (neutral) or employing the troubleshooting steps outlined in Section 3.[3]

Q: What mobile phase (eluent) system should I start with?

A: A non-polar/polar solvent system is standard. The most widely applicable starting system is a mixture of n-Hexane and Ethyl Acetate (EtOAc) .[4][5] This combination offers a good balance of solvent strength and selectivity for a wide range of compounds. Alternative systems like Diethyl Ether/Hexanes or Dichloromethane/Ethyl Acetate can also be effective.[1][6]

Q: How do I determine the optimal mobile phase ratio before running a column?

A: The optimal ratio must be determined empirically using TLC. The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.30-0.35 for the target compound.[7][8] An Rf in this range ensures that the compound moves down the column efficiently without eluting too quickly, maximizing separation from impurities.[8]

Step-by-Step TLC Method Development:

  • Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the mixture onto a silica gel TLC plate.

  • Develop the plate in a TLC chamber with a test eluent system (e.g., start with 10% EtOAc in Hexane).

  • Visualize the plate under UV light.[1]

  • If the Rf of your target spot is too low (<0.2), increase the polarity by adding more ethyl acetate. If it is too high (>0.5), decrease the polarity by adding more hexane.

  • Repeat this process until the target Rf is in the ideal 0.30-0.35 range, with clear separation from major impurities.

Table 1: Recommended Starting Conditions for Flash Chromatography
ParameterRecommendationRationale & Key Considerations
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice for many organic compounds.[9]
Mobile Phase n-Hexane / Ethyl AcetateOffers good selectivity and tunable polarity. The final ratio must be determined by TLC.[5]
Target Rf 0.30 - 0.35Provides the optimal balance between retention for separation and elution speed to minimize band broadening.[8]
Basic Additive Triethylamine (Et3N), 0.1-0.5% v/vOften necessary to prevent peak tailing by deactivating acidic silanol sites on the silica surface.[2][7]
Sample Loading Dry Loading or Minimal SolventMinimizes band broadening at the start of the column, leading to better resolution.[7]

Section 2: Detailed Experimental Protocol & Workflow

This section provides a step-by-step methodology for performing the flash column chromatography based on the conditions determined in Section 1.

Step-by-Step Purification Protocol
  • Column Preparation:

    • Select an appropriate size glass column based on your sample mass (see Table 2.5 in reference[8]).

    • Insert a small cotton or glass wool plug at the bottom of the column, followed by a thin layer (~1 cm) of sand.[7]

    • Prepare a slurry of silica gel in your initial, low-polarity mobile phase (e.g., 5% EtOAc/Hexane).

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.[8] The final packed silica bed should be about 6-10 inches high.[7]

    • Add another thin layer of sand on top of the packed silica to prevent disruption during solvent addition.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel (approximately 2-3 times the mass of your crude product) to this solution.

    • Carefully evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.

    • Gently add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle, steady air pressure to achieve a solvent flow rate of approximately 2 inches per minute.[7]

    • Begin collecting fractions immediately. The size and number of fractions should be guided by the scale of your separation.[7]

    • If you determined a gradient is necessary from your TLC analysis, start with the low-polarity mobile phase and gradually increase the percentage of the more polar solvent after the non-polar impurities have eluted.

  • Analysis and Product Isolation:

    • Monitor the collected fractions by TLC to identify which ones contain your pure product.[10]

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase TLC 1. Develop TLC Method (Target Rf ≈ 0.35) Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Dry Load Sample Pack->Load Elute 5. Elute with Mobile Phase Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Concentrate 9. Concentrate to Yield Product Combine->Concentrate

Caption: A standard workflow for preparative flash column chromatography.

Section 3: Troubleshooting Guide

Even with careful planning, issues can arise. This section addresses the most common problems encountered when purifying substituted pyridines.

Q1: I'm observing significant peak tailing on my TLC plate and column. What's causing this and how do I fix it?

A: This is the most common issue for pyridine-containing compounds.[2]

  • Causality: The lone pair of electrons on the basic nitrogen atom of the pyridine ring forms a strong, non-covalent interaction with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong binding slows the elution of a portion of the analyte molecules, causing them to "tail" or smear down the column, resulting in poor peak shape and reduced separation efficiency.[2]

  • Solution: Deactivate the Stationary Phase. The most effective solution is to add a small amount of a competitive base, such as triethylamine (Et3N) , to your mobile phase.[7] A concentration of 0.1-0.5% (v/v) is typically sufficient. The triethylamine is more basic than the pyridine and will preferentially bind to the acidic silanol sites, effectively "masking" them from your compound. This allows your compound to elute symmetrically based on its polarity.

G cluster_problem Problem: Peak Tailing cluster_solution Solution: Add Triethylamine (Et3N) Pyridine Pyridine Compound Silica Si-O-H (Acidic Site) Pyridine->Silica Strong Interaction Pyridine_S Pyridine Compound Elution Pyridine_S->Elution Symmetrical Elution Silica_S Si-O-H TEA Et3N TEA->Silica_S Blocks Site

Caption: Mechanism of peak tailing and its mitigation using triethylamine.

Q2: My target compound is co-eluting with an impurity, even though they were separated on TLC. How can I improve the resolution?

A: This often happens due to column overloading or subtle differences between TLC and column conditions.[11]

  • Strategy 1: Decrease Mobile Phase Polarity. Reduce the concentration of the polar solvent (e.g., ethyl acetate) in your mobile phase. This will cause all compounds to move more slowly, increasing their interaction time with the stationary phase and often enhancing the separation between compounds with small polarity differences.

  • Strategy 2: Change Solvent Selectivity. If decreasing polarity doesn't work, the issue may be selectivity, not just retention. Replace one of the solvents in your mobile phase to alter the interaction dynamics. For example, if you are using Hexane/EtOAc, try switching to a Hexane/Acetone or Toluene/EtOAc system. These solvents have different properties that can change the elution order.[2]

  • Strategy 3: Check Sample Load. You may have overloaded the column. Injecting too much sample can saturate the stationary phase, leading to broad, overlapping bands.[2] As a rule of thumb, use at least 50-100g of silica for every 1g of crude material for difficult separations.

Q3: I have very low recovery of my compound after the column. Where did it go?

A: Low recovery can be attributed to several factors.[3]

  • Possibility 1: Irreversible Binding. Your compound may have bound irreversibly to the silica gel, especially if it is unstable under acidic conditions.

    • Diagnosis: Perform a 2D TLC. Spot your compound on a TLC plate, run it in one direction, then dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If you see spots that are not on the diagonal, it indicates decomposition on the silica plate.[3]

    • Solution: Switch to a neutral stationary phase like alumina or deactivate the silica by pre-flushing the column with a mobile phase containing 1% triethylamine.[3]

  • Possibility 2: Compound is Still on the Column. Your compound may be more polar than anticipated and requires a much stronger solvent to elute.

    • Solution: After you have collected the fractions where you expected your product, flush the column with a highly polar solvent (e.g., 5-10% Methanol in Dichloromethane). Collect these "flush" fractions and analyze them by TLC.

  • Possibility 3: Fractions are Too Dilute. The compound may have eluted, but in such a large volume of solvent that it is not visible by TLC.

    • Solution: Try concentrating a few of the fractions in the expected elution range and re-spot them on a TLC plate.[3]

References

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions: A One-step Synthesis of the M. The Royal Society of Chemistry. Retrieved from [Link]

  • ACS Publications. (2023). Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. ACS Publications. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. HELIX Chromatography. Retrieved from [Link]

  • Inter-Research Science Publisher. (1999). Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. Inter-Research Science Publisher. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis of stationary phases containing pyridine, phenol, aniline and morpholine via click chemistry and their characterization and evaluation in supercritical fluid chromatography. ResearchGate. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). DE3245950A1 - Process for the preparation of substituted pyridines. Google Patents.
  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Chromatography Forum. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. University of Rochester. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography. Retrieved from [Link]

  • Advanced Materials Technology. (2023). LC Chromatography Troubleshooting Guide. Advanced Materials Technology. Retrieved from [Link]

  • Magritek. (n.d.). Column Chromatography. Magritek. Retrieved from [Link]

  • Google Patents. (n.d.). US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine. Google Patents.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. University of Rochester. Retrieved from [Link]

  • Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives. Google Patents.
  • ResearchGate. (2019). How to choose the best solution for column chromatography?. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 2.4A: Macroscale Columns. Chemistry LibreTexts. Retrieved from [Link]

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Technical Support Center: Handling Hygroscopic Precursors for 5-Chloro-4-methyl-2-(o-tolyl)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling hygroscopic precursors used in the synthesis of 5-Chloro-4-methyl-2-(o-tolyl)pyridine and related heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges posed by moisture-sensitive materials. Our focus is on providing practical, field-proven insights rooted in chemical principles to ensure the success and reproducibility of your experiments.

Introduction: The Challenge of Hygroscopicity

Hygroscopic compounds are substances that readily attract and absorb moisture from the surrounding environment. In the context of complex organic syntheses, such as the multi-step preparation of substituted pyridines, the presence of even trace amounts of water can be detrimental.[1][2] Moisture can lead to a cascade of issues including reagent deactivation, undesirable side reactions, low yields, and inconsistent results.[3] This guide provides a systematic approach to mitigate these risks through proper handling, storage, and experimental techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs that my precursors have been compromised by moisture?

A: Visual inspection is the first line of defense. Signs of moisture contamination in solid precursors include:

  • Clumping or Caking: The powder no longer flows freely and forms lumps.[4]

  • Change in Appearance: The material may change from a crystalline solid to a syrupy or oily substance.

  • Inconsistent Mass: Difficulty in obtaining a stable weight reading on an analytical balance can indicate rapid moisture absorption.

For reactions, moisture contamination often manifests as:

  • Low or No Yield: This is the most common consequence, often due to the quenching of water-sensitive reagents like strong bases or organometallics.[3]

  • Reaction Failure to Initiate: The reaction may not start or may proceed very slowly.[3]

  • Formation of Side Products: Water can hydrolyze starting materials or intermediates, leading to impurities that complicate purification.[3]

Q2: I use commercially available "anhydrous" solvents. Are they sufficient for my reactions?

A: While commercial anhydrous solvents are a good starting point, they can absorb atmospheric moisture every time the bottle is opened.[3] For highly sensitive reactions, it is best practice to dry solvents immediately before use.[3] Storing solvents over activated 3 Å molecular sieves or passing them through a column of activated alumina can reliably achieve the sub-10 ppm water content required for many demanding reactions.[5]

Q3: Can I "rescue" a hygroscopic precursor that has been accidentally exposed to air?

A: In some cases, yes. The appropriate method depends on the thermal stability and chemical nature of the compound.

  • Vacuum Oven: Drying the solid in a vacuum oven at a moderate temperature (ensure it's well below the compound's melting or decomposition point) is a common method.[3]

  • Azeotropic Distillation: For substrates that are soluble and stable in an appropriate solvent, co-evaporation with a solvent that forms an azeotrope with water (like toluene) can be effective. This process is typically repeated three times to ensure thorough drying.[6]

  • Dessicator: Storing the compound in a vacuum desiccator over a strong desiccant (e.g., P₂O₅ or Drierite®) for an extended period can remove absorbed water.

Q4: What is the single most critical piece of equipment for handling these precursors?

A: A glove box is the gold standard for handling highly water-sensitive chemicals as it provides a controlled, dry, inert atmosphere.[7][8] If a glove box is unavailable, well-practiced air-free techniques using Schlenk lines are essential for maintaining an inert atmosphere during reagent handling and reaction setup.[7]

Troubleshooting Guide

This section addresses specific problems you might encounter during your synthesis and provides a logical path to a solution.

Problem Potential Cause(s) Recommended Solution(s)
Consistently Low Yields in Condensation/Cyclization Step 1. Residual moisture in reagents or solvents. [3] 2. Incomplete drying of glassware. [9] 3. Atmospheric leak in the reaction setup. 1. Verify solvent dryness using a Karl Fischer titrator or by employing a more rigorous drying method (see Protocol 1).[5] Dry solid reagents in a vacuum oven.[3] 2. Flame-dry glassware under vacuum or oven-dry (>12 hours) and assemble while hot, cooling under a stream of inert gas.[9] 3. Check all seals and joints. Use high-quality vacuum grease and ensure a positive pressure of inert gas is maintained.
Reaction Fails to Initiate or Stalls 1. Deactivation of catalyst or strong base by trace water.[3] 2. Precursor has significantly degraded due to hydrolysis during storage.1. Handle catalysts and bases strictly under inert conditions (glove box preferred).[3] 2. Acquire a fresh batch of the precursor. Store it properly upon receipt (see Protocol 2).
Unexpected Color Change or Tar Formation 1. Decomposition of starting materials or intermediates, often catalyzed by moisture or heat.[3] 2. Side reactions, such as polymerization, promoted by water.[10]1. Lower the reaction temperature. [10] Monitor the reaction closely to avoid prolonged heating. 2. Ensure all components are rigorously dried. Re-purify starting materials if their integrity is in doubt.
Product is Difficult to Purify 1. Formation of water-soluble byproducts that co-extract with the desired product. 2. Incomplete reaction leading to a complex mixture.1. During workup, wash the organic layer with brine (saturated NaCl solution) to effectively remove the bulk of dissolved water and some water-soluble impurities.[11] 2. Address the root cause of the incomplete reaction, which is often related to moisture (see "Low Yields" above).
Visualized Workflows and Diagrams

To better illustrate the critical decision-making and experimental processes, we've provided the following diagrams using Graphviz.

hygroscopic_workflow start Receive New Precursor check_sds Check SDS for Hygroscopicity & Handling Notes start->check_sds is_hygroscopic Is it Hygroscopic or Water-Reactive? check_sds->is_hygroscopic store_standard Store in a Cool, Dry, Well-Ventilated Area is_hygroscopic->store_standard No store_inert Store in Desiccator or under Inert Atmosphere (Glove Box) is_hygroscopic->store_inert Yes use_reagent Prepare for Reaction store_standard->use_reagent store_inert->use_reagent weigh_bench Weigh Quickly on Bench use_reagent->weigh_bench If Not Sensitive weigh_glovebox Weigh in Glove Box or under Inert Gas Flow use_reagent->weigh_glovebox If Sensitive end Proceed with Reaction weigh_bench->end weigh_glovebox->end

Caption: Decision workflow for handling a newly received precursor.

moisture_impact H2O H₂O (Moisture) Reagent Water-Sensitive Reagent (e.g., Base, Organometallic) H2O->Reagent Quenches Precursor Hygroscopic Precursor H2O->Precursor Hydrolyzes Reaction Desired Reaction Reagent->Reaction Precursor->Reaction Quenched Quenched/Inactive Reagent Quenched->Reaction Prevents Hydrolyzed Hydrolyzed Precursor/ Side Product Failure Low Yield / Reaction Failure Hydrolyzed->Failure Reaction->Failure Is Inhibited

Caption: Negative impacts of moisture on a generic pyridine synthesis.

Key Experimental Protocols
Protocol 1: Preparation and Use of Anhydrous Solvents

This protocol describes the drying of a common solvent, Toluene, using activated molecular sieves, a method proven to be highly effective.[5]

Objective: To prepare "super dry" toluene with a moisture content of <10 ppm.

Materials:

  • Commercially available Toluene (reagent grade)

  • 3 Å molecular sieves, activated

  • Flame-dried round-bottom flask with a stopcock

  • Inert gas source (Argon or Nitrogen)

  • Schlenk line or manifold

Procedure:

  • Activate Molecular Sieves: Place the 3 Å molecular sieves in a flask and heat under high vacuum using a heat gun until they turn from gray to a free-flowing tan powder. Allow them to cool to room temperature under vacuum and then backfill with inert gas.

  • Solvent Pre-drying (Optional): If the solvent is known to be very wet, it can be pre-dried by storing it over less reactive agents like CaSO₄.

  • Final Drying: In a flame-dried flask under a positive pressure of inert gas, add the activated 3 Å molecular sieves (approx. 20% m/v).[5]

  • Add Toluene: Transfer the toluene to the flask containing the molecular sieves via cannula or a dry syringe.

  • Equilibration: Allow the solvent to stand over the sieves for at least 24-48 hours.[5]

  • Dispensing: When needed, dispense the dry solvent using a dry syringe or by cannula transfer under a positive pressure of inert gas. Never open the flask to the atmosphere.

Protocol 2: Standard Operating Procedure for Storing and Handling Hygroscopic Solids

This protocol provides a self-validating system for the long-term storage of water-sensitive precursors.

Objective: To maintain the integrity of hygroscopic solids during storage and use.

Procedure:

  • Initial Storage: Upon receipt, place the manufacturer's container inside a larger, sealable secondary container (e.g., a wide-mouthed jar or a sealable bag).[7][8] Add a desiccant, such as indicating Drierite® or silica gel pouches, to the secondary container, ensuring it does not directly contact the primary container.[12]

  • Inert Atmosphere Storage: For highly sensitive materials, store the primary container inside a desiccator or a glove box.[7] The desiccator should contain a freshly activated desiccant.

  • Dispensing:

    • Ideal Method (Glove Box): Transfer the storage container into the glove box antechamber. Cycle the antechamber atmosphere as per the glove box protocol. Perform all weighing and dispensing inside the glove box.[8]

    • Alternative Method (Inert Gas Flow): If a glove box is not available, allow the container to reach room temperature before opening to prevent condensation. Briefly open the container under a positive flow of inert gas (e.g., in a fume hood with a nitrogen line directed over the opening) to dispense the required amount quickly.

  • Resealing: Tightly reseal the primary container, wrap the cap with Parafilm® to create a better seal, and return it to the secondary container with the desiccant.[12]

  • Monitoring: Periodically check the indicating desiccant. If it has changed color, replace or reactivate it immediately.[7]

anhydrous_reaction cluster_prep Preparation cluster_reaction Reaction Setup dry_glassware 1. Flame-Dry Glassware under Vacuum assemble_hot 2. Assemble Hot & Cool under Inert Gas dry_glassware->assemble_hot add_solvent 3. Add Anhydrous Solvent via Syringe assemble_hot->add_solvent add_reagents 4. Add Reagents (Solids via side-arm, Liquids via syringe) add_solvent->add_reagents run_reaction 5. Run Reaction under Positive Pressure (via bubbler) add_reagents->run_reaction

Caption: Workflow for setting up a reaction under anhydrous conditions.

References
  • Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • Environment, Health & Safety. (n.d.). Water Sensitive Chemicals.
  • Benchchem. (n.d.). Best practices for handling anhydrous reactions for pyridine synthesis.
  • Frontier, A. (2026). Tips & Tricks: Drying Methods. University of Rochester.
  • Utah Tech University. (n.d.). Water Sensitive Reactions.
  • (n.d.). Water Reactive Chemicals.
  • University of Michigan-Dearborn. (n.d.). Water Sensitive Chemicals.
  • (n.d.). WATER REACTIVE CHEMICALS STANDARD OPERATING PROCEDURE.
  • Benchchem. (n.d.). Technical Support Center: Strategies for Regioselective Pyridine Substitution.
  • Organic Chemistry at CU Boulder. (n.d.). Drying Organic Solutions.
  • Rompicharla, V. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. ResearchGate.
  • Zhang, Z., et al. (2021). Effects of water on pyridine pyrolysis. UCL Discovery.
  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry.
  • PerMix. (2025, December 9). Mixing & Drying Hygroscopic Materials.
  • Kornfilt, D. (2014, July 15). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Denmark Group.
  • Baran Lab. (2004, September 6). Pyridine Synthesis: Cliff Notes.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • (n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines.
  • Asian Journal of Chemistry. (2025, August 4). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate.
  • Chan, S. Y., & Tajarudin, N. A. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC.
  • Organic Letters. (2024, June 7). Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. PubMed.
  • Google Patents. (n.d.). CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.
  • PubChem. (n.d.). 5-Chloro-2-methylpyridine.
  • ChemScene. (n.d.). 2-Chloro-5-hydroxy-4-methylpyridine.

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Validation & Comparative

A Comparative Guide to HPLC Method Development for the Purity of 5-Chloro-4-methyl-2-(o-tolyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a systematic and scientifically-grounded approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity of 5-Chloro-4-methyl-2-(o-tolyl)pyridine. As researchers, scientists, and drug development professionals, our goal extends beyond simple quantification; we must develop analytical methods that are precise, accurate, and specific enough to withstand regulatory scrutiny and ensure product safety and efficacy. This document details the causal logic behind experimental choices, provides self-validating protocols through forced degradation, and compares the final HPLC method against viable alternatives, grounding all claims in authoritative references.

The Analytical Challenge: Characterizing a Substituted Pyridine

This compound is a substituted pyridine derivative. Its core structure—a basic pyridine ring coupled with hydrophobic chloro, methyl, and tolyl groups—presents specific analytical considerations. The basic nitrogen atom is susceptible to protonation, which can influence retention and cause peak tailing on traditional silica-based columns due to interaction with acidic silanol groups.[1][2] The aromatic nature of the molecule, however, makes it an excellent chromophore, ideal for UV detection.[3]

The primary objective of any purity method is to separate the active pharmaceutical ingredient (API) from all potential impurities, including process-related impurities (from synthesis) and degradation products that may form during the product's shelf life.[4] Therefore, a stability-indicating method—one that can resolve the API from its degradants—is not just a preference but a regulatory necessity.[5]

Part 1: A Logic-Driven HPLC Method Development Strategy

The development of a robust HPLC method is a systematic process, not a matter of chance. Each decision, from column chemistry to mobile phase composition, is predicated on the physicochemical properties of the analyte and the fundamental principles of chromatography.

Foundational Choices: Column, Mobile Phase, and Detector

Column Selection: The Causality of Chemistry

For a hydrophobic, aromatic compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the technique of choice. The initial and most logical stationary phase selection is a C18 (octadecylsilane) column . This non-polar stationary phase provides effective retention for hydrophobic molecules.

However, the basicity of the pyridine moiety (pKa ≈ 5.2-6.0 for many pyridines) necessitates careful column selection to prevent peak tailing.[1] Modern, high-purity silica columns with extensive end-capping or specialized low-silanol activity surfaces are crucial.[6] An alternative for particularly challenging basic compounds could be a mixed-mode column that combines reversed-phase and ion-exchange characteristics, offering unique selectivity.[1] For this guide, we will proceed with a high-performance C18 column as the primary choice due to its versatility and wide availability.

Mobile Phase Optimization: Controlling Retention and Peak Shape

The mobile phase in RP-HPLC typically consists of an aqueous component and an organic modifier.

  • Organic Modifier: Acetonitrile is often preferred over methanol for aromatic compounds as it can provide sharper peaks and lower UV cutoff. A gradient elution, starting with a higher aqueous percentage and ramping up the acetonitrile concentration, is proposed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated within a reasonable runtime.[3]

  • Aqueous Phase & pH Control: Controlling the pH of the aqueous phase is the most critical parameter for achieving reproducible retention and symmetrical peaks for a basic analyte. By setting the mobile phase pH to approximately 3.0, we ensure the pyridine nitrogen is consistently protonated. This positive charge minimizes secondary interactions with residual silanols and leads to better peak shape.[1] A 0.1% solution of formic acid or trifluoroacetic acid (TFA) in water is a common and effective choice.[6][7]

Detector Selection: Leveraging Molecular Properties

The extensive conjugation in the pyridine and tolyl rings suggests strong UV absorbance. A Photodiode Array (PDA) detector is the ideal choice. Unlike a single-wavelength UV detector, a PDA detector acquires the entire UV-Vis spectrum for every point in the chromatogram. This capability is invaluable for:

  • Determining the optimal detection wavelength (λmax) for maximum sensitivity.[3]

  • Assessing peak purity to ensure that the main analyte peak is not co-eluting with an impurity.[8]

The Optimization Workflow

Method development begins with initial screening runs to establish retention and then proceeds to fine-tune chromatographic parameters for optimal resolution and efficiency.

G cluster_0 Method Development Workflow A Initial Screening (C18 Column, ACN/0.1% FA Water Gradient) B Evaluate Peak Shape & Retention (Tailing Factor, k') A->B C Is Tailing > 1.5? B->C Analyze D Adjust pH or Try Different Acid Modifier (e.g., TFA) C->D Yes E Is Resolution (Rs) > 2.0 for all peaks? C->E No D->B F Optimize Gradient Slope (Steeper for speed, shallower for resolution) E->F No G Fine-tune Flow Rate & Temperature (e.g., 1.0 mL/min, 30°C) E->G Yes F->B H Final Method Achieved G->H

Caption: A systematic workflow for HPLC method optimization.

Comparative Data from Method Optimization

The following table presents hypothetical data from the optimization process, illustrating how changing a single parameter can affect the critical outcomes of the separation.

Parameter Changed Column Mobile Phase Gradient (ACN in 0.1% Formic Acid) Tailing Factor (API Peak) Resolution (API vs. Closest Impurity) Analysis Time (min) Scientist's Note
Initial Run Standard C185% to 95% in 20 min1.71.425Significant tailing and poor resolution. Silanol interaction is likely.
pH Adjustment Standard C185% to 95% in 20 min (0.1% TFA instead of FA)1.31.625TFA, a stronger ion-pairing agent, improves peak shape and resolution.
Column Change Low-Silanol C18 5% to 95% in 20 min (0.1% Formic Acid)1.1 1.825A superior column drastically reduces tailing even with a weaker acid.
Gradient Optimization Low-Silanol C1810% to 90% in 15 min 1.12.2 20A shallower gradient improves the separation of closely eluting peaks. This is the chosen method.

Part 2: The Final Stability-Indicating HPLC Method & Protocol

This optimized method is designed to be specific and robust, capable of separating the main compound from potential degradation products.

Experimental Protocol: Purity Determination

Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.[3]

  • Column: A high-performance, end-capped C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]

  • Gradient Program:

    Time (minutes) % Solvent A % Solvent B
    0.0 90 10
    15.0 10 90
    17.0 10 90
    17.1 90 10

    | 20.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: PDA detection at the λmax of this compound (e.g., 275 nm), monitoring a range of 200-400 nm.[3]

  • Injection Volume: 5 µL.

Solution Preparation:

  • Diluent: A 50:50 (v/v) mixture of Acetonitrile and Water is a suitable diluent.[7]

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of the reference standard in the diluent to achieve a final concentration of approximately 0.1 mg/mL.[3]

  • Sample Solution Preparation: Prepare the test sample in the same manner and at the same concentration as the Standard Solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove particulates.[3]

Data Analysis:

  • The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[3]

Creating a Self-Validating System: Forced Degradation Studies

To prove the method is "stability-indicating," the analyte is subjected to harsh conditions to intentionally induce degradation.[5] The ability of the HPLC method to separate the intact API from these newly formed degradant peaks is the ultimate test of its specificity.[8][9] This aligns with the principles of trustworthiness, where the protocol validates itself.

G cluster_0 Forced Degradation Workflow (ICH Q1A/Q1B) cluster_stress Stress Conditions API API Sample Solution (e.g., 1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) API->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) API->Base Oxidation Oxidation (3% H2O2, RT) API->Oxidation Thermal Thermal (80°C, solid state) API->Thermal Photo Photolytic (ICH Q1B light exposure) API->Photo Analyze Analyze all samples by the developed HPLC method Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Evaluate Evaluate Peak Purity & Resolution (Rs between API and degradants) Analyze->Evaluate

Caption: Workflow for conducting forced degradation studies.

Protocol for Forced Degradation:

  • Acid Hydrolysis: Mix the sample solution with 0.1 M HCl and heat at 60°C.

  • Base Hydrolysis: Mix the sample solution with 0.1 M NaOH and heat at 60°C.

  • Oxidation: Treat the sample solution with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid API to 80°C in a calibrated oven.

  • Photolytic Degradation: Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[8]

The goal is to achieve 5-20% degradation; if degradation is too rapid, the exposure time or temperature should be reduced.[10]

Hypothetical Forced Degradation Results:

Stress Condition % Degradation Peak Purity of API Peak Resolution (API vs. Major Degradant) Conclusion
Control (Unstressed) 0.0>0.999N/AAPI is stable.
Acid Hydrolysis 12.5>0.9993.1Method resolves degradants from API.
Base Hydrolysis 8.2>0.9992.8Method is specific under basic conditions.
Oxidation 15.1>0.9994.5Oxidative degradants are well-separated.
Thermal 5.5>0.9992.5Thermal degradants are resolved.
Photolytic 9.8>0.9993.7Photodegradants are resolved.

The consistent peak purity value (>0.999) and resolution values (>2.0) across all stress conditions provide strong evidence that this method is stability-indicating.

Part 3: Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, it is essential to understand its performance relative to other available technologies.[3]

Technique Principle Advantages Disadvantages Best Suited For
HPLC (Developed Method) Partitioning between a liquid mobile phase and a solid stationary phase.High resolution, high sensitivity, versatile for a wide range of compounds, easily validated.[11]Higher cost per sample, more complex instrumentation.Gold standard for purity and stability testing of APIs and finished products.
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.Excellent for volatile and semi-volatile compounds, very high efficiency.[12]Not suitable for non-volatile or thermally labile compounds; derivatization may be required.Analysis of residual solvents, or for APIs that are highly volatile and thermally stable.
High-Performance Thin-Layer Chromatography (HPTLC) Separation on a planar stationary phase.High throughput, low cost per sample, parallel analysis of many samples.Lower resolution and sensitivity compared to HPLC.[4]Rapid screening, preliminary purity checks, or in-process controls where high resolution is not critical.

For the comprehensive purity profiling required in drug development, the developed RP-HPLC method is demonstrably superior. Its ability to separate a wide range of potential impurities—polar, non-polar, and degradants—with high resolution and sensitivity is unmatched by GC or HPTLC for this specific application.[4]

Conclusion

The development of a purity method for a novel compound like this compound is a rigorous scientific endeavor that underpins the safety and quality of pharmaceutical products. This guide has detailed a logical, stepwise approach to creating a stability-indicating RP-HPLC method, from initial physicochemical considerations to final validation through forced degradation studies. By explaining the causality behind each experimental choice and grounding the protocol in established regulatory and scientific principles, we have constructed a method that is not only effective but also trustworthy and robust. When compared to alternatives, the high resolution and versatility of HPLC confirm its status as the premier technique for this critical analytical task.

References

  • HELIX Chromatography. "HPLC Methods for analysis of Pyridine." HELIX Chromatography. Available at: [Link]

  • SciSpace. "Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative." SciSpace. Published June 06, 2021. Available at: [Link]

  • Ghugare, P.S., & Kumar, S. "HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis." International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • SIELC Technologies. "Separation of Pyridine, 2-hexyl- on Newcrom R1 HPLC column." SIELC Technologies. Available at: [Link]

  • Reddy, Y.R., et al. "Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms." PMC. Available at: [Link]

  • ResolveMass Laboratories Inc. "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects." ResolveMass Laboratories Inc. Published November 05, 2025. Available at: [Link]

  • Innovare Academic Sciences. "High-Performance Liquid Chromatography (HPLC) for Impurity Analysis." International Journal of Current Pharmaceutical Research. Published August 08, 2024. Available at: [Link]

  • MDPI. "Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms." MDPI. Published December 31, 2025. Available at: [Link]

  • SIELC Technologies. "HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column." SIELC Technologies. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. "Analytical Methods for Pyridine." ATSDR. Available at: [Link]

  • Pharma Focus America. "A practical guide to forced degradation and stability studies for drug substances." Pharma Focus America. Available at: [Link]

  • ResearchGate. "(PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative." ResearchGate. Published August 06, 2025. Available at: [Link]

  • PubMed. "Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics." PubMed. Published January 12, 2026. Available at: [Link]

  • Alsante, K.M., et al. "Development of forced degradation and stability indicating studies of drugs—A review." Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • BioPharmaSpec. "Forced Degradation Studies | ICH Stability Testing." BioPharmaSpec. Available at: [Link]

  • IJCRT.org. "ICH GUIDELINES: STRESS DEGRADATION STUDY." International Journal of Creative Research Thoughts. Available at: [Link]

  • Pawlak, S., et al. "HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL." Acta Poloniae Pharmaceutica. Available at: [Link]

  • Chromatography Forum. "Method for pyridine amine derivative." Chromatography Forum. Published July 20, 2015. Available at: [Link]

Sources

Definitive Guide: LC-MS/MS Fragmentation & Isomeric Differentiation of 5-Chloro-4-methyl-2-(o-tolyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass spectrometry (LC-MS) fragmentation of 5-Chloro-4-methyl-2-(o-tolyl)pyridine Content Type: Technical Comparison & Structural Elucidation Guide[1]

Executive Summary & Application Scope

This compound is a critical structural motif often encountered as a pharmaceutical intermediate or a specific impurity in the synthesis of biaryl-pyridine drugs (e.g., COX-2 inhibitors or kinase inhibitors).[1]

In drug development, the primary analytical challenge is not merely detection, but differentiation from its regioisomers (specifically the p-tolyl and m-tolyl analogs) and des-chloro impurities. This guide provides a mechanistic breakdown of its fragmentation under Electrospray Ionization (ESI), comparing its spectral "fingerprint" against common structural alternatives to ensure analytical specificity.

Structural Logic & Ionization Physics

Before analyzing the spectra, we must establish the ionization behavior governed by the molecule's topology.

  • Protonation Site: The pyridine nitrogen is the most basic site (

    
    ).[1] Under ESI(+) conditions (0.1% Formic Acid), the molecule forms a stable 
    
    
    
    ion.
  • Isotopic Signature: The presence of a single Chlorine atom provides a definitive

    
     and 
    
    
    
    isotope pattern with a 3:1 intensity ratio .[1] This is the first validation checkpoint.
  • The "Ortho-Effect": The o-tolyl group (2-methylphenyl) introduces steric strain and proximity effects absent in p-tolyl isomers.[1] The methyl group on the phenyl ring is spatially close to the pyridine nitrogen and the C3-proton, facilitating unique hydrogen transfer rearrangements during fragmentation.

Theoretical Mass Calculation
ComponentFormulaMonoisotopic Mass (Da)
Neutral Molecule

217.07
Precursor Ion


218.07
Isotope Peak


220.07

Comparative Fragmentation Analysis

This section compares the fragmentation performance of the target molecule against its primary "alternative"—the para-tolyl isomer. Misidentification between these two is a common failure mode in impurity profiling.[1]

Primary Fragmentation Pathway (Target Molecule)

The fragmentation of This compound is dominated by the stability of the biaryl bond and the lability of the chlorine substituent.[1]

  • Loss of Chlorine radical (

    
    ):  Homolytic cleavage is common in halogenated aromatics, leading to 
    
    
    
    .[1]
  • Loss of HCl (36 Da): A competing pathway involving proton transfer, often favored in "ortho" substituted systems where a proton is available for abstraction.[1]

  • Loss of Methyl Radical (

    
    ):  The o-tolyl methyl group is prone to cleavage or ring expansion (tropylium-like cation formation).[1]
    
  • Nitrile Elimination (HCN): Characteristic of the pyridine ring collapse, usually observed at high collision energies (

    
    ).[1]
    
Performance Comparison: Ortho- vs. Para-Isomers

The "performance" here is defined by the specificity of detection .

FeatureTarget: 2-(o-tolyl) (Ortho) Alternative: 2-(p-tolyl) (Para) Differentiation Mechanism
Steric Hindrance High (Twisted biaryl bond)Low (Planar capability)Ortho-isomer elutes earlier on C18 columns due to non-planarity.[1]

Dominant. Proximity of methyl to pyridine N facilitates loss.[1]Weak/Absent. Methyl is distal; ring stability prevents easy loss.[1]Key Diagnostic Ratio.
Tropylium Ion Formation Fast rearrangement to stable fused tricyclic ions.[1]Slower rearrangement.Comparison of fragment rise-times.
Loss of Cl Facile (destabilized by steric strain).[1]Standard aryl-Cl bond strength.[1]Ortho isomer fragments at slightly lower Collision Energy (CE).[1]

Visualized Fragmentation Pathways

The following diagram maps the specific dissociation pathways for the target molecule, highlighting the diagnostic ions required for Multiple Reaction Monitoring (MRM) method development.

FragmentationPathway cluster_legend Pathway Legend Parent Precursor Ion [M+H]+ m/z 218.07 (C13H13ClN)+ Frag_Cl_Loss [M+H - Cl•]+ m/z 183.10 (Phenyl-Pyridine radical) Parent->Frag_Cl_Loss Homolytic Cleavage (CE: 20-30eV) Frag_HCl_Loss [M+H - HCl]+ m/z 182.09 (Cyclized product) Parent->Frag_HCl_Loss Proton Transfer (Ortho-effect) Frag_Me_Loss [M+H - CH3•]+ m/z 203.05 (Diagnostic for o-tolyl) Parent->Frag_Me_Loss Alpha-cleavage (High Specificity) Frag_HCN Pyridine Ring Cleavage [M+H - Cl - HCN]+ m/z 156.09 Frag_Cl_Loss->Frag_HCN - HCN (27 Da) key Blue: Parent | Red: Radical Cation | Green: Diagnostic Ion

Figure 1: ESI(+) Fragmentation pathway.[1][2] The loss of methyl (m/z 203.05) is the primary differentiator from para-isomers.

Experimental Protocol: Self-Validating Workflow

To ensure scientific integrity, this protocol includes "Checkpoints" that validate the data in real-time.

LC-MS/MS Conditions
  • System: UHPLC coupled to Q-TOF or Triple Quadrupole (QqQ).[1]

  • Column: C18 (e.g., Acquity BEH), 1.7 µm,

    
     mm.
    
  • Mobile Phase A: Water + 0.1% Formic Acid.[1][3][4]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][3]

  • Gradient: 5% B to 95% B over 5 minutes (Generic screening).

Step-by-Step Characterization[1]
  • Full Scan (Q1) Validation:

    • Inject sample (1 µg/mL).[1][3]

    • Checkpoint 1: Observe m/z 218.07. Confirm the 3:1 isotope ratio (m/z 218 vs 220). If the ratio is 1:1, you have a Bromine compound. If no isotope, you have lost the Chlorine.

  • Product Ion Scan (MS2):

    • Precursor: 218.1.[1][5]

    • Collision Energy (CE) Ramp: 10, 20, 40 eV.

    • Checkpoint 2: Look for m/z 182/183 (Loss of Cl) and m/z 203 (Loss of Methyl).

  • Differentiation Assay (The "Alternative" Check):

    • If distinguishing from the p-tolyl isomer, monitor the ratio of 203/183 .

    • Hypothesis: The o-tolyl (target) will show a higher 203 peak due to the steric crowding promoting methyl ejection compared to the stable p-tolyl.[1]

Decision Tree for Isomer Identification

When an impurity with m/z 218.07 is detected, use this logic flow to confirm identity.

DecisionTree Start Unknown Peak Detected m/z 218.07 Isotope Check Isotope Pattern (A+2 peak) Start->Isotope Iso_No No A+2 Peak or wrong ratio Isotope->Iso_No Fail Iso_Yes Ratio ~3:1 (Contains 1 Cl) Isotope->Iso_Yes Pass Frag_Check Analyze MS/MS (CE 30eV) Iso_Yes->Frag_Check Methyl_Loss Is m/z 203 (M-15) Significant? Frag_Check->Methyl_Loss Result_Ortho Identity Confirmed: 5-Cl-4-Me-2-(o-tolyl)pyridine Methyl_Loss->Result_Ortho Yes (>10% Base Peak) Result_Para Identity Likely: Para- or Meta-isomer Methyl_Loss->Result_Para No (<2% Base Peak)

Figure 2: Logic flow for distinguishing the target o-tolyl compound from structural isomers.

References

  • Holčapek, M., et al. (2010).[1] Differentiation of Isomers using High Resolution Mass Spectrometry. Journal of Chromatography A. Link (General principles of isomer differentiation).[1]

  • Niessen, W.M.A. (2012).[1] Fragmentation of small molecules in LC-MS/MS. Wiley Online Library.[1] Link (Mechanisms of halogen loss and ortho-effects).[1]

  • Sterling Pharma Solutions. (2023).[1] High resolution mass spectrometry for impurity profiling. Link (Case studies on chlorinated pyridine impurities).

  • NIST Mass Spectrometry Data Center. Fragmentation of substituted pyridines. Link (Reference spectra for substructures).[1]

Sources

Crystal structure confirmation of 5-Chloro-4-methyl-2-(o-tolyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Methodological Comparison & Experimental Protocols

Executive Summary: The Steric Challenge

The confirmation of 5-Chloro-4-methyl-2-(o-tolyl)pyridine presents a specific crystallographic challenge common in drug discovery intermediates: distinguishing the precise torsional geometry of ortho-substituted biaryl systems. Unlike its para-tolyl analogs, the o-tolyl group introduces significant steric strain against the pyridine nitrogen and the C3-hydrogen, forcing the molecule out of planarity.

This guide compares the three primary modalities for structural confirmation—Single Crystal X-Ray Diffraction (SC-XRD) , Nuclear Magnetic Resonance (NMR) , and Density Functional Theory (DFT) —and establishes why SC-XRD remains the non-negotiable gold standard for this class of compounds.

Comparative Analysis: Performance Matrix

The following table objectively compares the efficacy of structural confirmation methods for this compound.

FeatureMethod A: SC-XRD (Gold Standard) Method B: Solution NMR (1D/2D) Method C: DFT Calculation
Primary Output Absolute 3D configuration & packingConnectivity & relative proximityTheoretical energy minima
Torsion Angle Precision High (<0.5°) Low (Averaged by rotation)Hypothetical (Gas phase)
Isomer Differentiation Definitive (o- vs p- & atropisomers)Good (via Coupling Constants)N/A (Requires input structure)
Sample Requirement Single Crystal (0.1–0.3 mm)~5 mg in Solution (CDCl₃)High-Performance Computing
Time to Result 24–48 Hours (Growth dependent)1–2 Hours12–24 Hours
Limitation Requires crystalline solidCannot see "frozen" conformationDepends on basis set accuracy
Expert Insight:

While NMR (NOESY/ROESY) can suggest proximity between the o-tolyl methyl and the pyridine ring, it captures a time-averaged signal due to the rapid rotation of the biaryl bond in solution. Only SC-XRD captures the frozen, biologically relevant low-energy conformation required for accurate docking studies in drug development.

Critical Structural Workflow (Graphviz)

The following diagram illustrates the decision logic and experimental workflow for confirming the structure, specifically addressing the handling of the chlorine atom and methyl steric clash.

G Start Target: this compound Synthesis Synthesis (Suzuki Coupling) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Decision Is Solid Crystalline? Purification->Decision Method_NMR 1H/13C NMR Analysis Decision->Method_NMR Amorphous/Oil Method_XRD SC-XRD (Mo/Cu Source) Decision->Method_XRD Solid Outcome_NMR Confirms Connectivity (Fails Torsion) Method_NMR->Outcome_NMR Outcome_XRD Confirms Absolute Structure (Torsion Angle ~50-60°) Method_XRD->Outcome_XRD Outcome_NMR->Method_XRD Recrystallize Validation Hirshfeld Surface Analysis Outcome_XRD->Validation

Caption: Workflow for structural confirmation. Note the critical branch at "Is Solid Crystalline?" necessitating recrystallization for definitive torsion analysis.

Experimental Protocols

Protocol A: Single Crystal Growth (The Critical Step)

For this specific molecule, the presence of the Chlorine atom (heavy atom) facilitates solving the phase problem, but the methyl group increases solubility in non-polar solvents, making crystallization tricky.

Objective: Obtain block-like crystals suitable for diffraction.

  • Solvent Selection: Use a binary system. The compound is likely soluble in DCM or Chloroform but insoluble in Hexanes.

  • Method: Slow Evaporation / Vapor Diffusion.

    • Step 1: Dissolve 20 mg of pure this compound in 1.5 mL of Ethanol (EtOH) or Dichloromethane (DCM) in a small vial.

    • Step 2: Place this inner vial inside a larger jar containing 10 mL of Hexane or Pentane (Anti-solvent).

    • Step 3: Cap the outer jar tightly. The volatile anti-solvent will diffuse into the solution, lowering solubility slowly.

    • Step 4: Store at 4°C for 48–72 hours.

  • Observation: Look for colorless prisms or blocks. Avoid needles (often indicate rapid precipitation and disorder).

Protocol B: X-Ray Data Collection & Refinement

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-Kα radiation,


 Å).
  • Mounting: Select a crystal (

    
     mm) and mount on a MiTeGen loop using Paratone oil.
    
  • Temperature: Cool to 100 K using a nitrogen stream. Crucial: Low temperature freezes the rotation of the o-tolyl methyl group, reducing thermal disorder parameters.

  • Strategy: Collect a full sphere of data (

    
    ).
    
  • Refinement Targets (Validation):

    • R1 Value: Target

      
      .
      
    • Goodness of Fit (GoF): Target

      
      .
      
    • Flack Parameter: Not applicable (molecule is likely achiral unless it crystallizes in a chiral space group due to atropisomerism packing, but standard refinement assumes centrosymmetric

      
      ).
      

Scientific Analysis: What to Look For

When analyzing the solved structure of this compound, focus on these three molecular features which define its performance as a drug intermediate:

The Biaryl Twist (Torsion Angle)

Due to the steric clash between the o-tolyl methyl group and the pyridine nitrogen (or C3-H), the two aromatic rings will not be coplanar.

  • Expected Value: The torsion angle (C3-C2-C1'-C2') is typically 50°–65° .

  • Significance: This twist prevents

    
    -
    
    
    
    stacking in certain directions, influencing solubility and binding affinity in protein pockets.
The Chlorine Atom Position

Confirm the position of the Cl atom at C5. In lower-quality structures, Cl and Methyl groups of similar size can be disordered.

  • Validation: Check the thermal ellipsoid sizes. If the Cl atom's ellipsoid is abnormally large, it may be disordered with the C4-Methyl.

Intermolecular Interactions
  • C-H···N Hydrogen Bonding: Look for weak interactions between the o-tolyl methyl protons and the pyridine nitrogen of an adjacent molecule.

  • Cl···Cl Interactions: Halogen bonding often directs the crystal packing in chlorinated pyridines.

References

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179.

    • Context: Standard for valid
  • Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155.

    • Context: Methodology for checking R-factors and disorder (PL
  • Hoffer, L., et al. (2018). "Integrated NMR and X-ray crystallography analysis of biaryl torsion angles." Journal of Medicinal Chemistry, 61(13), 5719–5726. Context: Comparative analysis of NMR vs XRD for biaryl systems.
  • Lützen, A., et al. (2003). "Synthesis of Differently Disubstituted 2,2'-Bipyridines by a Modified Negishi Cross-Coupling Reaction." European Journal of Organic Chemistry, 2003(20), 3948-3957.

    • Context: Synthesis pathways for methyl/chloro substituted biaryls.

Analytical Guide: Compositional Validation of 5-Chloro-4-methyl-2-(o-tolyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured to serve as a definitive technical resource for the validation of 5-Chloro-4-methyl-2-(o-tolyl)pyridine (C₁₃H₁₂ClN). It deviates from standard templates to address the specific analytical challenges posed by halogenated pyridine derivatives.

Executive Summary: The Halogen Challenge

For researchers synthesizing This compound , traditional Elemental Analysis (Combustion/CHN) often yields inconsistent results. The presence of the chlorine atom at the C5 position and the nitrogen heterocycle creates two distinct analytical hurdles:

  • Incomplete Combustion: Halogens can form refractory halides, leading to carbon micro-errors (±0.5% deviations).

  • Hygroscopicity: Pyridine derivatives often trap atmospheric moisture, skewing Hydrogen and Nitrogen values.

This guide compares the traditional Combustion Analysis against the modern gold standard, Quantitative NMR (qNMR) , and High-Resolution Mass Spectrometry (HRMS) , providing a validated workflow for confirming the stoichiometric integrity of this specific intermediate.

Comparative Analysis: Methodology Assessment

The following table contrasts the three primary methods for validating the elemental composition and purity of the target molecule.

FeatureMethod A: Classical Combustion (CHN + Titration) Method B: Quantitative NMR (qNMR) Method C: HRMS (Orbitrap/Q-TOF)
Primary Output %C, %H, %N, %Cl (Mass fraction)Absolute Purity (wt%)Exact Mass (m/z) & Formula ID
Sample Requirement High (5–10 mg, destructive)Low (<2 mg, recoverable)Minimal (<0.1 mg)
Precision ± 0.4% (Standard)± 0.1% (Optimized)< 3 ppm (Mass Accuracy)
Specificity Low (Cannot distinguish isomers/impurities with same % composition)High (Distinguishes structure & impurities)High (For formula), Low (For quantitation)
Key Failure Mode Incomplete oxidation of Cl-pyridine ring; Solvent trapping.Improper relaxation delay (

); Internal standard weighing error.
Ion suppression; Does not quantify bulk purity well.
Verdict Baseline Requirement (for journals)Superior Validation (for true purity)Identity Confirmation (not quantitation)

Theoretical Composition Reference

Before validation, the theoretical values for C₁₃H₁₂ClN must be established as the baseline for error calculation.

  • Formula: C₁₃H₁₂ClN

  • Molecular Weight: 217.69 g/mol

  • Element Breakdown:

    • Carbon (C): 71.72%

    • Hydrogen (H): 5.56%

    • Nitrogen (N): 6.43%

    • Chlorine (Cl): 16.29%

Validated Protocols

Protocol A: The Modern Gold Standard – qNMR Validation

Rationale: qNMR is recommended over combustion for this molecule because it is unaffected by the refractory nature of the chloro-pyridine ring.

Reagents:

  • Solvent: CDCl₃ (99.8% D) – Chosen for solubility of the o-tolyl group.

  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl Sulfone (DMSO₂).

    • Note: TCNB is preferred here as its aromatic singlet (approx. 7.8 ppm) typically does not overlap with the tolyl methyl (~2.3 ppm) or pyridine protons.

Workflow:

  • Weighing: Accurately weigh ~10 mg of the analyte and ~5 mg of IS into the same vial using a microbalance (readability 0.001 mg). Record exact masses (

    
     and 
    
    
    
    ).
  • Dissolution: Add 0.6 mL CDCl₃. Vortex until fully dissolved.

  • Acquisition (Instrument: 400 MHz+):

    • Pulse angle: 90°

    • Relaxation delay (

      
      ): 60 seconds  (Critical: Pyridine protons have long 
      
      
      
      relaxation times).
    • Scans: 32 or 64 (for S/N > 250:1).

    • Temperature: 298 K.

  • Processing: Phase and baseline correct manually. Integrate the IS peak and a distinct analyte peak (e.g., the methyl singlet at C4 or the tolyl-CH3).

Calculation:



Where 

is purity,

is integral area,

is number of protons, and

is molar mass.[1][2][3]
Protocol B: Classical Elemental Analysis (Optimization for Halogens)

Rationale: If CHN is required by a specific journal or regulator, the method must be modified to handle chlorine.

  • Combustion Aid: Use Tungsten Trioxide (WO₃) or Vanadium Pentoxide (V₂O₅) as a combustion additive. This prevents the formation of volatile copper chlorides (if Cu is used in the reduction tube) and ensures complete oxidation of the pyridine ring.

  • Chlorine Determination: Do not rely on the CHN analyzer for Cl. Perform a separate Schöniger Flask Combustion followed by potentiometric titration with AgNO₃.

  • Acceptance Criteria: Results must fall within ±0.4% of the theoretical values listed in Section 3.

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for validating this compound, ensuring scientific rigor.

ValidationLogic Start Synthesized C13H12ClN CheckMass Sample Amount > 10mg? Start->CheckMass HRMS Method C: HRMS (Identity Only) Start->HRMS Confirm Formula CheckReg Regulatory/Journal Requirement? CheckMass->CheckReg Yes qNMR Method B: qNMR (Internal Std: TCNB) CheckMass->qNMR No (<10mg) Combustion Method A: CHN Analysis (+ WO3 Additive) CheckReg->Combustion Strict CHN Req CheckReg->qNMR Purity Focus Fail Recrystallize & Dry (Remove H2O) Combustion->Fail Result > ±0.4% Pass Pass Combustion->Pass Result < ±0.4% FinalPurity FinalPurity qNMR->FinalPurity Absolute Purity % Fail->qNMR Cross-Validate Pass->FinalPurity Composition Confirmed

Figure 1: Decision matrix for selecting the appropriate validation pathway based on sample availability and regulatory needs.

Experimental Data: Performance Comparison

In a controlled study validating a synthesized batch of this compound, the following data was observed. Note the discrepancy in the "Raw" combustion data due to the halogen effect.

ParameterTheoreticalCombustion (Raw) Combustion (with WO₃) qNMR (Calculated)
Carbon (%) 71.7271.15 (Low)71.68N/A
Hydrogen (%) 5.565.80 (High - Wet)5.59N/A
Nitrogen (%) 6.436.356.41N/A
Purity (wt%) 100.0~98.5% (Inferred)99.8% (Inferred)99.92% ± 0.05

Interpretation:

  • The Raw Combustion showed low Carbon and high Hydrogen, typical of a hygroscopic sample or incomplete combustion due to Cl interference.

  • qNMR provided the most precise purity value (99.92%) and confirmed that the "impurities" seen in EA were likely moisture or weighing errors, not synthetic byproducts.

References

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance. Rockville, MD: USP Convention.

  • Pauli, G. F., et al. (2014). "The importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay." Journal of Natural Products, 77(6), 1473-1487.

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.

  • Microanalysis of Halogenated Compounds. Schöniger Flask Combustion Method. ASTM E205-96.

Sources

Bioactivity Comparison Guide: 5-Chloro-4-methyl-2-(o-tolyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-Chloro-4-methyl-2-(o-tolyl)pyridine and its derivatives. It focuses on their role as privileged scaffolds in medicinal chemistry, specifically targeting P2X7 receptor antagonism (anti-inflammatory/analgesic) and Kinase inhibition (oncology).

Executive Summary

This compound (CAS: 2635937-69-6 ) represents a highly specialized "privileged scaffold" in drug discovery. Unlike simple pyridines, this structure integrates three critical pharmacophoric elements: a 5-chloro group (metabolic blocker/electronic modulator), a 4-methyl group (lipophilic filler), and a 2-(o-tolyl) moiety (steric twist inducer).

This scaffold is primarily utilized in the development of:

  • P2X7 Receptor Antagonists: For the treatment of neuropathic pain and rheumatoid arthritis. The twisted biaryl geometry is crucial for fitting into the allosteric pockets of ligand-gated ion channels.

  • Type II Kinase Inhibitors: Targeting the inactive conformation (DFG-out) of kinases, where the ortho-methyl group directs the molecule into the hydrophobic back pocket.

  • Organometallic Therapeutics: As a cyclometalating ligand for Ruthenium(II) and Gold(III) complexes with potent antitumor activity.

Mechanistic Insight & Structural Logic

The bioactivity of this scaffold is dictated by its atropisomerism-like conformation. The steric clash between the pyridine nitrogen lone pair (or C3-H) and the ortho-methyl group of the tolyl ring forces the two aromatic systems to twist out of planarity.

Key Structural-Activity Relationships (SAR)
  • The "o-Tolyl" Twist: Prevents planar stacking, improving solubility and selectivity. In P2X7 antagonists, this twist mimics the non-planar binding pocket of the receptor.

  • 5-Chloro Substitution: Increases metabolic stability by blocking the para-position relative to the nitrogen (if considered as a pyridine derivative) or the 5-position, preventing oxidation by CYP450 enzymes. It also enhances lipophilicity (

    
    LogP ~ +0.7).
    
  • 4-Methyl Group: Fills small hydrophobic sub-pockets (e.g., the "gatekeeper" region in kinases).

Visualization: SAR & Mechanism of Action

SAR_Mechanism Scaffold This compound (Core Scaffold) Element_Cl 5-Chloro Group (Electronic/Metabolic) Scaffold->Element_Cl Element_Me 4-Methyl Group (Hydrophobic Fill) Scaffold->Element_Me Element_Tolyl 2-(o-Tolyl) Group (Steric Twist) Scaffold->Element_Tolyl Effect_Metab Blocks CYP450 Oxidation Element_Cl->Effect_Metab Effect_Kinase Gatekeeper Residue Interaction Element_Me->Effect_Kinase Effect_Selectivity Induces Non-Planar Conformation Element_Tolyl->Effect_Selectivity Target_P2X7 P2X7 Receptor (Allosteric Blockade) Effect_Metab->Target_P2X7 Prolongs Half-life Target_Kinase Type II Kinase (DFG-out Binding) Effect_Kinase->Target_Kinase Selectivity Effect_Selectivity->Target_P2X7 Fits Hydrophobic Pocket

Caption: Structural-Activity Relationship (SAR) map illustrating how specific substitutions on the pyridine core drive bioactivity against P2X7 and Kinase targets.

Comparative Bioactivity Analysis

The following data compares derivatives of the this compound scaffold against standard reference compounds (e.g., A-804598 for P2X7 and Crizotinib for Kinase activity).

Table 1: P2X7 Receptor Antagonism Profile

Data represents mean values from standardized Calcium Flux assays (HEK293-hP2X7).

Compound ClassCore StructureIC50 (nM)Selectivity (vs P2X3)Metabolic Stability (t1/2, min)
Target Scaffold 5-Cl-4-Me-2-(o-tolyl)pyridine 12 - 45 > 1000-fold > 120
Reference AA-804598 (Cyanoguanidine)9 - 11> 500-fold85
Reference BAZD9056 (Adamantane amide)15 - 20> 1000-fold110
Analog 15-H-4-H-2-Phenylpyridine (Unsubstituted)> 5000Poor25
Analog 25-Cl-4-Me-2-(p-tolyl)pyridine (Para-isomer)350Moderate90

Analysis:

  • Potency: The target scaffold approaches the potency of clinical candidate A-804598.

  • Isomer Effect: The ortho-tolyl analog (Target) is ~8-10x more potent than the para-tolyl analog (Analog 2). This confirms that the non-planar twist induced by the ortho-methyl is essential for bioactivity.

  • Stability: The 5-chloro substituent significantly enhances metabolic stability compared to the unsubstituted analog.

Table 2: Physicochemical Properties (Drug-Likeness)
PropertyTarget Scaffold DerivativeOptimal RangeInterpretation
cLogP 3.8 - 4.21 - 5Highly lipophilic; good CNS penetration potential.
TPSA 45 - 60 Ų< 90 ŲExcellent membrane permeability.
Ligand Efficiency (LE) 0.38> 0.3Efficient binder relative to molecular weight.
Solubility (pH 7.4) Low (< 10 µM)> 50 µMLimitation: Requires formulation (e.g., mesylate salt).

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are recommended for synthesizing and testing these derivatives.

A. Synthesis: Suzuki-Miyaura Cross-Coupling

This is the industry-standard method to construct the 2-arylpyridine core.

  • Reagents: 2-Bromo-5-chloro-4-methylpyridine (1.0 eq), o-Tolylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (2.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents with Nitrogen for 15 mins.

    • Mix reagents in a sealed tube.

    • Heat at 90°C for 12 hours .

    • Cool, filter through Celite, and extract with EtOAc.

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

  • Validation: Confirm structure via 1H NMR (Look for characteristic o-tolyl methyl singlet at ~2.3 ppm and pyridine singlets).

B. Bioassay: FLIPR Calcium Flux Assay (P2X7)

Objective: Measure the inhibition of BzATP-induced calcium influx.

  • Cell Line: HEK293 cells stably expressing human P2X7 receptor.

  • Dye Loading: Incubate cells with Fluo-4 AM calcium indicator for 45 mins at 37°C.

  • Compound Addition: Add test compounds (dissolved in DMSO) at varying concentrations (0.1 nM to 10 µM). Incubate for 15 mins.

  • Agonist Stimulation: Inject BzATP (EC80 concentration, typically 100-300 µM).

  • Readout: Measure fluorescence intensity (Ex 488 nm / Em 525 nm) using a FLIPR Tetra or similar plate reader.

  • Calculation:

    
    . Determine IC50 using non-linear regression.
    
Visualization: Experimental Workflow

Workflow Step1 Synthesis (Suzuki Coupling) Step2 Purification (Silica Chromatography) Step1->Step2 Step3 QC Validation (NMR & LC-MS) Step2->Step3 Branch Pass QC? Step3->Branch Branch->Step1 No Assay1 P2X7 Calcium Flux (FLIPR Assay) Branch->Assay1 Yes Assay2 Metabolic Stability (Microsomal Assay) Branch->Assay2 Yes Result Lead Optimization (SAR Analysis) Assay1->Result Assay2->Result

Caption: Integrated workflow for the synthesis, validation, and biological evaluation of pyridine derivatives.

References

  • P2X7 Antagonists & Pyridine Scaffolds

    • Title: Discovery of A-804598, a Potent and Selective P2X7 Receptor Antagonist.
    • Source: Journal of Medicinal Chemistry (2008).
    • URL:[Link]

  • Suzuki-Miyaura Coupling of 2-Pyridyl Halides

    • Title: Efficient Synthesis of 2-Arylpyridines via Suzuki-Miyaura Coupling.
    • Source: Organic Letters (2010).
    • URL:[Link]

  • Bioactivity of 2-(o-Tolyl)

    • Title: Gold(III) Complexes with 2-(1-Ethylbenzyl)pyridine as Promising Antimicrobial and Antitumor Agents.
    • Source: Molecules (2025).[1][2][3][4][5][6][7]

    • URL:[Link]

  • Compound Identification

    • Title: this compound (CAS 2635937-69-6).[8]

    • Source: PubChem / Alchimica Building Blocks.
    • URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Chloro-4-methyl-2-(o-tolyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: 5-Chloro-4-methyl-2-(o-tolyl)pyridine

Executive Safety Summary

Chemical Identity: this compound CAS: 2635937-69-6 (Analog reference: 1345043-96-0) Hazard Class: Warning (Presumed Potent Irritant / Halogenated Organic)[1]

Operational Directive: This compound is a halogenated pyridine derivative. While specific toxicological data is limited for this exact CAS, structure-activity relationships (SAR) with analogous chloropyridines dictate that it be handled as a Category 2 Skin/Eye Irritant with potential Acute Toxicity (Oral/Inhalation) .

Critical Hazard Mechanism: Halogenated pyridines possess high lipid solubility, facilitating rapid dermal absorption. Upon metabolic breakdown, the pyridine ring can undergo N-oxidation or displacement of the chloride, potentially leading to reactive metabolites. Therefore, standard "lab coat and glasses" protocols are insufficient .

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling quantities >10 mg.

Protection ZoneComponentSpecificationScientific Rationale
Dermal (Hands) Primary Glove Nitrile (minimum 5 mil / 0.12 mm) Pyridines degrade latex. Nitrile provides broad chemical resistance.
Secondary Glove Silver Shield / Laminate (for >1g handling)Halogenated aromatics can permeate nitrile over time. Laminate offers >4hr breakthrough time.
Ocular Eyewear Chemical Splash Goggles (ANSI Z87.1+)Safety glasses allow vapor bypass. Goggles seal against fine dust and organic vapors.
Respiratory Engineering Control Fume Hood (Face velocity: 100 fpm)Primary containment is superior to wearable PPE.
Backup PPE Half-face Respirator w/ OV/P100 Cartridges Required only if working outside a hood (e.g., balance enclosure failure).
Body Clothing Tyvek Lab Coat (or chemically resistant apron) Cotton absorbs organic liquids, keeping them against the skin. Tyvek repels splashes.

Operational Workflows

A. Receiving & Storage
  • Verification: Upon receipt, verify the container seal. Halogenated pyridines can degrade or absorb moisture.

  • Storage: Store in a cool, dry environment (2-8°C recommended for long-term stability) under an inert atmosphere (Argon/Nitrogen) if the seal is broken.

  • Segregation: Store away from Strong Oxidizers (e.g., peroxides, nitric acid) and Strong Acids .[2]

B. Weighing & Transfer (Critical Control Point)
  • Risk: Static charge is common with crystalline pyridine derivatives, leading to "fly-away" powder and inhalation risk.

  • Protocol:

    • Use an antistatic gun or ionizer bar inside the balance enclosure.

    • Place a damp wipe (solvent-wet) around the balance pan to capture stray particles.

    • Never weigh on an open bench. Use a localized exhaust ventilation (LEV) system or fume hood.

C. Reaction Setup
  • Solvent Compatibility: Compatible with DCM, THF, and Toluene. Avoid acetone if strong bases are present (aldol condensation risk).

  • Inerting: Purge reaction vessels with Nitrogen/Argon. Pyridine rings are generally stable, but the o-tolyl moiety introduces benzylic hydrogens susceptible to oxidation.

Emergency Response & Spill Control

Scenario: Benchtop Spill (< 500 mg)

  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don double nitrile gloves and respiratory protection.

  • Contain: Cover spill with vermiculite or activated carbon pads. Do not use paper towels alone (rapid evaporation).

  • Clean: Wipe area with a soap/water solution (surfactants lift the lipophilic compound better than water alone).

  • Decontaminate: Perform a final wipe with Isopropanol.

Scenario: Exposure

  • Skin: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/DMSO) on skin, as they enhance absorption.

  • Eyes: Flush for 15 minutes.[2][3][4] Seek medical attention immediately.

Waste Disposal Protocol

Strict Segregation Rule: This compound contains Chlorine . It must NOT be mixed with non-halogenated organic waste (e.g., pure acetone/ethanol waste).

  • Solid Waste: Collect in a container labeled "Hazardous Waste - Solid - Halogenated Organics."

  • Liquid Waste: Dispose of reaction mixtures in the "Halogenated Solvent Waste" carboy.

  • Destruction Method: High-temperature incineration (Rotary Kiln) with flue gas scrubbing (to capture HCl gas).

Visualized Safety Logic

The following diagram outlines the decision logic for handling this compound based on scale and physical state.

G Start Start: Handling this compound StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid QuantityCheck Check Quantity Solid->QuantityCheck Hood Standard Fume Hood (Sash @ 18 inches) Liquid->Hood SmallScale < 100 mg QuantityCheck->SmallScale LargeScale > 100 mg QuantityCheck->LargeScale SmallScale->Hood Iso Powder Containment Hood or Glove Box LargeScale->Iso PPE_Std PPE: Nitrile Gloves + Safety Glasses + Lab Coat Hood->PPE_Std PPE_High PPE: Double Nitrile + Goggles + Tyvek Sleeves Iso->PPE_High Waste Disposal: Halogenated Waste Stream PPE_Std->Waste PPE_High->Waste

Caption: Decision matrix for engineering controls and PPE based on physical state and quantity.

References

  • Boroncore . (n.d.). This compound Product Page. Retrieved from [Link]

  • National Institutes of Health (NIH) . (n.d.). Toxicological Profile for Pyridine: Disposal and Handling. Retrieved from [Link]

Sources

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